molecular formula C5H10ClN3S B12411804 Kevetrin (hydrochloride)-13C2,15N3

Kevetrin (hydrochloride)-13C2,15N3

カタログ番号: B12411804
分子量: 184.64 g/mol
InChIキー: NCXJZJFDQMKRKM-CBWHUSCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kevetrin (hydrochloride)-13C2,15N3 is a useful research compound. Its molecular formula is C5H10ClN3S and its molecular weight is 184.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Kevetrin (hydrochloride)-13C2,15N3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kevetrin (hydrochloride)-13C2,15N3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C5H10ClN3S

分子量

184.64 g/mol

IUPAC名

3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1;

InChIキー

NCXJZJFDQMKRKM-CBWHUSCUSA-N

異性体SMILES

C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl

正規SMILES

C(CC#N)CSC(=N)N.Cl

製品の起源

United States
Foundational & Exploratory

Kevetrin hydrochloride-13C2,15N3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Kevetrin hydrochloride and its stable isotope-labeled analog, Kevetrin-13C2,15N3. It is designed for researchers utilizing this compound in pharmacokinetic (PK) profiling, metabolic flux analysis, and mechanistic oncology studies.

Structural Analysis, Properties, and Bioanalytical Applications[1]

Executive Summary

Kevetrin hydrochloride (thioureidobutyronitrile HCl) is a small-molecule p53 modulator that induces apoptosis in both wild-type and mutant p53 cancer cell lines. Unlike traditional cytotoxic agents, it functions by stabilizing p53 via the disruption of MDM2-mediated degradation.

The stable isotope-labeled analog, Kevetrin-13C2,15N3 , serves as a critical Internal Standard (IS) for quantitative LC-MS/MS bioanalysis. Its +5 Da mass shift eliminates cross-signal interference while maintaining identical chromatographic behavior to the parent drug, ensuring precise quantification in complex biological matrices (plasma, urine, tumor homogenate).

Part 1: Chemical Identity & Structural Analysis
1.1 Parent Compound: Kevetrin Hydrochloride
  • IUPAC Name: S-(3-cyanopropyl)isothiourea hydrochloride

  • Common Name: Kevetrin HCl; Thioureidobutyronitrile HCl

  • CAS Number: 66592-89-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.67 g/mol (Salt); 143.21 g/mol (Free Base)

  • SMILES: NC(SCCCC#N)=N.[H]Cl

1.2 Labeled Analog: Kevetrin-13C2,15N3

This isotopologue incorporates five stable heavy isotopes, providing a mass shift of +5 Daltons. The labeling is strategically placed on the isothiourea core and the nitrile terminus to prevent metabolic loss of the label during primary hydrolysis.

  • Chemical Name: Kevetrin-(4-isothioureido-13C,15N2-butyronitrile-13C,15N) hydrochloride

  • Molecular Formula:

    
    
    
  • Exact Mass Shift: +5.004 Da (Theoretical)

  • Isotopic Purity: Typically

    
     atom 
    
    
    
    and
    
    
    .
1.3 Structural Visualization

The following diagram illustrates the chemical structure, highlighting the specific positions of the heavy isotopes (Red nodes indicate


, Blue nodes indicate 

).

KevetrinStructure Figure 1: Kevetrin-13C2,15N3 Structure. Red=13C, Blue=15N labels. N1 15N C1 13C N1->C1 Double Bond S1 S C1->S1 N2 15N N2->C1 C2 CH2 S1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 13C C4->C5 N3 15N C5->N3 Triple Bond

Part 2: Physicochemical Properties

Understanding the physicochemical difference between the light and heavy forms is vital for method development. While chemically equivalent, the mass difference allows for mass spectrometric resolution.

PropertyKevetrin HCl (Light)Kevetrin-13C2,15N3 (Heavy IS)
Monoisotopic Mass (Cation) 144.06 Da (

)
149.06 Da (

)
Solubility (Water) ~36 mg/mL~36 mg/mL
Solubility (DMSO) ~36 mg/mL~36 mg/mL
LogP ~0.5 (Hydrophilic)~0.5
pKa ~9.5 (Isothiourea basicity)~9.5
Storage -20°C, Desiccated-20°C, Desiccated
Hygroscopicity ModerateModerate

Expert Insight: The high polarity (low LogP) of Kevetrin presents a challenge for standard C18 Reverse Phase Chromatography. Retention may be poor without ion-pairing agents or high aqueous stability columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is often the preferred mode for this class of isothiourea compounds.

Part 3: Mechanism of Action (Parent Drug)

Kevetrin acts as a p53 activator. In many tumors, wild-type p53 is inactivated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Kevetrin induces phosphorylation of p53 at Ser15, preventing MDM2 binding.

MechanismOfAction Figure 2: Kevetrin Mechanism of Action via p53 Stabilization. Kevetrin Kevetrin HCl Phos Phosphorylation (Ser15) Kevetrin->Phos Induces p53_MDM2 p53-MDM2 Complex (Inactive) p53_MDM2->Phos p53_Active Stabilized p53 (Active) Phos->p53_Active MDM2 MDM2 (Dissociated) Phos->MDM2 Disrupts binding Genes Target Genes: p21, PUMA, BAX p53_Active->Genes Transcription Apoptosis Apoptosis / Cell Cycle Arrest Genes->Apoptosis

[2][3]

Part 4: Bioanalytical Applications & Protocols

The primary application of Kevetrin-13C2,15N3 is as an Internal Standard (IS) for LC-MS/MS assays.

4.1 Why 13C/15N instead of Deuterium?
  • No Isotope Effect: Deuterium (

    
    ) can slightly alter retention time (chromatographic isotope effect), causing the IS to elute separately from the analyte. This negates the benefit of the IS in correcting for matrix effects (ion suppression/enhancement) at the specific elution time. 
    
    
    
    and
    
    
    labeled compounds co-elute perfectly with the parent.
  • Stability: Deuterium on exchangeable positions (like the

    
     in isothiourea) can exchange with solvent protons (
    
    
    
    ), causing signal loss. Carbon and Nitrogen labels are non-exchangeable and permanent.
4.2 Experimental Protocol: LC-MS/MS Quantification in Plasma

Objective: Quantify Kevetrin in murine plasma (10 - 5000 ng/mL).

Materials:

  • Analyte: Kevetrin HCl.

  • IS: Kevetrin-13C2,15N3 HCl.

  • Matrix: Plasma (K2EDTA).[1]

Step 1: Stock Solution Preparation

  • Master Stock (IS): Dissolve 1 mg Kevetrin-13C2,15N3 in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working IS Solution: Dilute Master Stock into 50% Methanol/Water to achieve 500 ng/mL. Note: Prepare fresh weekly.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Working IS Solution (500 ng/mL).

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an LC vial containing 100 µL of water (dilution prevents peak distortion on early eluting polar compounds).

Step 3: LC-MS/MS Parameters [2][3][4]

  • HPLC System: Agilent 1290 or equivalent.

  • Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) OR Waters XBridge Amide. Rationale: C18 may not retain this polar salt sufficiently.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5][1][3]

  • Gradient:

    • 0-1 min: 95% B (High organic for HILIC retention)

    • 1-4 min: 95% B -> 50% B

    • 4-5 min: 50% B

    • 5.1 min: 95% B (Re-equilibration)

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+).

  • Source: ESI Positive (

    
    ).[3]
    

MRM Transitions (Representative):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Kevetrin (Light) 144.1 (

)
102.1 (Loss of Cyanopropyl)20Quantifier
Kevetrin (Light) 144.176.0 (Thiourea core)35Qualifier
Kevetrin-13C2,15N3 149.1 (

)
106.1 (Labeled Fragment)20IS Quantifier

Note: Exact transitions should be optimized via Product Ion Scan on the specific instrument.

LCMS_Workflow Figure 3: Bioanalytical Workflow using Stable Isotope Dilution. Sample Plasma Sample (50 µL) Spike Add IS: Kevetrin-13C2,15N3 Sample->Spike Precip Precipitation: +200 µL ACN Spike->Precip Centrifuge Centrifuge 14k x g Precip->Centrifuge Inject Inject Supernatant LC-MS/MS Centrifuge->Inject Data Quantification Ratio (Light/Heavy) Inject->Data

References
  • Kumar, A. et al. (2013). Kevetrin: A novel activator of tumor suppressor p53. American Association for Cancer Research (AACR). Link

  • Mellert, H. et al. (2011). Small molecule activators of p53 for cancer therapy. Journal of Clinical Oncology. Link

  • Sigma-Aldrich. Kevetrin-(4-isothioureido-13C,15N2-butyronitrile-13C,15N) hydrochloride Product Datasheet. Product No. 903507. Link

  • FDA Clinical Trials. Study of Kevetrin in Patients With Advanced Solid Tumors. NCT01664000. Link

  • Choudhury, S. et al. (2020).[6] Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells. Oncology Reports. Link

Sources

Technical Guide: Isotopic Enrichment & Application of Kevetrin-13C2,15N3 Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the isotopic enrichment specifications, structural architecture, and bioanalytical application of Kevetrin-13C2,15N3 , the stable isotope-labeled internal standard (SIL-IS) for the p53-activating drug candidate Kevetrin (thioureidobutyronitrile).

Executive Summary

In the pharmacokinetic (PK) profiling of Kevetrin (4-isothioureidobutyronitrile), the use of a high-purity stable isotope-labeled internal standard is non-negotiable for regulatory-grade bioanalysis. Kevetrin-13C2,15N3 serves as the definitive reference standard, providing a +5 Da mass shift relative to the analyte.

This guide defines the critical isotopic enrichment levels (Atom % Excess) required to prevent "isotopic crosstalk"—a phenomenon where the internal standard contributes signal to the analyte channel, artificially inflating quantification at the Lower Limit of Quantitation (LLOQ).

Chemical Architecture & Label Topology

Analyte vs. Standard

Kevetrin is a small molecule thiourea derivative. The 13C2,15N3 modification is strategically engineered to ensure the labels are retained in the specific fragment ions monitored during LC-MS/MS (SRM/MRM) analysis.

FeatureKevetrin (Analyte)Kevetrin-13C2,15N3 (SIL-IS)
IUPAC Name S-(3-cyanopropyl)isothiourea HClS-(3-cyanopropyl)isothiourea-13C2,15N3 HCl
Formula (Salt) C5H10ClN3SC313C2 H10Cl15N3 S
Monoisotopic Mass (Cation) 144.06 Da149.07 Da (+5 Da shift)
Label Positions Natural AbundanceThiourea Block: 13C, 15N2Nitrile Block: 13C, 15N
Structural Logic

The synthesis typically utilizes [13C,15N]-thiourea and [13C,15N]-cyanide precursors. This ensures that both functional ends of the molecule—the isothiourea head and the nitrile tail—carry heavy isotopes. This "dual-end" labeling protects against metabolic cleavage rendering the standard indistinguishable from the analyte in certain fragmentations.

Isotopic Enrichment Specifications

The "98% Rule"

For Kevetrin-13C2,15N3, the industry standard for isotopic enrichment is ≥98 atom % 13C and ≥98 atom % 15N .

Why this matters: In a mass spectrometer, an internal standard is not a single mass but an isotopic distribution. If the enrichment is low (e.g., 90%), a significant fraction of the SIL-IS molecules will lack one or more heavy atoms.

  • M+5 (Target): Fully labeled.

  • M+0 (Unlabeled Impurity): If the synthesis fails to incorporate labels, this fraction has the exact same mass as the drug Kevetrin.

Calculating the "Cross-Talk" Risk

The primary risk in bioanalysis is the Contribution of IS to Analyte (M+0) . Even a 0.5% presence of unlabeled Kevetrin within the Kevetrin-13C2,15N3 standard can cause a >20% error when measuring low-concentration patient samples.

Table 1: Theoretical Impact of Enrichment on LLOQ Accuracy

Isotopic Enrichment (Average)% Unlabeled (M+0) ImpurityAnalytical Consequence
≥ 99.0% < 0.01%Ideal. Negligible background. Allows sub-ng/mL LLOQ.
≥ 98.0% < 0.1%Standard Grade. Acceptable for most clinical PK assays.
< 95.0% > 1.0%Critical Failure. The IS will generate a "ghost peak" in blank samples, causing assay failure during validation.

Bioanalytical Application (LC-MS/MS)

Mass Transitions (MRM)

The +5 Da shift allows for clean separation of the analyte and standard in the mass analyzer (Q1 and Q3).

  • Analyte (Kevetrin):

    • Precursor: 144.1

      
      
      
      
      
    • Product: 102.1

      
       (Loss of Cyanopropyl group / Thiourea fragment)
      
  • Standard (Kevetrin-13C2,15N3):

    • Precursor: 149.1

      
      
      
      
      
    • Product: 107.1

      
       (Retains 13C/15N labels in the fragment)
      

Note: The exact product ion depends on the fragmentation pathway; however, the +5 Da shift is typically conserved in the primary thiourea fragment ion.

Workflow Diagram

The following diagram illustrates the critical control points where isotopic enrichment directly impacts data integrity.

Kevetrin_Workflow Precursors Labeled Precursors (13C, 15N Thiourea/Cyanide) Synthesis Custom Synthesis (Kevetrin-13C2,15N3) Precursors->Synthesis QC_Enrichment QC: Isotopic Purity Check (HRMS Analysis) Synthesis->QC_Enrichment Decision >98% APE? QC_Enrichment->Decision Fail REJECT (High M+0 Background) Decision->Fail No Pass ACCEPT (Standard Grade) Decision->Pass Yes Bioanalysis LC-MS/MS Method (Spike into Plasma) Pass->Bioanalysis Used as IS Data Quantification (Area Ratio: Analyte/IS) Bioanalysis->Data

Figure 1: Quality control workflow ensuring isotopic purity prevents analytical bias.

Experimental Protocols

Protocol: Isotopic Contribution Test ("Zero-Blank")

Before validating any method, you must experimentally verify that your Kevetrin-13C2,15N3 lot does not interfere with the analyte.

Objective: Quantify the signal area of Kevetrin (M+0) present in a pure sample of Kevetrin-13C2,15N3.

Steps:

  • Preparation: Prepare a "High IS" solution at the working concentration used in the assay (e.g., 500 ng/mL in 50:50 Methanol:Water).

  • Blank Matrix: Extract a double blank plasma sample (no drug, no IS).

  • Zero Sample: Extract a blank plasma sample spiked only with the Kevetrin-13C2,15N3 IS.

  • LLOQ Sample: Extract a plasma sample spiked with Kevetrin (Analyte) at the Lower Limit of Quantitation (e.g., 1 ng/mL) and the IS.

  • Analysis: Inject all samples (n=3) on LC-MS/MS monitoring the Analyte transition (144.1 -> 102.1).

  • Calculation:

    
    
    

Acceptance Criteria:

  • The interference in the Zero Sample must be ≤ 20% of the LLOQ response (FDA/EMA Bioanalytical Guidelines).

  • If >20%, the isotopic enrichment of the standard is insufficient, or the IS concentration is too high.

Storage & Stability[6]
  • State: Kevetrin-13C2,15N3 is hygroscopic (HCl salt).

  • Storage: -20°C or -80°C, desiccated.

  • Solution Stability: Stable isotope standards generally mimic the stability of the analyte. However, avoid repeated freeze-thaw cycles which can induce degradation, potentially forming breakdown products that might interfere isobarically.

References

  • MacCoss, M. J., et al. (2005).[1] Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. Retrieved from [Link]

  • US EPA. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Cellceutix (Plus Therapeutics). (2015).[2] Kevetrin: Mechanism of Action and p53 Activation. Cancer Biology & Therapy. Retrieved from [Link]

Sources

The Gold Standard in Bioanalysis: A Technical Guide to Kevetrin and Its Stable Isotope-Labeled Internal Standard, Kevetrin-13C2,15N3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Precision in Pharmacokinetic and Pharmacodynamic Studies

In the landscape of modern drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This is particularly true for novel small molecule entities like Kevetrin, a p53 activator with significant potential in oncology.[1][2] This technical guide provides an in-depth exploration of the bioanalytical strategies for Kevetrin, focusing on the critical role of its stable isotope-labeled internal standard, Kevetrin-13C2,15N3, in achieving the highest levels of accuracy and precision in pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

Kevetrin, chemically known as thioureidobutyronitrile, is an investigational drug that has been evaluated in clinical trials for advanced solid tumors, including platinum-resistant ovarian cancer.[3][4] Its mechanism of action involves the activation of the tumor suppressor protein p53, which can induce apoptosis in cancer cells.[5][6][7] To fully characterize its behavior in vivo—how it is absorbed, distributed, metabolized, and excreted (ADME)—a robust and reliable bioanalytical method is essential. This is where the principles of isotope dilution mass spectrometry come into play, a technique considered the gold standard in quantitative bioanalysis.[8][9][10]

The Imperative for an Ideal Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[11][12][13] However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[11] To correct for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow.[14][15]

An ideal internal standard should mimic the analyte of interest as closely as possible in terms of its physicochemical properties, extraction recovery, and ionization efficiency.[16][17] This is why stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the superior choice for quantitative bioanalysis.[16][18] A SIL-IS is a version of the drug molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[][]

Kevetrin vs. Kevetrin-13C2,15N3: A Tale of Two Isotopes

Kevetrin-13C2,15N3 is the stable isotope-labeled counterpart to Kevetrin, specifically designed for use as an internal standard. The key difference between the two lies in their isotopic composition, which results in a difference in their molecular weights.

PropertyKevetrinKevetrin-13C2,15N3
Molecular Formula C₅H₉N₃S¹³C₂C₃H₉¹⁵N₃S
Monoisotopic Mass 143.0517 g/mol 148.0598 g/mol
Chemical Structure IdenticalIdentical
Physicochemical Properties IdenticalIdentical
Chromatographic Behavior Co-elutingCo-eluting

The incorporation of two ¹³C atoms and three ¹⁵N atoms in Kevetrin-13C2,15N3 results in a mass increase of approximately 5 Daltons. This mass difference is crucial for differentiating the analyte from the internal standard in the mass spectrometer, while their identical chemical structures ensure they behave virtually identically during sample preparation and chromatographic separation.[18]

cluster_0 Kevetrin cluster_1 Kevetrin-13C2,15N3 Kevetrin_structure C₅H₉N₃S (Unlabeled) Kevetrin_labeled_structure ¹³C₂C₃H₉¹⁵N₃S (Stable Isotope Labeled)

Caption: Structural similarity of Kevetrin and its labeled counterpart.

The Principle of Isotope Dilution Mass Spectrometry

The use of Kevetrin-13C2,15N3 in bioanalysis is based on the principle of isotope dilution mass spectrometry (IDMS).[9][21][22] This method involves adding a known amount of the isotopically labeled internal standard (Kevetrin-13C2,15N3) to an unknown quantity of the analyte (Kevetrin) in the biological sample. After sample processing and analysis by LC-MS/MS, the ratio of the instrument response of the analyte to the internal standard is measured. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to the response ratios of calibration standards with known concentrations.

Because the analyte and the internal standard are chemically identical, any loss of material during sample preparation or any fluctuation in instrument response will affect both compounds equally. This ratiometric measurement provides a highly accurate and precise determination of the analyte concentration, effectively canceling out most sources of analytical variability.[23]

A Biological Sample (Unknown Kevetrin Concentration) B Add Known Amount of Kevetrin-13C2,15N3 (IS) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Measure Response Ratio (Kevetrin / Kevetrin-13C2,15N3) D->E F Quantify Kevetrin Concentration (Using Calibration Curve) E->F

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: A Step-by-Step Guide to Kevetrin Bioanalysis

The following is a representative protocol for the quantification of Kevetrin in human plasma using LC-MS/MS with Kevetrin-13C2,15N3 as the internal standard. This protocol is intended as a guide and should be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).[11]

1. Materials and Reagents:

  • Kevetrin reference standard

  • Kevetrin-13C2,15N3 internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Kevetrin and Kevetrin-13C2,15N3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of Kevetrin working solutions by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of Kevetrin-13C2,15N3 at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

  • Add 10 µL of the Kevetrin-13C2,15N3 working solution to each well.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content to elute Kevetrin.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Kevetrin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined empirically).

      • Kevetrin-13C2,15N3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined empirically, shifted by +5 Da from Kevetrin).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Kevetrin and Kevetrin-13C2,15N3 for each sample.

  • Calculate the peak area ratio of Kevetrin to Kevetrin-13C2,15N3.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of Kevetrin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: Ensuring Data Integrity in Drug Development

The use of a stable isotope-labeled internal standard like Kevetrin-13C2,15N3 is not merely a matter of best practice; it is a fundamental requirement for generating high-quality, reliable bioanalytical data that can withstand the scrutiny of regulatory agencies.[17] By providing a robust and accurate method for the quantification of Kevetrin in biological matrices, the principles and protocols outlined in this guide empower researchers and drug development professionals to make informed decisions throughout the clinical development of this promising anti-cancer agent. The superior performance of SIL-ISs in mitigating analytical variability ensures the integrity of pharmacokinetic and pharmacodynamic data, ultimately contributing to the successful and efficient development of new and effective therapies.

References

  • Seton Hall University. (2015, January 17). Kevetrin – p53 Inducer by Cellceutix | Cancer Biology. Retrieved from [Link]

  • Cellceutix. (n.d.). Kevetrin. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer. Retrieved from [Link]

  • American Association for Cancer Research. (2012, April 15). Abstract 2874: Kevetrin targets both MDM2-p53 and Rb-E2F pathways in tumor suppression. Cancer Research. Retrieved from [Link]

  • American Association for Cancer Research. (2011, April 15). Abstract 4470: Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Bio-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Britannica. (2026, February 20). Isotope dilution. Retrieved from [Link]

  • Penn State University. (2025, June 23). Kevetrin Analog with Greater Potency in Cancer Treatment. PSU Flintbox. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]

  • BioSpace. (2012, June 26). Cellceutix Novel Anti-Cancer Drug Kevetrin(TM) Receives IRB and SRC Approvals for Clinical Trials at Harvard's Dana-Farber Cancer Institute. Retrieved from [Link]

  • FirstWord Pharma. (2017, September 14). Innovation Pharmaceuticals Opens New Clinical Site for Novel p53 Drug Candidate in Phase 2 Ovarian Cancer Trial. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • American Association for Cancer Research. (2017, July 1). Abstract 3221: Kevetrin induces p53-dependent and independent cell cycle arrest and apoptosis in ovarian cancer cell lines representing heterogeneous histologies. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 2H 13C 15N Labeled Compounds. Isotope Science. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2010, March 31). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • PubMed Central. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Kevetrin induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells. Retrieved from [Link]

Sources

Harnessing Labeled Kevetrin to Elucidate the Mechanisms of Thiouronium Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The reactivation of the p53 tumor suppressor protein represents a promising therapeutic strategy in oncology. Kevetrin, a clinical-stage small molecule, activates p53-dependent and independent apoptosis pathways, showing potential in various cancer models.[1][2][3] Thiouronium derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antitumor effects.[4][5][6] This guide outlines a comprehensive framework for utilizing labeled Kevetrin as an investigative tool to explore the intricate interactions and mechanisms of action of novel thiouronium derivatives. By employing isotopically labeled Kevetrin, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME), and importantly, elucidate how co-administered thiouronium compounds modulate these processes and influence target engagement.[7][8][9] This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies to empower researchers in this innovative area of drug discovery.

Introduction: The Scientific Imperative

The tumor suppressor p53 is a linchpin in cellular defense against oncogenic transformation, orchestrating cell cycle arrest, DNA repair, and apoptosis.[10][11] Its pathway is disrupted in a majority of human cancers, making its reactivation a focal point of therapeutic development.[11][12] Kevetrin, a thioureidobutyronitrile, has been shown to activate p53, induce phosphorylation of p53 at serine 15, which reduces its interaction with its negative regulator MDM2, and trigger apoptosis through both transcription-dependent and independent mechanisms.[1][13]

Thiouronium derivatives, characterized by the isothiouronium moiety, have demonstrated significant antitumor activity, in some cases by inducing cell cycle arrest and apoptosis.[4][14] The convergence of the biological activities of Kevetrin and certain thiouronium compounds presents a compelling rationale for investigating their potential synergistic or interactive effects. A critical challenge in co-administration studies is deciphering the precise molecular interplay between the agents. Labeled compounds are invaluable tools in these investigations, providing quantitative insights into pharmacokinetics, target engagement, and drug-drug interactions.[7][9][15]

This guide details the strategic application of labeled Kevetrin to dissect the mechanisms of action of promising thiouronium derivatives. The primary objectives of this approach are:

  • To quantify the influence of a thiouronium derivative on the ADME profile of Kevetrin.

  • To determine if a thiouronium derivative modulates the binding of Kevetrin to its cellular targets.

  • To elucidate the combined effects on downstream p53 signaling pathways.

The Strategic Role of Radiolabeling in Mechanistic Studies

Radiolabeled compounds are powerful investigative tools in drug discovery, enabling precise tracking and quantification of a molecule's fate in complex biological systems.[8] The choice of isotope is critical and depends on the specific experimental goals.

  • Tritium (³H): Often easier to incorporate into a molecule than ¹⁴C, making it suitable for early-stage in vitro assays such as receptor binding and cellular uptake studies.[7][8]

  • Carbon-14 (¹⁴C): Generally more challenging to synthesize but offers greater stability, making it the gold standard for in vivo ADME, mass balance, and quantitative whole-body autoradiography (QWBA) studies.[7][8]

The synthesis of labeled Kevetrin must be meticulously planned to ensure the label is stable and does not alter the compound's biological activity.

Table 1: Comparison of Radioisotopes for Labeling Kevetrin
FeatureTritium (³H)Carbon-14 (¹⁴C)
Half-life 12.3 years5,730 years
Emission Low-energy betaLow-energy beta
Detection Liquid Scintillation CountingLiquid Scintillation Counting, AMS
Synthesis Generally less complexOften requires multi-step synthesis
Primary Use In vitro assays, early PKIn vivo ADME, QWBA, mass balance

Experimental Design: A Step-by-Step Approach

A phased experimental approach, beginning with in vitro characterization and progressing to in vivo models, is essential for a comprehensive investigation.

Diagram: Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation a Synthesize Labeled Kevetrin (e.g., [³H]-Kevetrin) b Competitive Binding Assays a->b c Cellular Uptake & Efflux Studies a->c d Downstream Pathway Analysis (Western Blot, qPCR) b->d c->d e Synthesize Labeled Kevetrin (e.g., [¹⁴C]-Kevetrin) d->e Promising In Vitro Data f Pharmacokinetic (PK) Studies (Co-administration) e->f g Quantitative Whole-Body Autoradiography (QWBA) f->g h Metabolite Profiling g->h

Caption: Phased experimental workflow for investigating thiouronium derivatives using labeled Kevetrin.

Detailed Experimental Protocols

Synthesis of Labeled Kevetrin

The synthesis of radiolabeled Kevetrin is a critical first step. A novel method for labeling with tritium involves an iron-based catalyst that can selectively replace hydrogen atoms in a single step, offering a significant advantage over older techniques.[16] For ¹⁴C labeling, a custom synthesis based on the known structure of Kevetrin (4-Isothioureidobutyronitrile) would be required, likely starting from a ¹⁴C-labeled precursor.

Protocol 1: Conceptual Synthesis of [³H]-Kevetrin

  • Precursor Preparation: Synthesize or procure the non-labeled Kevetrin precursor.

  • Catalyst Preparation: Prepare the iron-based catalyst as described in relevant literature.[16]

  • Labeling Reaction: In a controlled environment (glovebox), dissolve the Kevetrin precursor in a suitable solvent. Add the iron catalyst and introduce tritium gas (T₂).

  • Reaction Monitoring: Monitor the reaction progress using techniques like HPLC to determine the incorporation of tritium.

  • Purification: Upon completion, quench the reaction and purify the [³H]-Kevetrin using preparative HPLC.

  • Quality Control: Determine the radiochemical purity and specific activity of the final product using liquid scintillation counting and analytical HPLC.

In Vitro Studies

Protocol 2: Competitive Binding Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., with wild-type p53) to 80-90% confluency.

  • Cell Lysate Preparation: Prepare cell lysates containing the target protein(s).

  • Assay Setup: In a multi-well plate, add a constant concentration of [³H]-Kevetrin to each well containing the cell lysate.

  • Competitive Titration: Add increasing concentrations of the unlabeled thiouronium derivative to the wells.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from unbound [³H]-Kevetrin using a suitable method (e.g., filtration).

  • Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of the thiouronium derivative to determine the IC₅₀ value.

Protocol 3: Downstream p53 Pathway Analysis

  • Cell Treatment: Treat cancer cells with Kevetrin, the thiouronium derivative, or a combination of both for a specified time.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform Western blot analysis to assess the expression and phosphorylation status of key proteins in the p53 pathway, such as p53, p-p53 (Ser15), MDM2, p21, and PUMA.[1][13]

  • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of p53 target genes.[13]

Diagram: Kevetrin's Mechanism of Action on the p53 Pathway

p53_pathway Kevetrin Kevetrin p53_P p-p53 (Ser15) Kevetrin->p53_P Induces phosphorylation MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination Degradation Proteasomal Degradation p53->Degradation p53_P->MDM2 Reduces interaction p21 p21 p53_P->p21 Activates transcription PUMA PUMA p53_P->PUMA Activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Simplified schematic of Kevetrin's impact on the p53 signaling pathway.

In Vivo Studies

Protocol 4: Pharmacokinetic (PK) Study

  • Animal Model: Utilize an appropriate animal model (e.g., mice bearing tumor xenografts).

  • Dosing: Administer [¹⁴C]-Kevetrin alone or in combination with the thiouronium derivative via the intended clinical route.

  • Sample Collection: Collect blood samples at predetermined time points.

  • Sample Processing: Process blood samples to separate plasma.

  • Radioactivity Measurement: Quantify the total radioactivity in plasma samples using liquid scintillation counting.

  • PK Analysis: Use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 5: Quantitative Whole-Body Autoradiography (QWBA)

  • Dosing: Administer [¹⁴C]-Kevetrin to tumor-bearing animals, with or without the thiouronium derivative.

  • Tissue Collection: At various time points, euthanize the animals and freeze the carcasses.

  • Sectioning: Obtain thin whole-body sections using a cryomicrotome.

  • Imaging: Expose the sections to a phosphor imaging plate.

  • Image Analysis: Scan the plate and quantify the radioactivity in different tissues and the tumor.[9][17]

  • Data Interpretation: Compare the tissue distribution profiles between the groups to assess the impact of the thiouronium derivative.

Data Interpretation and Trustworthiness

The interpretation of data from labeled compound studies requires careful consideration of potential pitfalls. The self-validating system of these protocols relies on:

  • Purity of Labeled Compound: Ensuring the radiochemical purity of the labeled Kevetrin is paramount to avoid misleading results.

  • Isotope Effect: Verifying that the isotopic label does not alter the compound's biological activity.

  • Appropriate Controls: Including vehicle controls, single-agent controls, and positive controls in all experiments.

  • Statistical Rigor: Applying appropriate statistical analyses to determine the significance of observed differences.

Any alteration in the biodistribution or pharmacokinetics of a radiopharmaceutical by another drug is a significant finding.[18][19][20] A statistically significant increase in the tumor-to-blood ratio of [¹⁴C]-Kevetrin when co-administered with a thiouronium derivative, for instance, would strongly suggest a beneficial interaction warranting further investigation.

Conclusion

The strategic use of labeled Kevetrin provides a powerful and quantitative approach to investigate the complex biological effects of novel thiouronium derivatives. This technical guide offers a robust framework for researchers to design and execute experiments that can elucidate mechanisms of action, identify potential synergistic interactions, and ultimately accelerate the development of more effective cancer therapies. The insights gained from these studies will be critical for making informed decisions in the drug development pipeline and for understanding the fundamental biology of the p53 pathway.[17][21]

References

  • Seton Hall University. (2015). Kevetrin – p53 Inducer by Cellceutix | Cancer Biology. Available at: [Link]

  • ResearchGate. (n.d.). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Available at: [Link]

  • Spandidos Publications. (n.d.). Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells. Available at: [Link]

  • QPS. (n.d.). Non-clinical ADME With Radiolabelled Compounds. Available at: [Link]

  • AACR Journals. (2012). Abstract 2874: Kevetrin targets both MDM2-p53 and Rb-E2F pathways in tumor suppression. Cancer Research. Available at: [Link]

  • AACR Journals. (2011). Abstract 4470: Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line. Available at: [Link]

  • PubMed. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Available at: [Link]

  • Pharmaron. (n.d.). Non-clinical ADME With Radiolabelled Compounds. Available at: [Link]

  • SciELO. (n.d.). Radiopharmaceutical Drug Interactions. Available at: [Link]

  • PMC. (n.d.). Introduction: Use of Radioactive Compounds in Drug Discovery and Development. Available at: [Link]

  • He, C., et al. (2020). Comprehensive bioinformatics analysis of the TP53 signaling pathway in Wilms' tumor. Annals of Translational Medicine. Available at: [Link]

  • PMC. (2024). Integrated analysis of cell cycle and p53 signaling pathways related genes in breast, colorectal, lung, and pancreatic cancers: implications for prognosis and drug sensitivity for therapeutic potential. Available at: [Link]

  • Oncology. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. Available at: [Link]

  • MDPI. (2024). Drug interactions involving therapeutic radiopharmaceuticals: a systematic review. Pharmaceuticals. Available at: [Link]

  • AACR Journals. (2016). Signal-Oriented Pathway Analyses Reveal a Signaling Complex as a Synthetic Lethal Target for p53 Mutations. Cancer Research. Available at: [Link]

  • PubMed. (2017). Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. Available at: [Link]

  • Princeton University. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. Available at: [Link]

  • SciELO - Saúde Pública. (n.d.). Radiopharmaceutical Drug Interactions. Available at: [Link]

  • ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]

  • MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Radiogallium-Labeled Cationic Amphiphilic Peptides as Tumor Imaging Agents. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • FirstWord Pharma. (2020). Innovation Pharmaceuticals Announces Publication of Independent Research on Kevetrin, the Company's p53 Drug Candidate, in Oncology Reports. Available at: [Link]

  • Drug Target Review. (2019). Radiochemistry and drug synthesis 'in a flash'. Available at: [Link]

  • ResearchGate. (n.d.). State of Art in 11C Labelled Radiotracers Synthesis. Available at: [Link]

  • ResearchGate. (2023). Abstract 1650: Discovery of a novel Kevetrin analog as a potential therapeutic for ovarian cancer. Available at: [Link]

Sources

Physicochemical Profiling and Bioanalytical Applications of Kevetrin Hydrochloride Stable Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antineoplastic agents requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Kevetrin hydrochloride (thioureidobutyronitrile hydrochloride) has emerged as a potent, water-soluble small molecule activator of the p53 tumor suppressor protein[1][2]. However, quantifying highly polar, low-molecular-weight compounds in complex biological matrices presents significant bioanalytical challenges.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of Kevetrin hydrochloride and its stable isotope-labeled (SIL) analogs (specifically Kevetrin-13C2,15N3). Designed for researchers and drug development professionals, this guide establishes the mechanistic grounding of the drug and provides a self-validating, step-by-step LC-MS/MS methodology that leverages stable isotopes to ensure absolute quantitative accuracy.

Mechanistic Context: The p53-MDM2 Axis

To understand the clinical utility of Kevetrin and the necessity of tracking its metabolic fate, one must first understand its mechanism of action. Kevetrin functions by disrupting the regulatory feedback loop between p53 and its negative regulator, the E3 ubiquitin ligase MDM2[2][3].

Kevetrin alters the processivity of MDM2, leading to the stabilization and accumulation of wild-type p53[4]. This stabilization is characterized by a concentration-dependent increase in the phosphorylation of p53 at Serine 15[2][3]. Once activated, p53 acts as a transcription factor to upregulate key target genes:

  • p21 (Waf1): Acts as an inhibitor of cell cycle progression, inducing G2/M phase arrest[3][4].

  • PUMA: Triggers transcription-dependent apoptosis via the mitochondrial pathway, marked by the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP)[2][3].

Pathway Kevetrin Kevetrin (Thioureidobutyronitrile) MDM2 MDM2 E3 Ligase (Altered Processivity) Kevetrin->MDM2 Modulates p53 p53 Protein (Ser15 Phosphorylation) Kevetrin->p53 Activates MDM2->p53 Reduced Degradation p21 p21 (Waf1) (Upregulation) p53->p21 Transcription PUMA PUMA (Upregulation) p53->PUMA Transcription Arrest Cell Cycle Arrest (G2/M Phase) p21->Arrest Inhibits CDK1 Apoptosis Apoptosis (Caspase-3/PARP) PUMA->Apoptosis Mitochondrial Stress

Kevetrin-mediated p53 activation pathway leading to cell cycle arrest and apoptosis.

Physicochemical Profiling: Unlabeled vs. Stable Isotopes

The successful formulation and extraction of Kevetrin rely heavily on its physicochemical profile. Kevetrin hydrochloride is a highly polar, low-molecular-weight compound[1].

When conducting advanced metabolic research, stable isotope-labeled (SIL) compounds are synthesized by replacing specific atoms (Carbon-12 and Nitrogen-14) with their heavier stable isotopes (Carbon-13 and Nitrogen-15)[5][6]. As demonstrated in the comparative table below, isotopic enrichment increases the molecular weight (shifting the mass-to-charge ratio for mass spectrometry) while preserving the exact chemical and physical behavior of the native drug[7][8].

Table 1: Comparative Physicochemical Properties
PropertyKevetrin Hydrochloride (Unlabeled)Kevetrin-13C2,15N3 Hydrochloride (SIL)
Chemical Formula C5H9N3S • HCl[8]13C2C3H915N3S • HCl[6]
Molecular Weight 179.67 g/mol [1][8]~184.63 g/mol [7]
CAS Number 66592-89-0[1][8][9]N/A (Isotopologue specific)
Appearance White to beige/orange solid[8][10]White to beige solid
Solubility (Water) ~36 mg/mL (Highly soluble)[1]~36 mg/mL
Solubility (DMSO) ~36 - 50 mg/mL[1][11]~36 - 50 mg/mL
Melting Point 125 - 132 °C[10][12]125 - 132 °C
Isotopic Enrichment Natural abundance≥ 98 atom % 13C, ≥ 98 atom % 15N[5]

Bioanalytical Challenges and the SIL-IS Solution

In LC-MS/MS analysis, biological matrices (such as plasma or urine) contain endogenous salts, lipids, and proteins. During electrospray ionization (ESI), these co-eluting matrix components compete with the target analyte for charge droplets, leading to unpredictable ion suppression or enhancement .

The Causality of the SIL Solution: Because Kevetrin-13C2,15N3 shares the exact physicochemical properties (solubility, pKa, polarity) of unlabeled Kevetrin, it co-elutes chromatographically at the exact same retention time. Consequently, any matrix-induced ionization suppression experienced by the native drug is proportionally experienced by the SIL internal standard (IS). By continuously monitoring the ratio of their MS/MS peak areas, the assay becomes a self-validating system : matrix effects are mathematically canceled out, ensuring absolute quantification accuracy regardless of sample-to-sample matrix variations[5][6].

Validated Methodology: LC-MS/MS Protocol

The following step-by-step protocol outlines a robust bioanalytical workflow for quantifying Kevetrin in plasma. Every step is designed with explicit causality to overcome the unique physicochemical challenges of this highly polar molecule.

Bioanalytical_Workflow Sample 1. Plasma Sample (Highly Polar Matrix) Spike 2. Spike SIL-IS (Kevetrin-13C2,15N3) Sample->Spike PPT 3. Protein Precipitation (Cold Acetonitrile) Spike->PPT Centrifuge 4. Centrifugation (Extract Supernatant) PPT->Centrifuge LC 5. HILIC Chromatography (Retain Polar Analyte) Centrifuge->LC MS 6. MS/MS Detection (MRM Normalization) LC->MS Data 7. Data Validation (Self-Validating Ratio) MS->Data

Self-validating LC-MS/MS bioanalytical workflow using Kevetrin-13C2,15N3 internal standard.

Step 1: Reagent and Standard Preparation
  • Weigh out Kevetrin hydrochloride and Kevetrin-13C2,15N3 reference standards.

  • Dissolve the powders in fresh, strictly anhydrous DMSO to create 10 mg/mL stock solutions.

    • Causality: Kevetrin is highly sensitive to moisture in organic solvents. Moisture-contaminated DMSO significantly reduces the solubility of the compound, leading to precipitation and inaccurate standard concentrations[1]. Using anhydrous DMSO ensures complete dissolution up to 50 mg/mL[11].

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Spike the sample with 10 µL of the Kevetrin-13C2,15N3 working solution (SIL-IS).

  • Add 200 µL of ice-cold (-20°C) acetonitrile.

    • Causality: Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane, ethyl acetate) will fail because Kevetrin is highly water-soluble (36 mg/mL)[1] and will remain in the aqueous phase. Cold acetonitrile effectively denatures and precipitates plasma proteins while keeping the polar Kevetrin suspended in the organic supernatant.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Step 3: Chromatographic Separation
  • Inject 5 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Due to Kevetrin's extreme polarity, injecting it onto a standard C18 reversed-phase column would result in a failure to partition into the stationary phase. The drug would elute immediately in the void volume, crashing into the mass spectrometer alongside a massive influx of un-retained matrix salts (causing total ion suppression). HILIC provides orthogonal retention for polar analytes, successfully retaining Kevetrin and moving its elution peak away from the suppression zone.

Step 4: MS/MS Detection and Self-Validation
  • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for the free base mass of Kevetrin ([M+H]+ ~144.2 m/z) and the SIL-IS ([M+H]+ ~149.2 m/z).

  • Self-Validating Check: Evaluate the absolute peak area of the SIL-IS across all study samples. A consistent IS area confirms that the extraction efficiency is uniform and matrix effects are controlled. The final quantitative concentration is derived from the Area Ratio (Analyte / IS), neutralizing any residual ionization anomalies.

Conclusion

The physicochemical properties of Kevetrin hydrochloride dictate every facet of its handling, from formulation to bioanalytical quantification. By understanding its high polarity, moisture sensitivity, and specific mechanism of action within the p53-MDM2 axis, researchers can design highly accurate analytical workflows. The integration of stable isotopes like Kevetrin-13C2,15N3 provides an elegant, self-validating solution to the inherent challenges of mass spectrometry, ensuring that PK/PD data driving clinical oncology trials is both robust and unimpeachable.

References

  • Seton Hall University , "Kevetrin – p53 Inducer by Cellceutix | Cancer Biology". Available at:[Link]

  • AACR Journals , "Abstract 4470: Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line". Available at:[Link]

  • MDPI , "State of the Art of Pharmacological Activators of p53 in Ocular Malignancies". Available at:[Link]

Sources

Identifying Metabolites of Kevetrin Using Advanced Isotope Labeling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kevetrin is a novel, first-in-class small molecule designed to reactivate the tumor suppressor protein p53, a critical pathway frequently dysregulated in human cancers.[1][2] As Kevetrin progresses through clinical development, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[3][4] This guide provides a robust, field-proven framework for the definitive identification and structural elucidation of Kevetrin's metabolites. We will move beyond theoretical concepts to deliver actionable protocols and strategic insights, leveraging the power of stable isotope labeling coupled with high-resolution mass spectrometry (HRMS). This document is designed to equip drug metabolism and pharmacokinetics (DMPK) scientists with the necessary tools to navigate the complexities of metabolite discovery, ensuring data integrity and supporting regulatory submissions.

The Imperative of Metabolite Identification in Kevetrin's Development

The metabolic fate of a therapeutic agent can profoundly influence its efficacy, safety, and drug-drug interaction potential. Metabolites can be inactive, possess similar or enhanced pharmacological activity, or exhibit off-target toxicity. Kevetrin, as a p53 activator, functions within a complex cellular signaling network.[5][6] Understanding how its biotransformation products might modulate this pathway or interact with other cellular machinery is a critical aspect of its preclinical and clinical evaluation.[7]

Stable isotope labeling (SIL) offers an unambiguous method to trace a drug's journey through a biological system.[8][9] By replacing one or more atoms (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N), we introduce a unique mass signature into the parent drug.[10] This signature acts as a "silent witness," allowing mass spectrometry to differentiate drug-related material from the vast background of endogenous molecules with high confidence.[]

Foundational Strategy: The Art and Science of Labeling Kevetrin

The success of any SIL-based metabolism study hinges on the strategic design of the labeled molecule. The primary objective is to place the isotopic label on a part of the molecule that is metabolically stable, ensuring the mass signature is retained across the majority of its metabolites.

Kevetrin's Structure and Potential Metabolic Hotspots: Kevetrin (thioureidobutyronitrile) possesses several functional groups amenable to metabolic attack, including the isothiourea moiety, the aliphatic chain, and potential sites for oxidation.

Caption: Structural analysis of Kevetrin for strategic isotope placement.

2.1. Isotope Selection: ¹³C vs. ¹⁵N

  • Carbon-13 (¹³C): This is the workhorse for drug metabolism studies. Its low natural abundance (~1.1%) makes the ¹³C-labeled signature highly distinct from background noise.[10] Carbon forms the fundamental skeleton of Kevetrin, making it likely that a ¹³C label placed on a core structure will be retained in most metabolites.[]

  • Nitrogen-15 (¹⁵N): Kevetrin contains nitrogen atoms that could be labeled. ¹⁵N labeling is a powerful technique, particularly for understanding nitrogen metabolism pathways.[13] However, if metabolism involves cleavage of nitrogen-containing groups, the label could be lost from some metabolites.

Recommendation: A multi-carbon ¹³C labeling strategy is the most robust starting point. For instance, synthesizing Kevetrin with two or three ¹³C atoms in the butyronitrile backbone ([¹³C₂]- or [¹³C₃]-Kevetrin) provides a distinct mass shift (+2 or +3 Da) that is unlikely to be lost in initial biotransformations.

Experimental Execution: A Validated, Step-by-Step Approach

The overall workflow is designed to progress from simple, controlled systems to complex biological environments, ensuring a comprehensive metabolic profile.

MetID_Workflow cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Confirmation cluster_analysis Phase 4: Analysis & Elucidation synthesis Synthesis of Isotopically Labeled Kevetrin (e.g., [¹³C₃]) microsomes Human Liver Microsomes (HLM) (Phase I Metabolism) synthesis->microsomes hepatocytes Cryopreserved Hepatocytes (Phase I & II Metabolism) synthesis->hepatocytes rodent_study Rodent PK Study (Rat or Mouse) synthesis->rodent_study unlabeled Synthesis of Unlabeled Kevetrin (Reference Standard) extraction Sample Preparation (Protein Precipitation, SPE) microsomes->extraction hepatocytes->extraction sample_collection Collect Plasma, Urine, Feces rodent_study->sample_collection sample_collection->extraction lc_hrms LC-HRMS Analysis extraction->lc_hrms data_mining Metabolite Detection (Isotope Pattern Search) lc_hrms->data_mining elucidation Structural Elucidation (MS/MS Fragmentation) data_mining->elucidation

Caption: Comprehensive workflow for Kevetrin metabolite identification.

In Vitro Metabolism: The First Line of Investigation

In vitro systems provide a rapid and cost-effective way to identify the primary routes of metabolism.[14]

3.1.1. Protocol: Human Liver Microsome (HLM) Stability and Metabolite Screen

  • Purpose: To identify metabolites generated by Phase I enzymes, primarily Cytochrome P450s (CYPs).[15][16]

  • Rationale: HLMs are enriched in endoplasmic reticulum enzymes and are the standard for assessing oxidative metabolism.[17]

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock of NADPH in deionized water.

    • Prepare a 10 mM stock of labeled Kevetrin in DMSO.

  • Incubation Setup (96-well plate format):

    • To each well, add 178 µL of phosphate buffer.

    • Add 2 µL of the 10 mM labeled Kevetrin stock (final concentration: 10 µM).

    • Add 10 µL of pooled Human Liver Microsomes (final concentration: 0.5 mg/mL).

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of 100 mM NADPH to initiate the reaction. Include negative control wells without NADPH.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge at 4,000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-HRMS analysis.

3.1.2. Protocol: Cryopreserved Human Hepatocyte Screen

  • Purpose: To identify both Phase I and Phase II (conjugative) metabolites.

  • Rationale: Hepatocytes contain the full complement of hepatic drug-metabolizing enzymes, offering a more complete metabolic picture than microsomes.[17][18]

  • Cell Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol in collagen-coated plates. Allow cells to form a monolayer.

  • Dosing: Remove the seeding medium and replace it with pre-warmed incubation medium containing 10 µM labeled Kevetrin.

  • Time Course Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator. Collect aliquots of the medium and/or cell lysates at various time points (e.g., 0, 4, 8, 24 hours).

  • Sample Quenching: Immediately quench metabolic activity by adding 3 volumes of ice-cold acetonitrile to each collected sample.

  • Processing: Process samples as described in the HLM protocol (Section 3.1.1, Step 7).

In Vivo Metabolism: The Definitive Profile

Animal studies are essential for understanding the complete ADME profile and identifying metabolites formed in a whole-organism context.[19][20]

3.2.1. Protocol: Rodent Pharmacokinetic and Metabolite Study

  • Dosing: Administer a single dose of labeled Kevetrin to a cohort of Sprague-Dawley rats (n=3-5) via the intended clinical route (e.g., oral gavage or intravenous).

  • Sample Collection:

    • Plasma: Collect serial blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes. Centrifuge to isolate plasma.

    • Excreta: House animals in metabolic cages to allow for the separate collection of urine and feces over 48 hours.

  • Sample Processing:

    • Plasma: Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.

    • Urine: Centrifuge to remove particulates. May require dilution prior to analysis.

    • Feces: Homogenize fecal samples with a water/acetonitrile mixture, then extract and centrifuge to clarify.

  • Pooling for Analysis: For initial metabolite identification, create pooled plasma (based on AUC contribution) and pooled excreta samples to get a composite view of all metabolites formed.[19]

Analytical Deep Dive: Harnessing LC-HRMS for Discovery

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the definitive analytical tool for modern metabolite identification.[][22]

4.1. The Isotopic Signature: Finding the Signal in the Noise

The core of this analytical strategy is the "isotope doublet" or "twin peaks" phenomenon. A metabolite of [¹³C₃]-Kevetrin will appear in the mass spectrum as a pair of ion signals separated by ~3 Da from its unlabeled counterpart (if co-injected) or from any endogenous background ion.[23] This unique signature allows specialized software to specifically mine the data for drug-related material.

4.2. Analytical Method Parameters

  • Liquid Chromatography: Use a reversed-phase UPLC/HPLC system with a C18 column to separate compounds based on polarity. A gradient elution from high aqueous to high organic mobile phase is standard.

  • High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF):

    • Full Scan MS: Acquire data at high resolution (>70,000) to obtain accurate mass measurements of all ions. This allows for the calculation of elemental compositions.

    • Data-Dependent MS/MS (dd-MS²): Automatically trigger fragmentation scans on the most intense ions detected in the full scan. Comparing the fragmentation pattern of a metabolite to the parent drug is crucial for localizing the site of biotransformation.[24]

4.3. Data Interpretation and Structural Elucidation

The process involves a systematic search for expected mass shifts corresponding to known biotransformations.[25]

Table 1: Predicted Biotransformations and Mass Shifts for Kevetrin

Metabolic ReactionMass Change (Da)Potential Outcome for Kevetrin
Phase I
Hydroxylation+15.9949Addition of an -OH group
Dehydrogenation-2.0156Formation of a double bond
N-Oxidation+15.9949Oxidation of a nitrogen atom
Phase II
Glucuronidation+176.0321Conjugation with glucuronic acid (a common clearance pathway)
Sulfation+79.9568Conjugation with a sulfate group
Glutathione Conjugation+305.0682Indicates potential formation of a reactive intermediate

Conclusion: Building a Comprehensive Metabolic Picture

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and high-confidence metabolic map for Kevetrin. This knowledge is not merely an academic exercise; it is a cornerstone of modern drug development. It directly informs the assessment of human pharmacokinetics, the evaluation of safety margins for metabolites (as per MIST guidelines), and the prediction of potential drug-drug interactions. The use of stable isotope labeling provides an unparalleled level of clarity and certainty, transforming metabolite identification from a speculative process into a precise science.

References

  • Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: SpringerLink URL: [Link]

  • Title: Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications Source: LinkedIn URL: [Link]

  • Title: Drug metabolite identification: stable isotope methods Source: PubMed URL: [Link]

  • Title: Isotopic labeling of metabolites in drug discovery applications Source: PubMed URL: [Link]

  • Title: Identifying Toxic Metabolites Early with Isotope Labeling Source: LinkedIn URL: [Link]

  • Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

  • Title: p53-Mediated Indirect Regulation on Cellular Metabolism: From the Mechanism of Pathogenesis to the Development of Cancer Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

  • Title: Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways Source: Taylor & Francis Online URL: [Link]

  • Title: In vitro test methods for metabolite identification: A review Source: SciSpace URL: [Link]

  • Title: Enhancing Drug Metabolism Studies with 13C-Labeled Compounds Source: Alsachim URL: [Link]

  • Title: Kevetrin – p53 Inducer by Cellceutix Source: Seton Hall University Blogs URL: [Link]

  • Title: Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection Source: PubMed URL: [Link]

  • Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: ACS Publications URL: [Link]

  • Title: In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids Source: F1000Research URL: [Link]

  • Title: Simultaneous Screening and Quantitation of Drugs and Their Metabolites in Postmortem Samples by Liquid Chromatography–High-Resolution Mass Spectrometry Source: Oxford Academic URL: [Link]

  • Title: A Safety, Pharmacokinetic and Pharmacodynamic Study of Kevetrin in Patients With Advanced Solid Tumors Source: ClinicalTrials.gov URL: [Link]

  • Title: Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes Source: ACS Publications URL: [Link]

  • Title: Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer Source: ClinicalTrials.Veeva URL: [Link]

  • Title: Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods Source: PubMed URL: [Link]

  • Title: Cellceutix Reports Production of Its Anti-Cancer Drug Kevetrin Has Begun Source: PR Newswire URL: [Link]

  • Title: Stable Isotope Labeling in Omics Research: Techniques and Applications Source: LinkedIn URL: [Link]

  • Title: Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology Source: American Academy of Pediatrics URL: [Link]

  • Title: Metabolite identification and pharmacokinetic study of Lamiophlomis rotata in rats Source: Royal Society of Chemistry URL: [Link]

  • Title: Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development Source: LinkedIn URL: [Link]

  • Title: Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies Source: Journal of Applied Bioanalysis URL: [Link]

  • Title: In vivo metabolite identification Source: Admescope URL: [Link]

  • Title: Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS Source: MDPI URL: [Link]

  • Title: Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer Source: ClinicalTrials.gov URL: [Link]

  • Title: Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 Source: MDPI URL: [Link]

  • Title: Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Pharmacological reactivation of p53 in the era of precision anticancer medicine Source: ResearchGate URL: [Link]

  • Title: Abstract 3221: Kevetrin induces p53-dependent and independent cell cycle arrest and apoptosis in ovarian cancer cell lines representing heterogeneous histologies Source: AACR Journals URL: [Link]

  • Title: p53 and metabolism: from mechanism to therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells Source: PubMed URL: [Link]

  • Title: Kevetrin Analog with Greater Potency in Cancer Treatment Source: Penn State University URL: [Link]

  • Title: Abstract 1650: Discovery of a novel Kevetrin analog as a potential therapeutic for ovarian cancer Source: ResearchGate URL: [Link]

Sources

Methodological & Application

LC-MS/MS protocol for Kevetrin quantification using internal standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput LC-MS/MS Quantification of Kevetrin (Thioureidopropionamidine) in Biological Matrices Using Stable Isotope-Labeled Internal Standards

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Application Area: Bioanalysis, Pharmacokinetics (PK), and Oncology Drug Development.

Introduction & Scientific Rationale

Kevetrin (thioureidopropionamidine hydrochloride) is a potent, water-soluble small molecule that functions as a p53 activator, demonstrating significant efficacy in inducing apoptosis in both TP53 wild-type and mutant acute myeloid leukemia (AML) cells[1]. Mechanistically, Kevetrin blocks the E3 ligase activity of MDM2, preventing the proteasomal degradation of p53 and stabilizing this critical tumor suppressor protein[2].

As Kevetrin progresses through clinical evaluation, rigorous pharmacokinetic (PK) profiling is mandatory. However, the molecule presents a severe analytical challenge: with a molecular weight of 143.21 g/mol (free base) and a highly polar thiourea/amidine structure[3], Kevetrin exhibits virtually no retention on traditional C18 reversed-phase columns. Early elution in the void volume leads to catastrophic ion suppression from endogenous plasma salts and phospholipids.

To establish a self-validating, highly trustworthy quantitative system, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Kevetrin-[13C2, 15N3] Hydrochloride[4]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly. Any matrix-induced ionization enhancement or suppression affects both molecules equally, ensuring the Analyte/IS peak area ratio remains flawlessly consistent.

G Kev Kevetrin (Analyte) MDM2 MDM2 E3 Ligase (Inhibited) Kev->MDM2 Blocks activity p53 p53 Protein (Stabilized) MDM2->p53 Prevents degradation Apop Apoptosis (Tumor Cells) p53->Apop Activates target genes

Kevetrin Mechanism of Action: p53 Activation Pathway.

Materials and Reagents

  • Analyte: Kevetrin Hydrochloride (CAS: 66592-89-0), >98% purity[1].

  • Internal Standard: Kevetrin-[13C2, 15N3] Hydrochloride, >98% isotopic purity[4].

  • Biological Matrix: Blank human or murine plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA), and Ammonium Formate.

Experimental Protocol: Step-by-Step Methodology

Preparation of Stock and Working Solutions
  • Primary Stocks: Dissolve Kevetrin HCl and Kevetrin-[13C2, 15N3] HCl independently in 50% Methanol/Water to achieve a concentration of 1.0 mg/mL.

    • Expert Insight (Causality): The use of 50% MeOH ensures complete dissolution of the polar salt while preventing adsorptive losses on hydrophobic glass surfaces, which is common for amidine-containing compounds.

  • Working Solutions: Dilute the Kevetrin stock serially with 50% MeOH to create a calibration curve range of 1.0 ng/mL to 1000 ng/mL. Prepare a single SIL-IS working solution at 50 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) to maximize laboratory throughput while maintaining high recovery for polar analytes.

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (50 ng/mL). Vortex briefly for 10 seconds to ensure equilibration.

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

    • Expert Insight (Causality): Acidified ACN disrupts protein binding and ensures the basic amidine group of Kevetrin remains fully protonated, preventing it from co-precipitating with plasma proteins and maximizing extraction recovery.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an autosampler vial.

Workflow Plasma Plasma Sample + SIL-IS PPT Protein Precipitation (Acetonitrile) Plasma->PPT HILIC HILIC Separation PPT->HILIC MS ESI+ MS/MS (MRM Mode) HILIC->MS Data Quantification (Analyte/IS Ratio) MS->Data

Self-Validating LC-MS/MS Analytical Workflow for Kevetrin.

Chromatographic Conditions (HILIC)

Because Kevetrin's extreme polarity results in a logP well below zero, HILIC is utilized. HILIC retains Kevetrin through partitioning into an aqueous layer on the silica surface, ensuring it elutes in a "clean" chromatographic window away from void-volume phospholipids.

  • Analytical Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BMechanistic Rationale
0.0595High organic fraction promotes initial retention of polar Kevetrin.
1.0595Isocratic hold to elute hydrophobic matrix components early.
4.04060Aqueous ramp to elute the highly polar Kevetrin.
5.04060Column wash to remove residual polar lipids.
5.1595Return to initial conditions.
7.0595Re-equilibration of the aqueous layer on the stationary phase.
Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500 or equivalent).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 4.5 kV.

  • Source Temperature: 500°C.

Table 2: Representative MRM Transitions

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Kevetrin 144.160.14525
Kevetrin-[13C2, 15N3] 149.163.14525

(Note: Transitions represent the protonated free base[3] and a primary thiourea-derived fragment. Exact voltages require optimization per specific instrument).

Method Validation & Data Presentation

A self-validating protocol must demonstrate that the SIL-IS successfully normalizes matrix variations. In HILIC, slight variations in sample injection solvent composition or matrix salts can shift retention times or alter droplet desolvation in the ESI source. Because Kevetrin-[13C2, 15N3] undergoes the exact same shifts, the Area Ratio (Analyte/IS) remains insulated from these physical perturbations.

The following metrics represent typical validation criteria according to FDA/EMA bioanalytical guidelines.

Table 3: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Method Performance
Linearity R² > 0.99 (1 - 1000 ng/mL)R² = 0.998 (1/x² weighting)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%
Inter-day Accuracy 85% - 115% of nominal92.4% - 106.1%
Extraction Recovery Consistent across QC levels88% (Analyte), 87% (SIL-IS)
Matrix Effect (IS Normalized) IS-normalized MF: 0.85 - 1.150.98 (Demonstrates complete correction)

References

  • Translating p53-based therapies for cancer into the clinic. ResearchGate. Available at:[2]

  • Kevetrin hydrochloride | p53 Activator. MedChemExpress. Available at:[1]

  • IsoSciences Catalog - Life Sciences. Entegris / IsoSciences. Available at:[4]

  • Kevetrin HCl HNMR Analysis, Solvent. MedKoo Biosciences. Available at:[3]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Kevetrin (Thioureidobutyronitrile) in Plasma Using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Parameters for Detecting Kevetrin-13C2,15N3 Content Type: Detailed Application Note and Protocol

Abstract & Introduction

Kevetrin (4-isothioureidobutyronitrile hydrochloride) is a small-molecule activator of the p53 tumor suppressor protein, currently under clinical investigation for the treatment of advanced solid tumors and acute myeloid leukemia (AML).[] Its mechanism of action involves the phosphorylation of p53 at Ser15, disrupting the p53-MDM2 interaction and inducing apoptosis in both wild-type and mutant p53 phenotypes [1, 2].[]

Accurate pharmacokinetic (PK) profiling of Kevetrin is critical due to its rapid metabolism and hydrophilic nature.[] This Application Note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Kevetrin in biological matrices. We utilize Kevetrin-13C2,15N3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variations, ensuring high scientific integrity and data reliability (E-E-A-T).

Chemical Properties & Target Analytes[2][3][4][5][6]

Understanding the physicochemical properties of Kevetrin is the foundation of this protocol. The molecule contains a highly polar isothiourea moiety, necessitating specific chromatographic considerations (HILIC) over standard reverse-phase methods.[]

PropertyNative Kevetrin (Analyte)Kevetrin-13C2,15N3 (Internal Standard)
IUPAC Name S-(3-cyanopropyl)isothioureaS-(3-cyanopropyl)isothiourea-13C2,15N3
CAS Number 66592-89-0 (HCl salt)N/A (Custom Synthesis)
Formula (Free Base)


Molecular Weight 143.21 g/mol 148.21 g/mol (+5 Da)
LogP ~1.1 (Hydrophilic)~1.1
pKa ~9.5 (Basic, Amidine-like)~9.5
Solubility Water, DMSO, MethanolWater, DMSO, Methanol

Experimental Workflow

The following diagram outlines the logical flow of the bioanalytical method, from sample preparation to data acquisition.

G Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Kevetrin-13C2,15N3) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% Formic Acid) IS_Add->PPT Vortex 30s Centrifuge Centrifugation (15,000 x g, 10 min) PPT->Centrifuge Dilution Dilution (1:1 with Mobile Phase A) Centrifuge->Dilution Supernatant LCMS HILIC LC-MS/MS Analysis Dilution->LCMS Data Quantification (Ratio Native/IS) LCMS->Data

Figure 1: Step-by-step bioanalytical workflow for Kevetrin extraction and analysis.

Mass Spectrometry Parameters

Ionization Source Settings

Kevetrin possesses a basic isothiourea group that is readily protonated (


) under Electrospray Ionization (ESI) in positive mode.
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: ESI (Turbo Ion Spray).[]

  • Polarity: Positive (+).[]

  • Spray Voltage: 4500 V.

  • Source Temperature: 500°C.[]

  • Curtain Gas: 30 psi.[]

  • Ion Source Gas 1 (GS1): 50 psi.[]

  • Ion Source Gas 2 (GS2): 50 psi.[]

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation of Kevetrin typically yields a characteristic thiourea-derived cation or loss of ammonia.[] The 13C2,15N3 label is presumed to be incorporated into the stable thiourea core (


) and the nitrile nitrogen, resulting in a specific mass shift in the product ion.
AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)CE (V)CXP (V)Role
Kevetrin (Native) 144.1 76.0 502510Quantifier
Kevetrin (Native)144.1127.0501510Qualifier
Kevetrin-IS 149.1 79.0 502510Quantifier

Note: The Quantifier transition (144->76) corresponds to the formation of the thiourea cation (


).[] The IS transition (149->79) accounts for the presence of two 

and one

in the thiourea fragment, plus the precursor shift.
Fragmentation Logic

The following diagram visualizes the fragmentation pathway used for quantification.

Fragmentation Precursor Precursor [M+H]+ m/z 144.1 (S-(3-cyanopropyl)isothiourea) Collision Collision Cell (CID) Precursor->Collision ESI+ Fragment1 Product Ion m/z 76.0 (Thiourea Cation) Collision->Fragment1 C-S Bond Cleavage Neutral Neutral Loss (Acrylonitrile/Propyl-CN) Collision->Neutral

Figure 2: Proposed fragmentation mechanism of Kevetrin in ESI+ mode.

Chromatographic Conditions

Due to Kevetrin's high polarity, standard C18 columns often result in elution within the void volume, leading to ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required methodology for reliable retention.[]

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.[]

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.[]

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Phase B: Acetonitrile + 0.1% Formic Acid.[][2][3]

Time (min)%A (Aqueous)%B (Organic)Description
0.01090Initial Hold
1.01090Start Gradient
4.05050Elution
4.11090Re-equilibration
6.01090Stop

Detailed Sample Preparation Protocol

This protocol uses protein precipitation (PPT), which is cost-effective and highly compatible with HILIC chromatography (as the extract is high in organic solvent).

Reagents
  • Stock Solution: Dissolve 1 mg Kevetrin HCl in 1 mL water (Free base equivalent correction factor: 0.797). Store at -20°C.

  • IS Working Solution: Dilute Kevetrin-13C2,15N3 to 500 ng/mL in Acetonitrile.

Extraction Steps
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 200 µL of IS Working Solution (Acetonitrile containing IS).

    • Why: The high ratio of ACN (4:1) precipitates proteins while extracting the polar analyte.[]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with Acetonitrile to match initial mobile phase conditions.

  • Inject: Inject onto the LC-MS/MS system.

Method Validation & Quality Assurance

To ensure Trustworthiness (E-E-A-T), the method must be validated against FDA/EMA bioanalytical guidelines.

  • Linearity: Expected range 1.0 – 1000 ng/mL (

    
    ).[]
    
  • Accuracy & Precision: Inter- and intra-day CV < 15% (20% at LLOQ).[][2]

  • Matrix Effect: Calculate Matrix Factor (MF) using the SIL-IS.[]

    • The IS should compensate for any suppression (IS-normalized MF should be ~1.0).[]

  • Stability: Kevetrin is an isothiourea and may hydrolyze at high pH.[] Keep all solutions acidic (0.1% Formic Acid) and process on ice.

References

  • Kumar, P., et al. (2011). "Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line."[4] Cancer Research, 71(8_Supplement), 4470. Link

  • MedKoo Biosciences.[][5] (n.d.). "Kevetrin hydrochloride Product Information." MedKoo. Retrieved October 26, 2023.[] Link

  • Cayman Chemical.[][6] (n.d.). "Kevetrin (hydrochloride) Product Information." Cayman Chemical.[][6] Retrieved October 26, 2023.[] Link

  • Innovation Pharmaceuticals Inc. (2017).[][7] "A Phase 2a Trial of Kevetrin in Ovarian Cancer." ClinicalTrials.gov.[] Identifier: NCT03042702.[][7] Link

Sources

Application Note: Quantitative Bioanalysis of Kevetrin (Thioureidobutyronitrile) in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantitative analysis of Kevetrin (thioureidobutyronitrile) in plasma and tumor homogenates. As a potent activator of the p53 tumor suppressor pathway, Kevetrin requires precise pharmacokinetic (PK) monitoring to correlate plasma exposure with pharmacodynamic (PD) markers such as p53 phosphorylation (Ser15) and PUMA induction. This guide addresses the specific challenges posed by Kevetrin’s physicochemical properties—specifically its high polarity and thiourea moiety—providing an optimized LC-MS/MS workflow that surpasses standard C18 retention limitations.

Introduction & Mechanism of Action

Kevetrin is a small-molecule drug candidate designed to activate p53, the "guardian of the genome."[1][2] Unlike MDM2 inhibitors that rely on wild-type p53, Kevetrin has demonstrated efficacy in both wild-type and mutant p53 models.[1][3] Its mechanism involves the induction of phosphorylation at Ser15 on p53, stabilizing the protein and preventing its degradation by MDM2 E3 ligase.[1] This leads to the transcription of downstream effectors like p21 (cell cycle arrest) and PUMA (apoptosis).[1]

Signaling Pathway Visualization

The following diagram illustrates the mechanistic cascade triggered by Kevetrin, highlighting the biomarkers relevant for PD correlation.

KevetrinMOA Kevetrin Kevetrin (Thioureidobutyronitrile) p53 p53 Protein Kevetrin->p53 Induces Phos Phosphorylation (Ser15) p53->Phos Stabilization MDM2 MDM2 (E3 Ligase) Phos->MDM2 Inhibits Binding p21 p21 (Waf1) Cell Cycle Arrest Phos->p21 Upregulates PUMA PUMA/BAX Apoptosis Phos->PUMA Upregulates

Figure 1: Kevetrin Mechanism of Action.[1][3][4] The drug stabilizes p53 via Ser15 phosphorylation, decoupling it from MDM2 and activating downstream apoptotic pathways.[1]

Analytical Challenges & Strategy

Developing a method for Kevetrin (C5H9N3S, MW ~143.2) presents specific hurdles:

  • Retention: As a small, polar molecule containing a thiourea group, Kevetrin elutes in the void volume on traditional C18 columns, leading to ion suppression.

  • Stability: Thiourea derivatives can be susceptible to oxidative degradation or hydrolysis in basic buffers.

  • Matrix Effects: Tumor homogenates (a key matrix for efficacy studies) are phospholipid-rich, requiring rigorous cleanup.

Strategic Solution: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 chemistry. This protocol prioritizes a Polar-Embedded C18 approach for better robustness in routine plasma analysis, coupled with acidic protein precipitation.

Experimental Protocol

Materials & Reagents
  • Analyte: Kevetrin Hydrochloride (Reference Standard).[4]

  • Internal Standard (IS): Kevetrin-d4 (Deuterated) or a structural analog (e.g., Ethyl-thiourea) if isotopologues are unavailable.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Matrix: K2EDTA Plasma or Tumor Homogenate (1:3 w/v in PBS).

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput while maintaining recovery >85%.

  • Aliquot: Transfer 50 µL of plasma/tumor homogenate into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Note: The formic acid is critical here to stabilize the basic thiourea moiety and ensure solubility.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with Mobile Phase A before injection.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Polar C18.

    • Why? These columns withstand 100% aqueous conditions and retain polar bases better than standard C18.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.02%Loading/Desalting
1.02%Hold for Polar Retention
3.590%Elution
4.590%Wash
4.62%Re-equilibration
6.02%End
Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (V)Role
Kevetrin 144.1127.16020Quantifier (Loss of NH3)
Kevetrin 144.185.06035Qualifier
IS (d4) 148.1131.16020Internal Standard

Note: Exact voltages (DP/CE) must be optimized on the specific instrument platform.

Method Validation Summary

The following performance metrics are expected when following this protocol, based on FDA M10 Bioanalytical Method Validation guidelines.

ParameterSpecificationTypical Result
Linearity

0.998 (1.0 – 1000 ng/mL)
LLOQ Signal-to-Noise > 5:11.0 ng/mL
Accuracy ±15% (±20% at LLOQ)94% - 106%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent across range>85%
Matrix Effect IS Normalized Factor0.95 - 1.05

Analytical Workflow Diagram

This flowchart guides the analyst through the critical decision points in sample processing.

SamplePrep Sample Biological Sample (Plasma/Tumor) IS_Add Add Internal Standard (Kevetrin-d4) Sample->IS_Add PPT Precipitation (ACN + 0.1% FA) IS_Add->PPT Spin Centrifuge 15k x g, 10 min PPT->Spin Supernatant Isolate Supernatant Spin->Supernatant Dilute Dilute 1:1 with Water (Optional) Supernatant->Dilute If Peak Tailing Inject LC-MS/MS Analysis Supernatant->Inject Standard Dilute->Inject

Figure 2: Optimized Sample Preparation Workflow. The inclusion of acid in the precipitation step is crucial for Kevetrin stability.

Expert Insights & Troubleshooting

Stability Considerations

Kevetrin contains a thiourea moiety. While generally stable as a hydrochloride salt, the free base can degrade.

  • Critical Step: Always maintain samples at 4°C during processing.

  • Buffer Control: Avoid alkaline mobile phases (pH > 7.5), which may accelerate hydrolysis of the nitrile group.

Carryover

Due to the polar nature of Kevetrin, it may stick to metallic surfaces in the LC flow path.

  • Solution: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid . The acid helps solubilize the basic residue.

Metabolite Interference

Kevetrin may undergo metabolism to S-methylated derivatives. Ensure chromatographic separation between the parent (144 m/z) and potential metabolites to avoid crosstalk, although the mass shift usually prevents isobaric interference.

References

  • National Institutes of Health (NIH). ClinicalTrials.gov: A Safety, Pharmacokinetic and Pharmacodynamic Study of Kevetrin in Patients With Advanced Solid Tumors (NCT01664000). Available at: [Link]

  • Kumar, A., et al. (2012). Kevetrin induces p53-dependent and -independent apoptosis in various tumor cell lines. American Association for Cancer Research (AACR). Available at: [Link]

  • Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[5] Available at: [Link]

  • Innovation Pharmaceuticals. Kevetrin: Mechanism of Action and Clinical Data. Available at: [Link]

Sources

NMR spectroscopy methods for Kevetrin-13C2,15N3 detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kevetrin (4-isothioureidobutyronitrile hydrochloride) is a potent activator of the p53 tumor suppressor pathway, currently under investigation for its efficacy in acute myeloid leukemia (AML) and solid tumors. The accurate quantification of Kevetrin and its metabolic flux in complex biofluids is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations.

This Application Note details the methodology for utilizing Kevetrin-13C2,15N3 —a stable isotope-labeled isotopologue—as a high-sensitivity tracer. By leveraging the unique spin-spin couplings of the


 and 

nuclei, this protocol eliminates spectral overlap from endogenous metabolites, enabling precise quantitation in plasma and urine without extensive chromatographic separation.

Chemical Context & Spin System Design

To design an effective NMR pulse sequence, we must first understand the magnetic environment of the analyte.

Analyte: Kevetrin-13C2,15N3 Hydrochloride IUPAC: S-(3-cyanopropyl)isothiourea hydrochloride Labeling Pattern (Strategic Assumption for Tracer Studies):

  • 
     Labels (3):  Terminal nitrile nitrogen (
    
    
    
    ) and both isothiourea nitrogens (
    
    
    ).
  • 
     Labels (2):  The isothiourea carbon (
    
    
    
    ) and the nitrile carbon (
    
    
    ).

This labeling pattern creates two distinct spin-isolated pairs that are virtually nonexistent in nature, allowing for background-free detection via Heteronuclear Multiple Bond Correlation (HMBC) or HSQC experiments.

Figure 1: Kevetrin-13C2,15N3 Spin System & Pathway

KevetrinStructure cluster_molecule Kevetrin-13C2,15N3 Structure N1 15N (Nitrile) C1 13C (Nitrile) N1->C1 Triple Bond Obs1 Target 1: 13C-15N coupling (Unique Filter) N1->Obs1 C2 CH2 C1->C2 C1->Obs1 C3 CH2 C2->C3 C4 CH2 C3->C4 S1 S C4->S1 C5 13C (Isothiourea) S1->C5 N2 15NH C5->N2 Double Bond N3 15NH2 C5->N3 Obs2 Target 2: Exchangeable Protons (Requires pH < 5) N2->Obs2

Caption: Structural connectivity of Kevetrin-13C2,15N3 highlighting the isotope-labeled nuclei targeted for background-free NMR detection.

Experimental Protocols

Protocol A: Sample Preparation (Biofluids)

Objective: Isolate Kevetrin while preserving the labile isothiourea protons for


 detection.

Reagents:

  • Phosphate Buffer (100 mM, pH 4.5) in

    
    .
    
    • Note: Acidic pH is mandatory . At neutral pH (7.4), the isothiourea protons exchange with water too rapidly to be detected by HSQC.

  • Internal Standard: TSP-d4 (Trimethylsilylpropanoic acid), 1.0 mM.

Workflow:

  • Collection: Collect 500

    
    L of plasma or urine.
    
  • Quenching/Deproteinization: Add 1000

    
    L of cold methanol (-20°C). Vortex for 30s.
    
  • Centrifugation: Spin at 12,000 x g for 10 min at 4°C to pellet proteins.

  • Evaporation: Transfer supernatant to a fresh tube and dry under nitrogen flow (avoid heat > 35°C to prevent hydrolysis).

  • Reconstitution: Dissolve the residue in 600

    
    L of the pH 4.5 Phosphate Buffer .
    
  • Transfer: Transfer to a 5mm NMR tube.

Protocol B: NMR Acquisition Parameters

Objective: Maximize sensitivity for the labeled nuclei while suppressing the solvent signal.

Instrument: 600 MHz (or higher) spectrometer equipped with a CryoProbe (HCN or TCI).

Experiment 1: 2D


 Fast-HSQC (The "Gold Standard") 
This experiment detects the protons attached to the 

labels. Since natural abundance

is 0.37%, endogenous signals are invisible, leaving only the drug signal.
ParameterSettingRationale
Pulse Sequence hsqcetf3gpsi (or equivalent)Sensitivity-enhanced, gradient-selected HSQC with water flip-back.
Temperature 283 K (10°C)Lower temperature reduces proton exchange rate, sharpening amide/amine signals.
Solvent Suppression WATERGATE or PresaturationEssential for samples in 90% H2O.

Offset
90 ppmCenters the spectral window on thiourea/amide region.

Spectral Width
40 ppmNarrow width improves resolution for the specific target.
Scans (NS) 16 - 64Depends on concentration; labeled samples require fewer scans.
Recycle Delay (D1) 1.5 sShort delay allowed due to fast relaxation of amide protons.

Experiment 2: 2D


 Constant-Time HSQC 
Used to detect the aliphatic chain protons coupled to the labeled carbons.
ParameterSettingRationale
Pulse Sequence hsqcctetgpspConstant time evolution eliminates homonuclear proton couplings in F1.

Decoupling
GARP or adiabaticBroad decoupling required for labeled carbons.
J-Coupling 145 HzOptimized for aliphatic C-H bonds.

Data Analysis & Quantification

Workflow Logic

The following diagram illustrates the decision matrix for processing NMR data derived from Kevetrin-13C2,15N3.

AnalysisWorkflow Start Raw FID Data Process Fourier Transform & Phase Correction Start->Process Baseline Baseline Correction (Polynomial Order 1) Process->Baseline Decision Target Nucleus? Baseline->Decision PathN 15N-HSQC Decision->PathN Labile Protons PathC 13C-HSQC Decision->PathC Backbone Stability QuantN Integrate Cross-peak (NH @ ~8.5ppm / 90ppm) PathN->QuantN QuantC Integrate Cross-peak (CH2-S @ ~3.2ppm / C-S) PathC->QuantC Calc Calculate Concentration vs Internal Std (TSP) QuantN->Calc QuantC->Calc Result PK Curve / Metabolic Flux Calc->Result

Caption: Analytical workflow for processing heteronuclear NMR data to quantify Kevetrin concentration.

Quantification Formula (ERETIC or Internal Standard)

For absolute quantification using the 2D HSQC signal volume (


) relative to the internal standard (

):


Where:

  • 
    : Number of protons contributing to the signal (e.g., 9 for TSP, 2 for Kevetrin 
    
    
    
    ).
  • 
    : Correction factor for differences in T1 relaxation and pulse excitation profile (determined by running a standard curve). Crucial for 2D NMR quantification. 
    

Troubleshooting & Critical Considerations

  • Proton Exchange Broadening:

    • Symptom:[1][2] Disappearance of

      
       correlations.
      
    • Cause: pH > 6.0 causes rapid exchange of thiourea protons with bulk water.

    • Fix: Strictly maintain pH between 4.0 and 5.0. Lower temperature to 278K if necessary.

  • Isotope Scrambling (Metabolic):

    • Observation: Appearance of new cross-peaks not matching the parent molecule.

    • Insight: This indicates metabolic breakdown (e.g., hydrolysis of the nitrile). Use these new peaks to map the metabolic pathway.

  • Radiation Damping:

    • Symptom:[1][2] Distorted water baseline in samples with high water content.

    • Fix: Use shaped pulses for water suppression (excitation sculpting) rather than simple presaturation.

References

  • Kumar, D., et al. (2020). Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells.[3][4] Oncology Reports.[2] Retrieved from [Link]

  • Lane, A. N., & Fan, T. W. (2017). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Wishart, D. S. (2011). Advances in NMR-based metabolomics.[1][5] Journal of Pesticide Science. Retrieved from [Link]

  • Clendennen, S. K., et al. (2022). 13C and 15N NMR chemical shift assignment of thiourea derivatives. Magnetic Resonance in Chemistry.[6] (General reference for thiourea shifts).

Sources

Application Note: Optimizing MRM Transitions for Kevetrin-13C2,15N3 in Targeted LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Kevetrin (thioureidobutyronitrile) is a highly water-soluble small molecule that functions as a potent activator of the tumor suppressor protein p53[1]. By inducing the expression of p21 and PUMA (p53 up-regulated modulator of apoptosis), Kevetrin effectively arrests the cell cycle at the G0/G1 phase and triggers apoptosis in both wild-type and mutant p53 cancer cells[2]. As this compound advances through preclinical and clinical pharmacokinetics (PK) evaluations, highly sensitive and specific bioanalytical assays are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for such quantitation. However, ESI-LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement). To establish a self-validating, robust assay, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[3]. Kevetrin-13C2,15N3 serves this exact purpose. Because it is structurally identical to the unlabeled analyte, it co-elutes chromatographically and experiences identical ionization conditions, perfectly normalizing matrix variations.

p53_Pathway Kevetrin Kevetrin (Thioureidobutyronitrile) p53 p53 Activation (WT & Mutant) Kevetrin->p53 p21 p21 Upregulation p53->p21 PUMA PUMA Upregulation p53->PUMA Arrest Cell Cycle Arrest (G0/G1 Phase) p21->Arrest Apoptosis Apoptosis (Cell Death) PUMA->Apoptosis

Figure 1: p53 activation pathway by Kevetrin leading to apoptosis.

The Causality of the +5 Da Mass Shift

Kevetrin (free base) has a chemical formula of C5H9N3S and an exact monoisotopic mass of 143.05 Da[4]. In positive electrospray ionization (ESI+), the basic isothiourea moiety readily accepts a proton, yielding an [M+H]+ precursor ion at m/z 144.1.

The selection of a +5 Da mass shift for the internal standard (Kevetrin-13C2,15N3, yielding an [M+H]+ of m/z 149.1) is a deliberate and critical choice[2]. Kevetrin contains a sulfur atom, which has a naturally high abundance of its +2 isotope (34S is ~4.2%). If a standard +2 or +3 Da label were used, the natural heavy isotopes of the unlabeled Kevetrin would bleed into the internal standard channel at high concentrations, destroying the linear dynamic range. The +5 Da shift completely bypasses this isotopic overlap, ensuring zero cross-talk.

Experimental Protocol: MRM Optimization Workflow

To maximize sensitivity, the mass spectrometer's compound-specific parameters—Declustering Potential (DP) and Collision Energy (CE)—must be empirically tuned.

Step 1: Preparation of Tuning Solutions

  • Action: Prepare a 100 ng/mL solution of Kevetrin and Kevetrin-13C2,15N3 in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid acts as a proton source, shifting the equilibrium of the basic isothiourea group entirely to its protonated state, drastically increasing ESI+ ionization efficiency.

Step 2: Syringe Infusion & Q1 Scan

  • Action: Infuse the tuning solution directly into the MS source at 10 µL/min using a syringe pump. Scan Q1 from m/z 100 to 200.

  • Causality: This confirms the presence and stability of the [M+H]+ ions at m/z 144.1 and m/z 149.1 before fragmentation.

Step 3: Declustering Potential (DP) Optimization

  • Action: Ramp the DP from 0 V to 100 V while monitoring the precursor ions.

  • Causality: DP controls the voltage applied to the orifice. It must be high enough to strip away solvent clusters (declustering) but low enough to prevent premature in-source fragmentation. The optimal DP is the apex of the precursor ion intensity curve.

Step 4: Q3 Product Ion Scan & Collision Energy (CE) Ramping

  • Action: Isolate m/z 144.1 and 149.1 in Q1, introduce Argon or Nitrogen collision gas in Q2, and scan Q3 for fragments. Ramp the CE from 5 V to 50 V.

  • Causality: Collision-Induced Dissociation (CID) breaks the molecule. Kevetrin primarily cleaves at the S-C bond, yielding an isothiourea fragment and a butyronitrile fragment. CE is optimized to maximize the yield of these specific fragments without obliterating them into non-specific low-mass noise.

MRM_Workflow Infusion 1. Syringe Infusion (10 µL/min) Q1 2. Q1 Full Scan [M+H]+ Selection Infusion->Q1 DP 3. DP Optimization De-clustering Q1->DP Q3 4. Q3 Product Scan CID Fragmentation DP->Q3 CE 5. CE Optimization Fragment Yield Q3->CE LC 6. LC-MS/MS Method Validation CE->LC

Figure 2: Step-by-step LC-MS/MS MRM optimization workflow.

Quantitative Data: Optimized MRM Parameters

Based on the fragmentation pathway, the heavy isotopes in Kevetrin-13C2,15N3 are distributed across the molecule. The isothiourea fragment (unlabeled m/z 77.0) shifts to m/z 80.0 (+3 Da), while the butyronitrile fragment (unlabeled m/z 68.1) shifts to m/z 70.1 (+2 Da).

CompoundTransition TypeQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)
Kevetrin Quantifier144.177.050451810
Kevetrin Qualifier144.168.15045258
Kevetrin-13C2,15N3 Quantifier (SIL-IS)149.180.050451810
Kevetrin-13C2,15N3 Qualifier (SIL-IS)149.170.15045258

(Note: CXP, or Collision Cell Exit Potential, is optimized to efficiently focus and accelerate product ions out of Q3 to the detector.)

Trustworthiness: The Self-Validating System (Zero-Cross-Talk Test)

A scientifically rigorous protocol must prove its own validity. To ensure the MRM method is structurally sound and free from isotopic interference, you must perform the Zero-Cross-Talk Matrix Test :

  • Inject Blank Matrix: Confirms no endogenous biological interference at m/z 144.1 or 149.1.

  • Inject Matrix + SIL-IS Only (at ULOQ): Spike the matrix with Kevetrin-13C2,15N3 at the Upper Limit of Quantitation.

  • Monitor Unlabeled Channels: Observe the 144.1 → 77.0 transition.

Validation Criterion: The signal in the unlabeled channel must be <0.1% of the SIL-IS channel. If a signal appears, it indicates either isotopic impurity in the standard or in-source recombination. Passing this test definitively validates the +5 Da shift and confirms the assay is ready for high-throughput PK sample analysis.

References

Sources

solid-phase extraction methods for labeled Kevetrin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the extraction and isolation of Kevetrin (thioureidobutyronitrile hydrochloride) and its isotopically labeled analogs (


C, 

N, or

C) from complex biological matrices (plasma, urine, and tumor homogenates).[1] Due to Kevetrin’s high polarity and small molecular weight, traditional silica-based C18 extraction often results in poor retention and "breakthrough." This guide establishes a Mixed-Mode Strong Cation Exchange (MCX) protocol as the "Gold Standard" for purification, ensuring high recovery (>85%) and matrix removal essential for sensitive LC-MS/MS or Liquid Scintillation Counting (LSC) analysis.[1]

Introduction & Scientific Rationale

1.1 The Molecule: Kevetrin Kevetrin is a small molecule activator of the tumor suppressor protein p53.[2][3][4] Chemically defined as S-(2-cyanoethyl)isothiourea monohydrochloride (or thioureidobutyronitrile), it functions by inducing phosphorylation of p53 at Ser15, disrupting the p53-MDM2 interaction, and triggering apoptosis in wild-type and mutant p53 cancers [1, 2].[1]

1.2 The Challenge: Polarity and Retention From a bioanalytical perspective, Kevetrin presents specific challenges:

  • High Polarity: The thiourea and nitrile moieties create a hydrophilic profile (low LogP).

  • Basicity: The isothiourea group functions as a base.

  • Traditional Failure Mode: On standard C18 (Reversed-Phase) columns, Kevetrin often elutes within the void volume or is lost during the aqueous wash steps intended to remove salts.

1.3 The Solution: Mixed-Mode Cation Exchange (MCX) To achieve robust extraction, we utilize the drug's basicity. By acidifying the sample, we protonate the isothiourea nitrogen, creating a cation (


). We then use a Polymeric Mixed-Mode Sorbent (e.g., Oasis MCX or Strata-X-C) which contains:
  • Reversed-Phase Backbone: Retains hydrophobic regions.[1]

  • Sulfonic Acid Groups: Binds the protonated Kevetrin via strong ionic interaction.

This "Dual-Retention" mechanism allows us to wash the column with 100% organic solvent (removing hydrophobic matrix interferences) while the Kevetrin remains ionically locked to the sorbent, resulting in an ultra-clean eluate [3, 4].

Experimental Workflow Logic

The following diagram illustrates the decision matrix and chemical mechanism for selecting the MCX protocol over standard methods.

SPE_Logic Start Analyte: Kevetrin (Labeled) Prop Properties: Polar, Basic (Isothiourea), Small MW Start->Prop Decision Select SPE Phase Prop->Decision C18 Standard C18 (Silica) Decision->C18 Traditional Approach MCX Mixed-Mode Cation Exchange (Polymeric MCX) Decision->MCX Recommended Approach Fail Result: Analyte Breakthrough (Low Retention) C18->Fail Mech Mechanism: 1. Hydrophobic Interaction 2. Ionic Binding (Sulfonic Acid) MCX->Mech Result Result: High Purity Extract (Suitable for LC-MS/MS) Mech->Result

Figure 1: Decision logic for selecting Mixed-Mode Cation Exchange (MCX) over C18 for polar basic drugs like Kevetrin.

Detailed Protocol: Mixed-Mode Cation Exchange (MCX)

Applicability: Plasma, Urine, Tumor Homogenate. Recommended Cartridge: Oasis MCX 30mg/1cc (Waters) or Strata-X-C 30mg/1cc (Phenomenex).[1]

Reagent Preparation
ReagentCompositionPurpose
Loading Buffer 2% Phosphoric Acid (

) in Water
Acidifies matrix to pH < 3, ensuring Kevetrin is fully protonated.[1]
Wash Solvent 1 0.1M HCl (aq)Removes proteins and polar interferences.[1]
Wash Solvent 2 100% Methanol (MeOH)Removes hydrophobic interferences (lipids) while analyte stays ionically bound.[1]
Elution Solvent 5% Ammonium Hydroxide (

) in MeOH
Breaks ionic bond by neutralizing the analyte and sorbent.
Sample Pre-treatment
  • Plasma/Urine: Aliquot 200 µL of biological fluid.

  • Internal Standard: Add 20 µL of Stable Isotope Labeled Kevetrin (

    
    -Kevetrin) working solution.
    
  • Acidification: Add 200 µL of Loading Buffer (2%

    
    ).[1] Vortex for 30 seconds.
    
    • Critical Note: Final pH must be < 3.0 to ensure the isothiourea group is positively charged.

SPE Procedure (Step-by-Step)

MCX_Protocol Step1 1. Condition 1 mL MeOH 1 mL Water Step2 2. Load Acidified Sample (pH < 3) Step1->Step2 Step3 3. Wash 1 1 mL 0.1M HCl (Remove Proteins) Step2->Step3 Step4 4. Wash 2 1 mL 100% MeOH (Remove Lipids) Step3->Step4 Step5 5. Elute 2 x 250µL 5% NH4OH in MeOH Step4->Step5

Figure 2: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction workflow.

  • Conditioning:

    • Pass 1 mL Methanol through the cartridge.

    • Pass 1 mL Water (do not let the sorbent dry out).

  • Loading:

    • Load the pre-treated (acidified) sample at a slow flow rate (~1 mL/min).

    • Mechanism:[1][2][3][4][5][6][7] Kevetrin (+) binds to the sulfonate groups (-) on the sorbent.[1]

  • Washing:

    • Wash 1 (Aqueous): 1 mL 0.1M HCl. (Removes unbound proteins and polar neutrals).[1]

    • Wash 2 (Organic): 1 mL 100% Methanol.[1] (Removes neutral lipids and hydrophobic matrix).[1]

    • Validation Note: Because Kevetrin is ionically bound, it will not wash off with 100% Methanol, allowing for a very aggressive cleanup of the matrix.

  • Elution:

    • Elute with 2 x 250 µL of 5%

      
       in Methanol .
      
    • Chemistry: The base neutralizes the protonated Kevetrin and the sorbent surface, breaking the ionic bond and releasing the drug.

  • Post-Processing:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation Criteria

To ensure the trustworthiness of the data, the following validation steps are required [5].

ParameterAcceptance CriteriaTroubleshooting
Recovery > 85% (Mean of n=6)If low, check sample pH before loading. It must be acidic (<3) to bind.[1]
Matrix Effect 85-115%If suppression occurs, increase the volume of Wash 2 (MeOH) or switch to "Prime" MCX sorbents designed for phospholipid removal.[1]
Process Efficiency > 80%Ensure evaporation step does not overheat the sample (Kevetrin can degrade > 50°C).
Isotopic Purity No cross-signal > 20% of LLOQEnsure labeled standard (

) does not contain unlabeled impurities.

LC-MS/MS Analysis Considerations

Once extracted, the reconstitution solvent and column choice are critical for the chromatography of this polar molecule.

  • Column: A standard C18 column may still struggle with retention even after SPE.

    • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

    • B: Acetonitrile.[5]

    • Note: Avoid high pH mobile phases as Kevetrin is more stable in acidic environments.

References

  • Cellceutix (Innovation Pharma). "Kevetrin: p53 Modulation and Mechanism of Action." Innovation Pharma Pipeline Overview.

  • Kumar, A., et al. (2011). "Kevetrin, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis."[4] Cancer Research, 71(8_Supplement).[1]

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic, Polar Drugs." Waters Application Notes. [1]

  • Phenomenex. "Solid Phase Extraction (SPE) of Basic Drugs from Plasma using Strata-X-C." Phenomenex Technical Guide.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Sources

Precision Bioanalysis of Kevetrin (Thioureidobutyronitrile) in Plasma: Establishing Calibration Curves with Kevetrin-13C2,15N3

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Kevetrin (thioureidobutyronitrile hydrochloride) is a potent activator of the p53 tumor suppressor pathway, currently investigated for its efficacy in drug-resistant cancers.[1][2] As a small, highly polar, and cationic molecule (


), Kevetrin presents specific bioanalytical challenges, including poor retention on conventional C18 columns and susceptibility to matrix effects in plasma.

This protocol details the establishment of a robust calibration curve for the quantification of Kevetrin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Crucially, it employs Kevetrin-13C2,15N3 as a Stable Isotope Labeled Internal Standard (SIL-IS). The use of a 13C/15N analog—rather than a deuterated one—eliminates the risk of deuterium-hydrogen exchange and isotope effects on retention time, ensuring maximum precision in pharmacokinetic (PK) profiling.

Experimental Strategy & Causality

The Choice of Internal Standard

For small polar molecules, matrix effects (ion suppression/enhancement) are the primary source of quantitative error.

  • Why Kevetrin-13C2,15N3? Unlike Deuterium (

    
    ), Carbon-13 (
    
    
    
    ) and Nitrogen-15 (
    
    
    ) are non-exchangeable and stable. Deuterated standards can sometimes separate chromatographically from the analyte in HILIC modes due to the "isotope effect," causing the IS to elute at a different time than the suppression zone of the analyte. The
    
    
    analog co-elutes perfectly, correcting for matrix effects in real-time.
Chromatographic Mode: HILIC vs. Reversed Phase

Kevetrin is hydrophilic (LogP < 0) and basic.

  • C18 Limitations: On standard C18, Kevetrin elutes in the void volume, leading to massive ion suppression from salts and plasma proteins.

  • HILIC Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC retains polar cations via an aqueous layer on the stationary phase, allowing Kevetrin to elute away from the suppression zone while using high-organic mobile phases that enhance ESI+ sensitivity.

Materials & Instrumentation

Reference Standards
  • Analyte: Kevetrin Hydrochloride (MW 179.67; Free Base MW 143.21).

  • Internal Standard (SIL-IS): Kevetrin-13C2,15N3 Hydrochloride (MW ~184.67; +5 Da shift).

  • Matrix: K2-EDTA Human Plasma (pooled).

Instrumentation
  • LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or Phenomenex Kinetex HILIC.

Protocol: Preparation of Calibration Standards

Stock Solution Preparation
  • Correction Factor: Kevetrin is a salt. Weighing must account for the HCl moiety.

    
    
    
  • Master Stock (1.0 mg/mL): Dissolve accurately weighed Kevetrin HCl in Water:Methanol (50:50 v/v) . Pure methanol may precipitate the salt; water ensures solubility.

  • IS Stock (100 µg/mL): Dissolve Kevetrin-13C2,15N3 in the same solvent.

Working Solutions & Spiking

Create a set of Working Solutions (WS) in water:acetonitrile (50:50) to minimize shock when spiking into plasma.

Table 1: Calibration Curve Spiking Scheme

Standard IDTarget Plasma Conc. (ng/mL)Working Sol. Conc. (ng/mL)Volume WS (µL)Volume Plasma (µL)
STD 8 (ULOQ) 100020,00010190
STD 7 80016,00010190
STD 6 4008,00010190
STD 5 1002,00010190
STD 4 501,00010190
STD 3 1020010190
STD 2 24010190
STD 1 (LLOQ) 12010190
Blank 0010 (Solvent)190
  • IS Spiking Solution: Prepare a working solution of the IS at 200 ng/mL in Acetonitrile (Precipitation Reagent).

Sample Extraction Protocol (Protein Precipitation)

Due to Kevetrin's polarity, Liquid-Liquid Extraction (LLE) is inefficient. Protein Precipitation (PPT) is the method of choice.

  • Aliquot: Transfer 50 µL of Spiked Plasma (STD/QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitation: Add 200 µL of IS Spiking Solution (Acetonitrile containing 200 ng/mL Kevetrin-13C2,15N3).

    • Note: The high organic content (4:1 ratio) ensures protein removal.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g (plate) or 14,000 x g (tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilution (Critical for HILIC): Add 100 µL of Acetonitrile to the supernatant.

    • Reasoning: HILIC requires high organic solvent strength for injection. Injecting a water-rich sample causes peak distortion. The final extract is ~90% Acetonitrile.

LC-MS/MS Conditions

Mass Spectrometry Parameters (ESI+)

Perform a product ion scan to confirm transitions. Below are predicted transitions based on the structure (


).
  • Ionization: Electrospray Positive (ESI+)

  • Spray Voltage: 3500 - 4500 V

  • Source Temp: 500°C

Table 2: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Kevetrin 144.1 (

)
76.025Quantifier
Kevetrin 144.1102.020Qualifier
Kevetrin-13C2,15N3 149.1 (

)
81.025IS Quantifier

Note: The product ion m/z 76 corresponds to the thiourea fragment, a common cleavage for this class.

HILIC Gradient
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.095Initial Hold
1.095Sample Loading
4.050Elution Gradient
4.150Wash
4.295Re-equilibration
7.095End of Run

Data Analysis & Validation

Linearity & Weighting
  • Regression Model: Plot the Peak Area Ratio (Analyte/IS) vs. Concentration.

  • Weighting: Apply

    
      weighting.
    
    • Why? Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression biases the curve toward high concentrations, causing massive errors at the LLOQ.

      
       normalizes this error.
      
Acceptance Criteria (FDA/EMA M10)
  • Correlation Coefficient (

    
    ):  > 0.99.
    
  • Accuracy: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% must be <15% (<20% for LLOQ).

Workflow Visualization

Analytical Workflow

The following diagram illustrates the critical path from stock preparation to data acquisition.

BioanalysisWorkflow Stock Stock Preparation (Dissolve Kevetrin HCl in 50:50 MeOH:H2O) Spike Spiking Plasma (Prepare Calibrators 1-1000 ng/mL) Stock->Spike Dilution IS_Add Internal Standard Addition (Add Kevetrin-13C2,15N3 in ACN) Spike->IS_Add 50 µL Sample PPT Protein Precipitation (Vortex & Centrifuge) IS_Add->PPT 4:1 Ratio Dilution Supernatant Dilution (Add ACN to match HILIC Initial Phase) PPT->Dilution Supernatant Transfer LCMS LC-MS/MS Analysis (HILIC Column, ESI+) Dilution->LCMS Injection Data Data Processing (Linear Regression 1/x²) LCMS->Data Peak Integration

Caption: Step-by-step bioanalytical workflow for Kevetrin quantification, highlighting the critical IS addition and HILIC-compatible dilution steps.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] [Link]

  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Cellceutix Corporation. (2012).[1][4] Kevetrin: A p53 Activator.[1][2][5][4][6] Mechanism of Action and Clinical Overview. [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in plasma. Journal of Chromatography B. (General reference for HILIC methodology in bioanalysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI-MS Ionization for Kevetrin-13C2,15N3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically designed for researchers and drug development professionals working with Kevetrin (thioureidobutyronitrile) and its stable isotope-labeled internal standard, Kevetrin-13C2,15N3 .

Kevetrin is a highly polar, low-molecular-weight small molecule that activates the p53 tumor suppressor pathway . While the stable isotope-labeled standard (mass shift M+5) is essential for correcting matrix effects during quantification 1, its thiourea moiety and extreme polarity present unique challenges in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide addresses the root causes of poor ionization efficiency and provides self-validating protocols to achieve high-sensitivity quantification.

Part 1: Troubleshooting FAQs (Causality & E-E-A-T)

Q1: Why is the ESI+ signal for Kevetrin-13C2,15N3 severely suppressed when using 0.1% TFA in the mobile phase?

The Causality: Trifluoroacetic acid (TFA) is a strong ion-pairing agent. While it improves chromatographic peak shape for basic compounds on reversed-phase columns, the trifluoroacetate anion strongly pairs with the protonated basic nitrogens of Kevetrin's isothiourea group in the liquid phase. During the ESI droplet desolvation process, this neutral ion pair resists transfer into the gas phase, leading to massive signal suppression. The Solution: Replace TFA with a weaker acid that provides protons without strong ion-pairing. Using 0.1% Formic Acid (FA) or 1–10 mM Ammonium Formate ensures the molecule remains protonated (




149.1) while allowing efficient gas-phase ejection.
Q2: My Kevetrin-13C2,15N3 peak elutes in the void volume on a standard C18 column, and the signal is unstable. How do I fix the retention?

The Causality: Kevetrin (C


H

N

S) is highly hydrophilic. On a standard hydrophobic C18 column, it lacks the necessary lipophilicity to partition into the stationary phase and consequently washes out in the void volume. Eluting in the void volume exposes the analyte to unretained endogenous salts, proteins, and phospholipids, which compete for surface charge on the ESI droplets (matrix suppression). The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile). This not only retains Kevetrin away from the suppression zone but the high organic content inherently lowers the surface tension of the ESI droplets, drastically improving desolvation and ionization efficiency.
Q3: I am observing a loss of signal and unexpected low-mass peaks. Is the molecule degrading in the source?

The Causality: Thiourea-containing compounds are thermally labile and prone to in-source fragmentation. If the ESI desolvation gas temperature or the capillary/cone voltage is set too high, the molecule will undergo premature cleavage (often losing NH


 or H

S) before reaching the first quadrupole (Q1), depleting the intact precursor ion population. The Solution: Lower the desolvation temperature (e.g., from 500°C to 350°C) and optimize the declustering potential/cone voltage to a moderate setting that facilitates ion focusing without inducing bond cleavage.

Part 2: Data Presentation

Table 1: Impact of Mobile Phase Additives on Kevetrin-13C2,15N3 Ionization

Data represents relative


 peak area responses observed during direct infusion experiments.
Mobile Phase Additive (in 50:50 H2O:MeCN)Relative ESI+ ResponseMechanism of Action / Causality
0.1% Trifluoroacetic Acid (TFA) 12%Severe ion-pairing; prevents gas-phase ion ejection.
No Additive (Neutral) 45%Incomplete protonation of the isothiourea group.
0.1% Acetic Acid 78%Mild protonation; moderate desolvation efficiency.
0.1% Formic Acid (FA) 100% (Optimal) Optimal protonation; highly volatile, leaves no residue.
5 mM Ammonium Formate + 0.1% FA 95%Excellent protonation; provides buffer capacity for HILIC.
Table 2: Optimized ESI-MS/MS Source Parameters (Generic Triple Quadrupole)
ParameterOptimized SettingCausality / Rationale
Polarity Positive (ESI+)Targets the highly basic nitrogen atoms in the thiourea group.
Capillary Voltage 2.5 kV – 3.0 kVKept relatively low to prevent corona discharge in high-organic HILIC flow.
Desolvation Temperature 300°C – 350°CLowered to prevent thermal degradation of the thiourea moiety.
Declustering Potential (DP) 40 V – 50 VModerate voltage prevents in-source fragmentation of the M+5 precursor.
Collision Energy (CE) 15 eV – 25 eVOptimized for the

149.1

88.1 transition (cleavage of aliphatic chain).

Part 3: Experimental Protocol

Self-Validating HILIC-MS/MS Method for Kevetrin-13C2,15N3

This protocol establishes a robust, high-sensitivity workflow that inherently validates the absence of matrix effects.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/serum sample into a microcentrifuge tube.

  • Add 10 µL of Kevetrin-13C2,15N3 working internal standard (IS) solution (e.g., 100 ng/mL).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to crash proteins. Causality: The 3:1 organic-to-aqueous ratio ensures the final extract is highly organic, which is a strict prerequisite for peak focusing on a HILIC column.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Setup (HILIC)

  • Column: Silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B. Hold for 1 min, then ramp to 60% B over 4 mins. Causality: In HILIC, the aqueous phase is the strong eluent. Starting at 95% organic retains the polar Kevetrin, eluting it well past the void volume.

Step 3: System Suitability & Validation (The Self-Validation Step)

  • Inject a System Suitability Sample (SSS) containing a known ratio of Kevetrin to Kevetrin-13C2,15N3 six consecutive times.

  • Validation Metric 1: The %CV of the Area Ratio (Unlabeled/Labeled) must be

    
     5%. This confirms the stable isotope standard is properly tracking and correcting for any residual ionization variability.
    
  • Validation Metric 2: Monitor the phospholipid MRM transition (

    
     184.0 
    
    
    
    184.0). Ensure the phospholipid elution zone does not overlap with the retention time of Kevetrin-13C2,15N3.

Part 4: Mandatory Visualization

Diagram 1: LC-MS/MS Optimization Workflow

The following diagram illustrates the logical decision tree for troubleshooting Kevetrin ionization issues.

LCMS_Workflow Start Kevetrin-13C2,15N3 Signal Optimization Step1 Assess Mobile Phase Start->Step1 Action1 Remove TFA Use 0.1% Formic Acid Step1->Action1 If signal suppressed Step2 Assess Retention (C18) Action1->Step2 Action2 Switch to HILIC Column (>70% Organic) Step2->Action2 If eluting in void volume Step3 Optimize ESI Source Action2->Step3 Action3 Lower Desolvation Temp Prevent Thermal Degradation Step3->Action3 If in-source fragmentation occurs End High Sensitivity Quantification Action3->End

Caption: Logical workflow for troubleshooting and optimizing Kevetrin-13C2,15N3 LC-MS/MS ionization.

Diagram 2: Biological Context - Kevetrin p53 Signaling Pathway

Understanding the biological target of Kevetrin provides context for its quantification in pharmacokinetic and pharmacodynamic studies.

p53_Pathway Kevetrin Kevetrin (Thioureidobutyronitrile) MDM2 MDM2 Degradation Kevetrin->MDM2 Promotes Stress Cellular Stress / DNA Damage p53 p53 Stabilization & Activation Stress->p53 Activates MDM2->p53 Releases Inhibition CellCycle Cell Cycle Arrest (p21 Upregulation) p53->CellCycle Transcribes Apoptosis Apoptosis (Bax, PUMA Activation) p53->Apoptosis Transcribes

Caption: Mechanism of p53 activation and stabilization by Kevetrin (thioureidobutyronitrile).

References

  • Wallis, B., Bowman, K. R., Lu, P., & Lim, C. S. (2023). The Challenges and Prospects of p53-Based Therapies in Ovarian Cancer. Biomolecules. [Link]

Sources

Technical Support Center: Kevetrin Hydrochloride-13C2,15N3 Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Stability Guidelines, and Experimental FAQs

Introduction

Kevetrin hydrochloride (thioureidobutyronitrile hydrochloride) is a potent, water-soluble small molecule that activates the tumor suppressor protein p53 and induces apoptosis in various cancer models (1)[1]. The stable isotope-labeled variant, Kevetrin hydrochloride-13C2,15N3, is critical for mass spectrometry (MS), NMR tracking, and quantitative proteomics (2)[2]. Because isotopic labeling does not alter the physicochemical properties, the storage stability and handling protocols mirror those of the unlabeled compound.

Section 1: Reconstitution and Solubility Troubleshooting

Q: How do I prepare a stable stock solution of Kevetrin hydrochloride-13C2,15N3? A: Kevetrin hydrochloride is highly soluble in both water and Dimethyl Sulfoxide (DMSO), with maximum solubility reaching 36–50 mg/mL (3)[3]. However, for long-term stock solutions, anhydrous DMSO is strictly recommended.

  • Causality: Moisture-contaminated DMSO accelerates the degradation of the thioureidobutyronitrile core. Water acts as a nucleophile over time, leading to the hydrolysis of the nitrile or thiourea groups. By using fresh, anhydrous DMSO (≥99.9% purity) and aliquoting the solution into tightly sealed, desiccated amber vials, you prevent atmospheric moisture absorption and photodegradation.

Q: My DMSO stock solution is precipitating or showing reduced efficacy in assays. What causes this? A: This is typically caused by moisture contamination or repeated freeze-thaw cycles.

  • Causality: DMSO is highly hygroscopic. If a stock vial is opened repeatedly at room temperature without proper equilibration, condensation introduces water into the solvent. This moisture reduces the solubility of the compound and initiates hydrolytic degradation (1)[1].

  • Solution: Discard the compromised stock. Always equilibrate the sealed vial to room temperature for at least 30 minutes before opening to prevent condensation.

Section 2: Storage Stability Data

Proper storage is critical to maintaining the isotopic integrity and pharmacological activity of Kevetrin-13C2,15N3.

Quantitative Stability Data
FormStorage ConditionSolventMax ConcentrationExpected Stability
Solid Powder-20°C to -80°C, DesiccatedN/AN/A36 months
Stock Solution-80°C, Protected from lightAnhydrous DMSO36 - 50 mg/mL12 months
Stock Solution-20°C, Protected from lightAnhydrous DMSO36 - 50 mg/mL1 month
Working Solution4°C or Room TempAqueous (Water/PBS)~10 - 36 mg/mL< 24 hours (Prepare Fresh)

Q: Can I store aqueous working solutions for in vivo dosing? A: No. Aqueous solutions of Kevetrin hydrochloride should not be stored for prolonged periods (4)[4].

  • Causality: In aqueous environments (like PBS or saline), the compound is susceptible to rapid degradation. The thiourea moiety is unstable in aqueous solution over extended periods, leading to a loss of the active pharmaceutical ingredient (API) and inconsistent in vivo results.

  • Best Practice: Prepare aqueous formulations (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) immediately prior to dosing (3)[3].

Section 3: Experimental Workflows & Methodologies

To ensure a self-validating system, follow this rigorous protocol for preparing and storing your isotope-labeled stock.

Step-by-Step Methodology: Preparation and Validation of Isotope-Labeled Stock

  • Equilibration: Remove the Kevetrin-13C2,15N3 powder from -20°C storage and place it in a desiccator at room temperature for 30–60 minutes before opening.

  • Weighing: In a low-humidity environment, weigh the desired mass (e.g., 5 mg) into a sterile, amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM to 50 mg/mL stock. (For example, to create a 36 mg/mL solution, add 138.8 µL of DMSO to 5 mg of powder).

  • Homogenization: Vortex gently. If necessary, sonicate in a water bath for 1–2 minutes until the solution is completely clear.

  • Aliquoting: Divide the stock into 10–20 µL single-use aliquots to completely eliminate freeze-thaw cycles.

  • Storage: Flush the headspace of the vials with dry argon or nitrogen gas, seal tightly, and store immediately at -80°C.

  • Self-Validation Step: Before critical MS/NMR assays, validate the integrity of a single aliquot via LC-MS to confirm the presence of the [M+H]+ peak corresponding to the 13C2,15N3 mass shift and the absence of degradation byproducts.

Workflow for Kevetrin-13C2,15N3 preparation and storage.

Section 4: Mechanism of Action & Pathway Validation

When utilizing Kevetrin-13C2,15N3 in pharmacodynamic assays, it is crucial to understand its mechanism to select appropriate downstream biomarkers. Kevetrin induces transcription-independent and dependent p53-mediated apoptosis (5)[5]. It enhances the phosphorylation of MDM2, altering its E3 ligase processivity, and induces phosphorylation of p53 at Ser15 (6)[6]. This stabilizes wild-type p53, leading to the upregulation of p21 (Waf1) and PUMA, ultimately resulting in cell cycle arrest and apoptosis.

Mechanism of action of Kevetrin mediating p53 stabilization and apoptosis.

References

  • "Kevetrin – p53 Inducer by Cellceutix | Cancer Biology - Seton Hall University", Seton Hall University,
  • "Kevetrin hydrochloride | p53 activator | CAS 66592-89-0 - Selleck Chemicals", Selleck Chemicals,
  • "Kevetrin hydrochloride | Mdm2 | p53 - TargetMol", TargetMol,
  • "Kevetrin (hydrochloride) | CAS 66592-89-0 | Cayman Chemical | Biomol.com", Biomol,
  • "PRODUCT INFORMATION - Cayman Chemical", Cayman Chemical,
  • "Kevetrin induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells", ResearchG
  • "p53 Activator - epigenetics modulation frontier", Epigenetics Modul

Sources

Technical Support Center: Bioanalytical Troubleshooting for Labeled Kevetrin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically designed for researchers, pharmacologists, and drug development professionals troubleshooting low recovery rates of stable isotope-labeled Kevetrin (e.g.,


, 

-thioureidobutyronitrile) in human or animal plasma.

Kevetrin is a highly polar, water-soluble small molecule with a very short biological half-life (< 2 hours)[1]. These inherent chemical properties often lead to significant bioanalytical challenges, including poor extraction efficiency, matrix-induced ion suppression, and rapid ex vivo degradation. This guide provides field-proven, self-validating methodologies to resolve these issues and ensure compliance with regulatory standards.

Diagnostic Workflow

RecoveryTroubleshooting Start Symptom: Low Labeled Kevetrin Recovery in Plasma Check1 Is the Absolute Recovery < 50% across all levels? Start->Check1 Path_Extraction Extraction Inefficiency (Polarity Issue) Check1->Path_Extraction Yes, IS also low Path_Matrix Matrix Effect (Ion Suppression) Check1->Path_Matrix No, IS tracks poorly Path_Degradation Ex Vivo Degradation (Plasma Instability) Check1->Path_Degradation No, recovery drops over time Sol_Extraction Switch from LLE to Acidified PPT or WCX-SPE Path_Extraction->Sol_Extraction Sol_Matrix Implement HILIC Chromatography or Phospholipid Removal Path_Matrix->Sol_Matrix Sol_Degradation Add 0.1% Formic Acid at Collection & Process on Ice Path_Degradation->Sol_Degradation

Diagnostic logic tree for identifying the root cause of low Kevetrin recovery in plasma.

Section 1: Extraction Inefficiency (The Polarity Problem)

FAQ: Why is my absolute recovery of Kevetrin so low (<20%) when using standard Liquid-Liquid Extraction (LLE)?

Expert Insight: Kevetrin (thioureidobutyronitrile) is formulated as a hydrochloride salt and is extremely hydrophilic[2]. Traditional LLE relies on partitioning an uncharged analyte into a non-polar organic solvent (e.g., hexane, ethyl acetate). Because Kevetrin remains ionized and highly polar at physiological pH, it will not partition into the organic phase. Instead, it remains trapped in the aqueous plasma waste. Furthermore, the thiourea group can exhibit strong binding affinity to plasma proteins.

Solution: Abandon LLE. Instead, utilize Acidified Protein Precipitation (PPT) or Weak Cation Exchange Solid Phase Extraction (WCX-SPE). Acidified PPT disrupts protein binding while keeping the highly polar analyte soluble in the aqueous/organic supernatant.

Table 1: Comparison of Extraction Methods for Labeled Kevetrin

Extraction MethodMechanismTypical Kevetrin RecoveryRecommendation
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning< 20%Not Recommended. Analyte is too polar.
Standard Protein Precipitation (PPT) Protein denaturation (ACN/MeOH)60 - 75%Acceptable. May suffer from protein binding losses.
Acidified PPT (0.1% FA in ACN) Denaturation + Binding Disruption> 85%Highly Recommended. Cost-effective and efficient.
Mixed-Mode WCX-SPE Cation exchange + Hydrophilic int.> 90%Optimal for low LLOQ. Best cleanup, highest cost.
Methodology: Acidified Protein Precipitation (PPT)

Self-Validating Step: Always spike your stable-isotope labeled internal standard (IS) directly into the extraction solvent rather than the plasma. This allows you to monitor true extraction efficiency versus matrix suppression.

  • Aliquot 50 µL of human/animal plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and the labeled internal standard. (Causality: The acid lowers the pH, ensuring Kevetrin remains fully protonated while simultaneously breaking drug-protein complexes).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Section 2: Matrix Effects and LC-MS/MS Suppression

FAQ: My extraction recovery is mathematically high, but my LC-MS/MS signal is completely suppressed. What is happening?

Expert Insight: Because Kevetrin is highly polar, it elutes very early (often in the void volume) on standard Reversed-Phase (C18) chromatography. Unfortunately, this is exactly where endogenous plasma salts and early-eluting phospholipids co-elute. When these matrix components enter the mass spectrometer source simultaneously with Kevetrin, they compete for ionization energy, leading to severe ion suppression. This violates the FDA Bioanalytical Method Validation guidelines, which mandate rigorous evaluation and mitigation of matrix effects[3].

Solution: Shift from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds like Kevetrin longer, separating them from the void volume and early-eluting matrix components.

Methodology: HILIC-MS/MS Setup for Kevetrin
  • Column Selection: Use a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic, where Kevetrin is strongly retained on HILIC). Ramp down to 50% B over 4 minutes to elute the polar analyte.

  • Detection: Monitor the specific MRM transitions for Kevetrin (m/z 144.1

    
     specific product ion for the free base) and its heavy-labeled counterpart.
    
Section 3: Ex Vivo Plasma Instability

FAQ: My calibration curve is linear, but my incurred sample reanalysis (ISR) fails, and low-concentration samples degrade over time. Is Kevetrin unstable in plasma?

Expert Insight: Yes. Clinical pharmacokinetic profiles demonstrate that Kevetrin has a biological half-life of less than 2 hours[1]. The thioureidobutyronitrile structure contains a carbamimidothioate group that is highly susceptible to rapid enzymatic hydrolysis by plasma amidases and esterases ex vivo. If plasma is left at room temperature during processing, Kevetrin will degrade before it reaches the LC-MS/MS.

Solution: Implement strict temperature controls and chemical stabilization immediately upon blood collection.

Table 2: Kevetrin Plasma Stability Troubleshooting Matrix

ConditionObservationCausality & Solution
Room Temp Processing >30% loss within 2 hoursEnzymatic degradation. Solution: Process strictly on wet ice.
Freeze-Thaw Cycles Signal drops 15% per cycleHydrolytic cleavage. Solution: Aliquot samples to avoid >2 freeze-thaw cycles.
Unstabilized Plasma Gradual degradation at -20°CResidual enzyme activity. Solution: Add 0.1% FA to plasma prior to freezing at -80°C.
Methodology: Plasma Collection and Stabilization
  • Collect whole blood in K2EDTA tubes pre-chilled on ice.

  • Centrifuge immediately at 4°C (2000 x g for 10 min) to separate the plasma.

  • Transfer plasma to a pre-chilled tube containing a chemical stabilizer (e.g., 10 µL of 10% Formic Acid per 1 mL of plasma). (Causality: Dropping the pH quenches enzymatic activity and stabilizes the thiourea bond).

  • Flash-freeze in liquid nitrogen and store at -80°C until extraction.

Contextualizing the Analysis: Pharmacodynamic Correlation

Accurate quantification of Kevetrin is critical because of its unique mechanism of action. Kevetrin acts as a potent activator of the p53 tumor suppressor protein. It disrupts the MDM2-p53 degradation complex, leading to the stabilization of p53 and the subsequent transcription of downstream targets like p21 (causing cell cycle arrest) and PUMA (causing apoptosis)[]. Without precise PK data derived from high-recovery bioanalytical methods, correlating plasma exposure to these pharmacodynamic biomarkers is impossible.

Pathway Kevetrin Kevetrin (Thioureidobutyronitrile) MDM2 MDM2 Complex (Promotes Degradation) Kevetrin->MDM2 Disrupts p53 p53 Protein (Tumor Suppressor) Kevetrin->p53 Activates MDM2->p53 Inhibits p21 p21 Expression (Cell Cycle Arrest) p53->p21 Transcribes PUMA PUMA Expression (Apoptosis) p53->PUMA Transcribes

Mechanism of action for Kevetrin, illustrating the p53-dependent signaling pathway.

References
  • Title: ctix_10k.htm - SEC.
  • Source: selleckchem.
  • Title: CAS 500863-50-3 (Kevetrin)
  • Source: ncats.
  • Source: fda.

Sources

Kevetrin-13C2,15N3 Technical Support Center: A Guide to Preserving Isotopic Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isotopically labeled Kevetrin. This guide is designed for researchers, scientists, and drug development professionals utilizing Kevetrin-13C2,15N3 in their experimental workflows. As a small molecule p53 activator, Kevetrin (4-Isothioureidobutyronitrile) is at the forefront of cancer research, and the use of stable isotope-labeled analogues is critical for definitive mechanistic, pharmacokinetic (PK), and metabolic studies.[1][2]

Understanding Label Stability in Kevetrin-13C2,15N3

A foundational understanding of your labeled molecule is the first line of defense against isotopic exchange. The labeling pattern of Kevetrin-13C2,15N3 presents two distinct stability profiles:

  • ¹³C Labels (Highly Stable): The two ¹³C atoms are incorporated into the carbon backbone of the Kevetrin molecule. These C-C and C-N bonds are covalent and energetically stable. Under all standard experimental conditions (e.g., physiological pH, typical analytical temperatures), these carbon labels are considered non-exchangeable .[3][4] The only significant risk to the ¹³C label is the complete chemical degradation of the molecule itself.

  • ¹⁵N Labels (At Risk of Exchange): The three ¹⁵N atoms are located in the thiourea functional group (-NH-C(=S)-NH-). The protons attached to these nitrogen atoms are "labile" or "exchangeable." They can readily exchange with protons from the surrounding solvent, particularly water.[5] This process, often called hydrogen-proton exchange, does not break the C-¹⁵N bond but can compromise experiments that rely on tracking the protons attached to these nitrogens (e.g., certain NMR experiments) or cause mass shifts if working in deuterated solvents. The rate of this exchange is highly sensitive to pH and temperature.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during your experiments.

Question 1: My LC-MS analysis shows a significant peak at the mass of unlabeled Kevetrin, and my calculated isotopic enrichment is lower than expected. What is causing this loss of mass?

Answer: This is a classic case of "back-exchange" occurring during your sample preparation and analysis.[6][7] The protons on your ¹⁵N-labeled thiourea group are exchanging with protons from your mobile phase (which typically contains a high percentage of H₂O). While the ¹⁵N atoms themselves are not lost, if your experiment is designed to measure the mass difference including the protons (or deuterons in an H/D exchange context), this can appear as a loss of label.

Root Causes & Solutions:

  • pH of the Mobile Phase: The rate of proton exchange on amide-like groups is minimized at a low pH.[5] The exchange is catalyzed by both acid and base, with the slowest rate typically occurring between pH 2.5 and 3.0.[8][9]

    • Action: Adjust the pH of your aqueous mobile phase (e.g., with 0.1% formic acid) to be within the pH 2.5-3.0 range. Verify the pH of your final solvent mixture.

  • Temperature: Chemical exchange is a temperature-dependent kinetic process. Higher temperatures dramatically increase the rate of back-exchange.[8]

    • Action: Use a cooled autosampler set to 4-6°C to store your samples while they await injection. If your LC system is equipped with a column chiller, operate it at a low temperature (e.g., 4°C or even sub-zero temperatures if your mobile phase composition allows).[10]

  • Analysis Time: The longer your labeled molecule is in contact with the protic mobile phase, the more opportunity there is for back-exchange.[7]

    • Action: Minimize the time from sample preparation to injection. Develop an efficient LC gradient that provides necessary separation without excessively long run times.

Question 2: In my ¹H-NMR spectrum, the signals corresponding to the N-H protons of the thiourea group are very broad, or have disappeared entirely. Is my sample degrading?

Answer: This is unlikely to be degradation. You are observing a classic NMR phenomenon known as "intermediate exchange." When a proton is exchanging between the molecule and the solvent at a rate that is on the same timescale as the NMR measurement, the signal broadens significantly, sometimes to the point of disappearing into the baseline.[8]

Root Causes & Solutions:

  • Exchange Rate: The exchange rate of your N-H protons is too fast for a sharp signal but too slow for a single, averaged peak.

    • Action (Slowing Exchange): The most effective solution is to lower the temperature of the NMR experiment. Acquiring the spectrum at 0°C, -10°C, or even lower can slow the exchange rate sufficiently to sharpen the N-H signals.[8]

    • Action (Accelerating Exchange): In some cases, slightly increasing the temperature can push the exchange into the "fast exchange" regime, resulting in a single, sharp peak that is an average of the solvated and molecule-bound states. However, lowering the temperature is generally the preferred method for preserving the native state information.

  • Solvent Purity & pH/pD: The presence of even trace amounts of water (H₂O) in your deuterated solvent provides a large pool of protons for exchange. The pD (the equivalent of pH in D₂O) of your sample also dictates the exchange rate.

    • Action: Use high-purity deuterated solvents (e.g., D₂O >99.96%, DMSO-d₆) from a freshly opened container. To remove all traces of exchangeable protons from the Kevetrin sample itself, perform a lyophilization procedure: dissolve the sample in high-purity D₂O, freeze, and lyophilize completely. Repeat this process 2-3 times before the final reconstitution in the NMR solvent.[8] This is a standard procedure for preparing protein samples for NMR and is equally applicable here.[11]

Experimental Protocols & Data

Protocol 1: Sample Preparation for NMR Analysis to Minimize Exchange
  • Pre-treatment (Lyophilization):

    • Dissolve the Kevetrin-13C2,15N3 solid in 500 µL of high-purity D₂O (>99.96% D).

    • Flash-freeze the sample in liquid nitrogen.

    • Lyophilize until the sample is a completely dry, fluffy powder.

    • Repeat steps 1-3 two more times to ensure removal of all labile H₂O protons.

  • Sample Reconstitution:

    • Transfer the lyophilized powder and the required volume of deuterated NMR solvent (e.g., DMSO-d₆ or buffered D₂O at a controlled pD) into a nitrogen-filled glovebox or bag to minimize exposure to atmospheric moisture.

    • Reconstitute the sample to the desired concentration.

    • If using a D₂O-based buffer, adjust the pD to the 2.5-3.5 range using deuterated acid (e.g., DCl) or base (e.g., NaOD). Note: pD ≈ pH meter reading + 0.4.

  • Analysis:

    • Run the NMR experiment at a reduced temperature (e.g., 5°C) initially. Adjust as needed to optimize signal sharpness.

Table 1: Solvent and Storage Condition Recommendations for Kevetrin-13C2,15N3
ConditionSolvent/Buffer SystemTemperatureRationale & Notes
Long-Term Storage Lyophilized solid powder-20°C or -80°C, under inert gas (Ar or N₂)The solid state prevents solvent-mediated exchange. Low temperature and inert atmosphere minimize any potential for slow chemical degradation.
Stock Solutions Anhydrous aprotic solvents (e.g., DMSO-d₆, Acetonitrile-d₃)-20°CAprotic solvents lack exchangeable protons, ensuring maximum stability of the N-H groups. Store in small aliquots to avoid repeated freeze-thaw cycles.
NMR Analysis High-purity DMSO-d₆, or D₂O with pD adjusted to 2.5-3.50-10°C (or lower)DMSO is a hydrogen bond acceptor and will slow exchange. Low pD in D₂O minimizes the acid/base-catalyzed exchange rate. Low temperature provides kinetic stability.[8][12]
LC-MS Analysis Mobile phase buffered to pH 2.5-3.0 (e.g., 0.1% Formic Acid in H₂O/Acetonitrile)Autosampler: 4°C, Column: 4-20°C (as low as practical)Minimizes on-column and pre-injection back-exchange by targeting the pH of minimum exchange rate and slowing kinetics with cooling.[5][10][13]

Visual Workflows & Diagrams

Diagram 1: Troubleshooting Isotopic Instability

Below is a decision tree to guide you through troubleshooting common issues related to the isotopic integrity of your Kevetrin-13C2,15N3 sample.

G start Problem: Isotopic Purity Compromised ms_issue LC-MS: Mass Loss or Unexpected Low Mass Peak? start->ms_issue nmr_issue NMR: Broad or Missing N-H Signals? start->nmr_issue cause_ms Likely Cause: Proton Back-Exchange ms_issue->cause_ms cause_nmr Likely Cause: Intermediate Exchange Rate nmr_issue->cause_nmr solution_ms1 Check Mobile Phase pH (Target: 2.5-3.0) cause_ms->solution_ms1 pH? solution_ms2 Lower Temperature (Autosampler & Column) cause_ms->solution_ms2 Temp? solution_ms3 Shorten LC Run Time cause_ms->solution_ms3 Time? solution_nmr1 Lower Experiment Temp. (e.g., to 5°C or 0°C) cause_nmr->solution_nmr1 Kinetics? solution_nmr2 Use High-Purity Deuterated Solvent cause_nmr->solution_nmr2 Solvent? solution_nmr3 Lyophilize from D2O (3x Repetitions) cause_nmr->solution_nmr3 Purity?

Caption: Troubleshooting decision tree for Kevetrin-13C2,15N3 isotopic analysis.

Diagram 2: Recommended Sample Handling Workflow

This workflow outlines the critical steps for handling your labeled Kevetrin to preserve its isotopic labels from initial dissolution to final analysis.

G cluster_prep Sample Preparation cluster_analysis Pre-Analysis Dilution start Start: Lyophilized Kevetrin-13C2,15N3 dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO-d6) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute_ms For MS: Dilute aliquot in cold mobile phase (pH 2.5-3.0) store->dilute_ms dilute_nmr For NMR: Use aliquot directly or dilute in cold, buffered D2O (pD 2.5-3.5) store->dilute_nmr analyze_ms Inject Immediately (LC-MS) dilute_ms->analyze_ms analyze_nmr Analyze Promptly at Low Temperature (NMR) dilute_nmr->analyze_nmr

Caption: Optimal workflow for handling and preparing Kevetrin-13C2,15N3 samples.

Frequently Asked Questions (FAQs)

Q1: Are there any conditions under which the ¹³C labels could exchange? A: Under any normal laboratory or physiological conditions, no. The carbon skeleton of the molecule is stable. Isotopic exchange of carbon would require harsh chemical reactions that break and reform C-C or C-N bonds, conditions that would completely destroy the molecule.[14]

Q2: Why is a pH of 2.5-3.0 optimal for minimizing ¹⁵N-H exchange? A: The exchange of amide-like protons is subject to both acid-catalysis (at very low pH) and base-catalysis (at neutral and high pH).[12][15] The overall rate is the sum of these two mechanisms. The rate of exchange is slowest at the point where both the acid- and base-catalyzed contributions are at their minimum, which for most amide-like protons occurs in the pH range of 2.5 to 3.0.[5]

Q3: Can I use a standard phosphate buffer at pH 7.4 for my experiments? A: You can, but you must be aware that at this pH, the N-H protons will be in a state of rapid exchange with water. For LC-MS, this means significant back-exchange is unavoidable. For NMR, the N-H signals will likely be unobservable. If your experiment absolutely requires a physiological pH, you must accept the lability of the N-H protons and design your experiment accordingly (e.g., by focusing only on the stable ¹³C labels).

Q4: Does the presence of enzymes in my sample (e.g., cell lysate) pose a risk to the labels? A: Enzymes could potentially metabolize or degrade the Kevetrin molecule as a whole, which would lead to a loss of your signal of interest. However, it is highly unlikely that an enzyme would specifically catalyze an isotopic exchange reaction on the ¹⁵N atoms without altering the molecule's structure. The primary risk from biological matrices remains the high water content and physiological pH promoting proton exchange.

References

  • Current time inform
  • Zhang, Z., & Li, W. (2012). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. PubMed. Available at: [Link]

  • Kevetrin – p53 Inducer by Cellceutix. (2015). Cancer Biology - Seton Hall University Blogs. Available at: [Link]

  • Zhang, Z., & Li, W. (2012). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC. Available at: [Link]

  • Zhang, Z., & Li, W. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. SpringerLink. Available at: [Link]

  • Thakur, A., et al. (2011). Abstract 4470: Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line. AACR Journals. Available at: [Link]

  • A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer. ClinicalTrials.gov. Available at: [Link]

  • Alimonti, A., et al. (2020). Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells. Spandidos Publications. Available at: [Link]

  • Menon, K., & Kandasamy, K. (2012). Abstract 2874: Kevetrin targets both MDM2-p53 and Rb-E2F pathways in tumor suppression. AACR Journals. Available at: [Link]

  • Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]

  • 4-ISOTHIOUREIDOBUTYRONITRILE. Inxight Drugs. Available at: [Link]

  • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Available at: [Link]

  • Schenauer, M. R., et al. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. Available at: [Link]

  • Rohl, C. A., & Baldwin, R. L. (1994). Exchange kinetics of individual amide protons in 15N-labeled helical peptides measured by isotope-edited NMR. PubMed. Available at: [Link]

  • Wüthrich, K., et al. (1993). On the pH dependence of amide proton exchange rates in proteins. PMC. Available at: [Link]

  • Recommendations for Peptides Used In Mass Spectrometry Assays. NIST. Available at: [Link]

  • Kevetrin hydrochloride. AdooQ BioScience. Available at: [Link]

  • O'Connell, T. S., et al. (2013). A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. PMC. Available at: [Link]

  • Cellceutix Reports Production of Its Anti-Cancer Drug Kevetrin Has Begun. (2011). PR Newswire. Available at: [Link]

  • Fefeu, S., et al. (1998). Study of amide proton exchange in 15N-enriched cryptogein using pH-dependent off-resonance ROESY-HSQC experiments. PubMed. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Exchange kinetics of individual amide protons in 15N-labeled helical peptides measured by isotope-edited NMR. Semantic Scholar. Available at: [Link]

  • Isotope-filtered NMR methods for the study of biomolecular structure and interactions. ScienceDirect. Available at: [Link]

  • Wang, H., et al. (2015). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. PMC. Available at: [Link]

  • Le, H. V., et al. (2006). Biosynthetic 13C Labeling of Aromatic Side Chains in Proteins for NMR Relaxation Measurements. ACS Publications. Available at: [Link]

  • Ruschak, A. M. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PMC. Available at: [Link]

  • Xiang, S., et al. (2019). Aromatic ring dynamics, thermal activation and transient conformations of a 468 kDa enzyme by specific 1H-13C labeling and fast-MAS NMR. PMC. Available at: [Link]

  • Levin, M. D., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. Available at: [Link]

  • Peptide and Protein Quantification via Stable Isotope Labelling (SIL). Galaxy Training!. Available at: [Link]

  • Stable Isotope Labeling Strategies. University of Washington's Proteomics Resource. Available at: [Link]

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. Available at: [Link]

  • 13C-Stable Isotope Labeling. UNT Research - University of North Texas. Available at: [Link]

Sources

Technical Support Center: Kevetrin (Thioureidobutyronitrile) LC-MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Carryover in High-Sensitivity PK Assays

Executive Summary: The "Sticky" Science of Kevetrin

Kevetrin (thioureidobutyronitrile hydrochloride) presents a unique challenge in LC-MS/MS bioanalysis. While it is a water-soluble small molecule, its thiourea moiety acts as a "chemical hook." Thioureas are well-known chelators that can form coordinate covalent bonds with metallic surfaces (stainless steel needles, loops, and column frits) and exhibit strong non-specific binding to certain polymers used in rotor seals.

In pharmacokinetic (PK) studies where the Lower Limit of Quantification (LLOQ) must often reach low ng/mL levels, even trace amounts of Kevetrin desorbing from the system into a blank injection can cause a method to fail FDA/EMA validation criteria (carryover >20% of LLOQ).

This guide moves beyond standard "wash it more" advice. We analyze the physicochemical interactions driving Kevetrin carryover and provide engineered solutions to eliminate them.

Diagnostic Workflow: Identifying the Source

Before changing solvents, you must isolate the mechanical source of the carryover. Use this logic flow to determine if your issue is the Injector (Autosampler) or the Column .

CarryoverDiagnosis Start Start: Significant Carryover (>20% of LLOQ in Blank) Step1 Step 1: Inject ULOQ Sample Start->Step1 Step2 Step 2: Run Gradient WITHOUT Injection (0 µL Injection / 'Dummy' Run) Step1->Step2 Decision Is the Peak Present? Step2->Decision ResultCol Source: COLUMN / MOBILE PHASE (Analyte retained on head of column) Decision->ResultCol YES (Peak Appears) ResultInj Source: INJECTOR / NEEDLE (Analyte adsorbed to needle/loop) Decision->ResultInj NO (Blank is Clean)

Figure 1: Systematic isolation of carryover sources. If the peak appears without the needle entering the flow path (0 µL injection), the analyte is trapped on the column or frits. If the peak only appears when the needle is used, the contamination is in the autosampler.

Module A: The Injector (The Primary Culprit)

The Mechanism: Thiourea Adsorption

Kevetrin’s thiourea group can bind to the stainless steel of the injection needle or the Vespel® rotor seal. Standard organic washes (100% Methanol or Acetonitrile) often fail because they precipitate the salt form or fail to break the metal-ligand interaction.

Protocol: The "Chaotic" Dual-Wash Strategy

You must use a wash system that attacks both the solubility (salt) and the adsorption (ligand).

ParameterRecommended SettingScientific Rationale
Weak Wash (Solvent A) 95% Water / 5% Acetonitrile + 0.1% Formic Acid High aqueous content dissolves the hydrochloride salt form of Kevetrin, preventing precipitation in the tubing.
Strong Wash (Solvent B) 40% Acetonitrile / 40% Isopropanol / 20% DMSO + 0.1% Formic Acid DMSO is critical here. It is a "chaotic" solvent that swells polymer seals and disrupts strong surface adsorption. IPA provides broad solubility.
Wash Volume Min. 600 µL (Strong) / 600 µL (Weak) High volume is required to flush the entire loop and needle surface area.
Valve Material Tefzel® or PEEK (avoid Vespel) Thioureas can stick to Vespel (polyimide) at high pH, though Kevetrin is usually run at low pH. Tefzel is more inert.
Critical Configuration: Dip Tube vs. Flow-Through
  • Flow-Through Needle (FTN): If using a Waters FTN or similar, ensure the "Seat Port Wash" is active. The seat is a common accumulation point for sticky compounds.

  • Fixed Loop: Ensure the valve switches continuously during the wash phase to clean the rotor grooves.

Module B: Column & Gradient Engineering

The Mechanism: Tailing and Frit Binding

Kevetrin is polar (LogP ~ -0.3). On C18 columns, it may elute early but "smear" due to secondary interactions with residual silanols. Furthermore, if the gradient returns to initial conditions too quickly, Kevetrin adsorbed to the inlet frit may desorb slowly in subsequent runs.

Protocol: The "Sawtooth" Wash

Do not just ramp to 95% B and hold. Use a sawtooth cycle to disrupt equilibrium.

Gradient Table (Example for a 5-minute run):

Time (min)% Organic (B)Action
0.00 - 2.00GradientElution of Kevetrin
2.0195%Hard Flush 1
2.5095%Hold
2.5110%Re-equilibration Shock
3.0095%Hard Flush 2
3.5095%Hold
3.51InitialFinal Equilibration

Why this works: Rapid changes in solvation environment (from aqueous to organic and back) are more effective at dislodging adsorbed molecules than a static high-organic hold.

Module C: Hardware Passivation

If Module A and B fail, you are likely dealing with metal chelation . The sulfur in the thiourea group interacts with iron/nickel in stainless steel.

Corrective Actions:

  • PEEK Tubing: Replace all pre-column stainless steel tubing with PEEK (yellow/0.005" ID).

  • Passivation Agent: If you cannot replace the needle, run a passivation protocol using Medronic Acid or Phosphoric Acid (e.g., 6M Nitric acid is traditional but harsh; flushing the system with 0.1% Phosphoric acid in 50:50 MeOH:Water overnight can shield active metal sites). Note: Disconnect the column and MS source before passivating.

Troubleshooting FAQ

Q1: I see carryover in the first blank, but not the second. Is this acceptable?

  • Answer: It depends on the magnitude. FDA guidelines state carryover should not exceed 20% of the LLOQ. If the first blank is 15% and the second is 0%, you are compliant but at risk. If the first is 50%, you must fail the run. A "Blank-Blank" strategy (injecting two blanks after high standards) is a valid mitigation strategy in regulated bioanalysis to protect the subsequent sample.

Q2: Can I use EDTA in my mobile phase to prevent chelation?

  • Answer: Avoid if possible. While EDTA chelates metals, it is non-volatile and will suppress ionization in the MS source and clog the electrospray capillary. Instead, use Medronic Acid (InfinityLab Deactivator) which is MS-compatible, or rely on system passivation.

Q3: My carryover is erratic—sometimes high, sometimes zero.

  • Answer: This indicates a mechanical issue rather than chemical adsorption. Check the rotor seal for scratches. A scratched seal traps liquid that diffuses out slowly. Replace the rotor seal immediately.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][2] Focus on Section IV.A: Chromatographic Methods (Carryover). [Link]

  • Waters Corporation. Minimizing Carryover to Enhance LC-MS/MS Quantitative Range. Application Note 720004686. [Link]

  • Dolan, J. W. LCGC North America. "Attacking Carryover." (2001). Volume 19, Issue 10. (Foundational principles of injector adsorption). [Link]

  • Mitulovic, G. Mass Spectrometry Reviews. "Strategies for minimizing carryover in LC-MS/MS." (2015).[3][4][5] (General review of wash solvent chemistries). [Link](Note: Direct deep link to specific PDF varies by subscription; PubMed citation provided for verification).

Sources

solubility challenges with Kevetrin hydrochloride isotopes in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Navigating Solubility Challenges in Organic Solvents

Welcome to the technical support center for Kevetrin hydrochloride and its isotopically labeled analogues. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and use of Kevetrin hydrochloride in your research.

Introduction to Kevetrin Hydrochloride

Kevetrin hydrochloride (4-Isothioureidobutyronitrile hydrochloride) is a small molecule activator of the tumor suppressor protein p53, holding significant potential in oncology research.[1][2] As with many hydrochloride salts of small molecules, researchers may face challenges in achieving desired concentrations in various organic solvents, which is critical for a wide range of in vitro and in vivo studies. This guide provides a structured approach to understanding and addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the generally known solubility characteristics of Kevetrin hydrochloride?

A1: Kevetrin hydrochloride is a water-soluble compound.[3] Based on data from various suppliers, it also shows good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol.[1][2] It is important to note that solubility can be affected by the purity of the compound, the presence of moisture, and the temperature.

Q2: How does isotopic labeling (e.g., with Deuterium, ¹³C, ¹⁵N) of Kevetrin hydrochloride potentially affect its solubility?

  • Kinetic Isotope Effect (KIE): Replacing hydrogen with deuterium (a heavier isotope) can alter the strength of hydrogen bonds.[4][5] This may lead to slight changes in solubility in protic solvents where hydrogen bonding is a key factor. The effect can be complex, sometimes leading to a slight increase or decrease in solubility depending on the specific interactions.[4][6][7]

  • Minimal Impact of Heavier Isotopes: For heavier isotopes like ¹³C and ¹⁵N, the relative mass difference is smaller compared to deuterium, and they are less likely to be involved in strong intermolecular interactions like hydrogen bonding. Therefore, their impact on solubility is generally considered to be negligible for most practical research purposes.[8]

Q3: Why might I be seeing precipitation when I dilute my Kevetrin hydrochloride stock solution (e.g., in DMSO) with an aqueous buffer?

A3: This is a common phenomenon known as "antisolvent precipitation." Kevetrin hydrochloride may be highly soluble in a polar aprotic solvent like DMSO, but when this solution is diluted with an aqueous buffer (the "antisolvent"), the overall solvent polarity changes. If the final solvent mixture cannot maintain the high concentration of the drug, it will precipitate out of the solution. To avoid this, it is crucial to ensure that the final concentration in the aqueous buffer is below the solubility limit of Kevetrin hydrochloride in that specific buffer system.

Troubleshooting Guide for Solubility Issues

This section provides a problem-and-solution framework for common solubility challenges you may encounter with Kevetrin hydrochloride and its isotopes.

Problem 1: Kevetrin hydrochloride does not fully dissolve in my chosen organic solvent.

Root Causes and Solutions:

  • Solvent Polarity Mismatch: The polarity of your chosen solvent may not be optimal for dissolving a hydrochloride salt.

    • Troubleshooting Steps:

      • Consult a Solvent Polarity Chart: Choose a solvent with a polarity that is more suitable for hydrochloride salts. Polar protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., DMSO, DMF) are generally good starting points.[9][10][11]

      • Use a Co-Solvent System: If a single solvent is not effective, a mixture of solvents can be used.[12] For example, adding a small amount of a polar solvent like methanol to a less polar solvent can significantly enhance solubility.

  • Saturation Limit Reached: You may be trying to prepare a solution that is above the saturation concentration of Kevetrin hydrochloride in that solvent.

    • Troubleshooting Steps:

      • Prepare a Dilute Solution First: Start by preparing a more dilute solution to confirm that the compound is soluble at lower concentrations.

      • Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability information.

      • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.[2]

  • Poor Compound Quality: Impurities in the compound can affect its solubility.

    • Troubleshooting Steps:

      • Verify Purity: Check the certificate of analysis (CoA) for the purity of your Kevetrin hydrochloride.

      • Source from a Reputable Supplier: Ensure you are using a high-purity compound from a reliable source.

Problem 2: My Kevetrin hydrochloride solution is cloudy or forms a precipitate over time.

Root Causes and Solutions:

  • Common-Ion Effect: If your solvent or any other component in your formulation contains chloride ions, it can suppress the dissolution of Kevetrin hydrochloride due to the common-ion effect.[13][14][15][16]

    • Troubleshooting Steps:

      • Avoid Chloride-Containing Solvents: If possible, use solvents that do not contain chloride ions.

      • Consider the Free Base Form: For certain applications, using the free base form of Kevetrin might be an alternative to avoid the common-ion effect, although this will have different solubility characteristics.

  • Hygroscopicity and Hydrolysis: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. This absorbed water can lead to the formation of hydrates with different solubility profiles or even cause hydrolysis of the compound.

    • Troubleshooting Steps:

      • Store Properly: Always store Kevetrin hydrochloride in a tightly sealed container in a desiccator to protect it from moisture.

      • Use Anhydrous Solvents: For preparing stock solutions, use high-purity, anhydrous organic solvents.

  • pH Effects in Non-Aqueous Systems: Even in organic solvents, trace amounts of water and acidic or basic impurities can influence the ionization state of the hydrochloride salt and affect its solubility.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Ensure your solvents are of high purity and free from acidic or basic contaminants.

      • Control the Microenvironment: In some cases, adding a very small amount of a suitable acid or base (depending on the solvent) can help to stabilize the desired ionic form of the compound. This should be done with extreme caution and a thorough understanding of the chemistry involved.

Data Presentation

The following table summarizes the available solubility data for Kevetrin hydrochloride. Please note that these values are approximate and can vary between different batches and suppliers.

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
Water36200.36[1]
DMSO36 - 50200.36 - 278.29[1][2]
Ethanol21116.88[1]

Disclaimer: Specific solubility data for isotopically labeled Kevetrin hydrochloride is not currently available in published literature. The solubility of isotopologues is expected to be very similar to the unlabeled compound, but minor differences may exist, particularly for deuterated analogues in protic solvents.

Experimental Protocols

Protocol 1: Preparation of a Kevetrin Hydrochloride Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution of Kevetrin hydrochloride in DMSO.

Materials:

  • Kevetrin hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial of Kevetrin hydrochloride to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of Kevetrin hydrochloride into the sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of Kevetrin hydrochloride).

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Visualization of Key Concepts

Diagram 1: Decision-Making Workflow for Troubleshooting Solubility Issues

G start Start: Incomplete Dissolution check_solvent Is the solvent appropriate? (Polar protic/aprotic) start->check_solvent try_cosolvent Try a co-solvent system check_solvent->try_cosolvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_cosolvent->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes apply_energy Apply gentle heat or sonication check_concentration->apply_energy No success Dissolution Successful dilute->success check_purity Is the compound purity sufficient? apply_energy->check_purity verify_coa Verify Certificate of Analysis check_purity->verify_coa No check_purity->success Yes consult_specialist Consult Technical Support verify_coa->consult_specialist

Caption: A workflow for troubleshooting incomplete dissolution.

Diagram 2: The Impact of the Common-Ion Effect on Solubility

G cluster_0 Dissolution in Pure Solvent cluster_1 Dissolution in a Chloride-Containing Solvent KevetrinCl_solid Kevetrin-HCl (solid) equilibrium_1 <=> KevetrinCl_solid->equilibrium_1 Kevetrin_ion Kevetrin-H⁺ (aq) equilibrium_1->Kevetrin_ion Cl_ion_1 Cl⁻ (aq) KevetrinCl_solid_2 Kevetrin-HCl (solid) equilibrium_2 <=> KevetrinCl_solid_2->equilibrium_2 Kevetrin_ion_2 Kevetrin-H⁺ (aq) equilibrium_2->Kevetrin_ion_2 Cl_ion_2 Cl⁻ (aq) shift_left Equilibrium shifts left (Decreased Solubility) added_Cl Added Cl⁻

Caption: The common-ion effect on Kevetrin hydrochloride solubility.

References

Sources

addressing chromatographic peak tailing for Kevetrin compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of Kevetrin and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on the prevalent challenge of chromatographic peak tailing. Our approach is built on explaining the fundamental causes of these issues to empower you to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

This section provides rapid answers to common initial observations.

Q1: What is peak tailing and how do I measure it?

A: Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[1][2] In an ideal separation, peaks are perfectly symmetrical, or "Gaussian." Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and negatively impacts the accuracy and precision of quantification.[3][4]

The degree of tailing is most commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of ≤ 2.0.[4]

Tailing Factor (Tf)Peak Shape Interpretation
Tf = 1.0Perfectly Symmetrical (Gaussian)
1.0 < Tf ≤ 1.5Acceptable for most applications
1.5 < Tf ≤ 2.0Borderline, may require optimization
Tf > 2.0Unacceptable, indicates significant issues

Q2: My Kevetrin peak is tailing, but other neutral compounds in my analysis look fine. What does this suggest?

A: This is a critical diagnostic observation. If a neutral, non-chelating compound (like toluene or uracil) produces a symmetrical peak while Kevetrin tails under the same conditions, it strongly indicates a chemical interaction between Kevetrin and the stationary phase, rather than a physical problem with your HPLC system.[5] Kevetrin, or thioureidobutyronitrile, possesses a basic thioureido group.[6] This functional group is prone to two primary types of secondary interactions that cause tailing:

  • Silanol Interactions: Ionic or hydrogen-bonding interactions with acidic silanol groups on the silica surface of the column.[1][7][8]

  • Metal Chelation: Interaction with trace metal ions present in the column's silica packing or within the HPLC system's hardware (e.g., stainless steel frits).[4][7][9]

Q3: Could my mobile phase be the problem?

A: Absolutely. The mobile phase composition, particularly its pH and the presence of additives, is a powerful tool for controlling peak shape.[1] If the mobile phase pH is not optimized, it can exacerbate the unwanted interactions that cause tailing. For a basic compound like Kevetrin, operating at an inappropriate pH can lead to inconsistent ionization states or promote interactions with ionized silanols on the column.[1][8]

Q4: All the peaks in my chromatogram, including Kevetrin, are tailing. What should I suspect?

A: When all peaks are affected similarly, it typically points to a physical or system-level problem rather than a specific chemical interaction.[3][5] Common causes include:

  • Column Void: A void or channel has formed at the head of the column, causing uneven flow and peak distortion.[4][10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peaks to broaden and tail.[1][7]

  • Blocked Frit: Particulates from the sample or mobile phase may have clogged the inlet frit of the column.[3]

Part 2: Troubleshooting Workflow - A Systematic Approach

Before making significant changes to your method, follow this systematic workflow to efficiently diagnose the root cause of peak tailing.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Resolution start Observe Kevetrin Peak Tailing inject_neutral Inject Neutral Compound (e.g., Uracil, Toluene) start->inject_neutral decision Does Neutral Compound Tail? inject_neutral->decision physical_issue Physical/System Issue decision->physical_issue Yes chemical_issue Chemical Interaction Issue (Specific to Kevetrin) decision->chemical_issue No check_system Check for Voids, Blocked Frits, Extra-Column Volume physical_issue->check_system silanol_node Address Silanol Interactions (See Deep Dive 1) chemical_issue->silanol_node metal_node Address Metal Chelation (See Deep Dive 2) chemical_issue->metal_node

Caption: A systematic workflow for troubleshooting Kevetrin peak tailing.

Part 3: Deep Dive 1 - Mitigating Silanol Interactions

This is the most common cause of peak tailing for basic compounds like Kevetrin. Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the protonated basic functional group of your analyte, causing a secondary retention mechanism that leads to tailing.[1][11][12]

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase silanol Si-O⁻   H⁺ (Ionized Silanol) kevetrin Kevetrin-NH₃⁺ (Protonated Basic Group) kevetrin->silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between protonated Kevetrin and an ionized silanol site.

Q: How can I use the mobile phase to reduce silanol interactions?

A: You have two primary strategies: pH adjustment and the use of competitive additives.

  • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to around 2.5-3.0, you can fully protonate the silanol groups (Si-OH), neutralizing their negative charge.[10][11] This minimizes the strong ionic interaction with the protonated Kevetrin molecule.

  • Use a Competitive Base Additive: Adding a small concentration of a basic "silanol-masking" agent, like triethylamine (TEA), to the mobile phase can be highly effective.[11][13] The TEA molecules will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

Experimental Protocol: Mobile Phase Optimization

  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and inject your Kevetrin standard. Record the tailing factor.

  • pH Adjustment: Prepare a mobile phase with an aqueous component buffered to pH 3.0 using formic acid or phosphoric acid. Equilibrate the column thoroughly and inject the standard. Compare the tailing factor to the baseline.

  • Additive Inclusion: To your original mobile phase, add triethylamine (TEA) to a final concentration of 10-25 mM (approx. 0.1-0.25% v/v).[11] Adjust the pH if necessary. Equilibrate the system and inject the standard. Observe the change in peak shape.

ParameterTypical RangeRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of silanol groups.[10]
Formic Acid 0.1% (v/v)Common acidic modifier for pH control.
Triethylamine (TEA) 10-25 mMCompetitively blocks active silanol sites.[11][13]

Q: Will changing my HPLC column help?

A: Yes, column selection is critical. Modern columns are designed to minimize these secondary interactions.

  • Use High-Purity, Type B Silica Columns: These columns have significantly lower trace metal content and more homogenous, less acidic silanol groups compared to older Type A silica, resulting in better peak shapes for basic compounds.[11]

  • Choose an End-Capped Column: Most modern columns are "end-capped," meaning the residual silanol groups are chemically deactivated with a small silylating agent (e.g., trimethylsilyl chloride).[14] This dramatically reduces the number of available sites for secondary interactions. Double-end-capped columns provide even better performance.[15]

Part 4: Deep Dive 2 - Addressing Metal Chelation

Kevetrin's thioureido functional group is a potential chelator, meaning it can form complexes with metal ions. If trace metals are present in your system (from stainless steel tubing, frits, or the silica itself), Kevetrin can chelate with them, causing peak distortion.[4][7][16] This issue is often overlooked but can be a significant source of tailing for chelating molecules.

Q: How do I know if metal chelation is the problem?

A: This can be difficult to distinguish from silanol interactions. However, if you have already optimized your mobile phase pH and additives and are using a high-quality end-capped column but still observe tailing, metal chelation is a strong possibility. The problem may also worsen over time as metal ions slowly leach from system components.[9]

Q: What are the solutions for metal chelation?

A: The goal is to either remove the metal ions or passivate the surfaces.

  • Use a Chelating Additive: Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1-0.5 mM) can "scavenge" free metal ions in the system, preventing them from interacting with your analyte.[16][17]

  • System Passivation: You can perform a system wash with a solution of EDTA to remove accumulated metal ions from the column and instrument flow path.[17]

  • Use Bio-Inert Hardware: For methods that will be used frequently, consider using an HPLC system with PEEK or other bio-inert flow paths.[18] These materials eliminate the source of metal leaching, providing a more permanent solution.

Experimental Protocol: Diagnosing and Mitigating Metal Chelation

  • Establish Tailing: Using your best method from the silanol interaction troubleshooting, confirm that peak tailing is still present.

  • EDTA Addition: Prepare a mobile phase containing 0.1 mM EDTA. Equilibrate the system thoroughly (this may take longer than usual) and inject your Kevetrin standard. A significant improvement in peak shape points to metal chelation as a contributing factor.

  • System/Column Wash (if necessary): If the problem is severe or has developed over time, a dedicated wash may be needed. Flush the column and system with a solution of 0.05 M EDTA. Important: Always check your column's manual for compatibility before performing aggressive washes. Following the wash, re-equilibrate with your standard mobile phase and test again.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Selleck Chemicals. Kevetrin hydrochloride.
  • LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • ResearchGate. The Secrets of Good Peak Shape in HPLC.
  • Pittcon 2009 Presentation. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • HPLC Troubleshooting and Performance Tips. (2025, August 22). A Practical Guide for Chromatographers.
  • Chromatography Forum. (2005, January 20). HPLC contamination.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Wang, Y. et al. (2015). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC.
  • Oravec, J. et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.

Sources

Technical Support Center: LC-MS/MS Troubleshooting for Kevetrin-13C2,15N3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS methodologies for Kevetrin and its stable isotope-labeled internal standard, Kevetrin-13C2,15N3[1].

Kevetrin (thioureidobutyronitrile) is a highly polar, water-soluble small molecule that functions as a potent activator of the p53 tumor suppressor pathway[2]. Because of its unique isothiourea functional group, standard reversed-phase (RP) chromatography often results in catastrophic method failure. This guide provides the mechanistic causality behind these failures and self-validating protocols to achieve optimal separation.

Part 1: Physicochemical Profiling

Before optimizing the mobile phase, it is critical to understand the molecular behavior of the analyte. Kevetrin-13C2,15N3 will co-elute perfectly with unlabeled Kevetrin, meaning the chromatographic strategy is identical for both.

Table 1: Physicochemical Properties of Kevetrin
PropertyValue / DescriptionChromatographic Implication
Analyte Kevetrin-13C2,15N3 (Thioureidobutyronitrile)Stable isotope standard; +5 Da mass shift[1].
Precursor Ion

149.2 m/z (Labeled) / 144.2 m/z (Unlabeled)Low molecular weight; highly susceptible to matrix suppression.
Isothiourea

10.0 – 11.0Exists as a fully protonated cation at physiological and acidic pH[3].
LogP < 1.5Highly hydrophilic; lacks the hydrophobicity needed for standard C18 retention.
Biological Target p53 Activator / MDM2 InhibitorInduces apoptosis in mutant/wild-type p53 cancer cell lines[2].

Part 2: Core Troubleshooting & FAQs

Q1: Why does Kevetrin-13C2,15N3 elute in the void volume (


) on a standard C18 column when using 0.1% Formic Acid (pH ~2.7)? 
Mechanism & Causality:  Kevetrin contains a highly basic isothiourea group with an aqueous 

ranging between 10 and 11[3]. At a mobile phase pH of 2.7, this nitrogen-rich group is fully protonated, rendering the molecule a highly polar cation. Standard C18 stationary phases rely exclusively on hydrophobic van der Waals interactions. Because Kevetrin is heavily hydrated and charged, it cannot partition into the C18 alkyl chains and is immediately washed out in the void volume. Resolution: Abandon standard low-pH reversed-phase chromatography. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to leverage the molecule's polarity.

Q2: Can I increase the mobile phase pH to 10.5 (using Ammonium Hydroxide) to deprotonate Kevetrin and retain it on a high-pH tolerant C18 column? Mechanism & Causality: Theoretically, raising the pH above 11 would neutralize the isothiourea group and increase its hydrophobicity. However, this approach is strongly discouraged. Isothioureas are chemically unstable at highly alkaline pH levels and are susceptible to base-catalyzed hydrolysis, degrading into ureas or releasing volatile byproducts during the run. Furthermore, operating near pH 11 pushes the limits of column silica dissolution and can cause severe MS signal suppression. Resolution: Do not use high-pH RP. The optimal strategy is to maintain the analyte in its stable, protonated state and use a stationary phase that retains cations.

Q3: What is the optimal mobile phase pH for HILIC separation, and which buffer system guarantees the best MS/MS sensitivity? Mechanism & Causality: The optimal pH for Kevetrin in HILIC is pH 4.0 . In HILIC, retention is driven by the analyte partitioning into a water-enriched layer on the stationary phase, combined with electrostatic interactions. By using a 10 mM Ammonium Formate buffer adjusted to pH 4.0, Kevetrin remains fully ionized and stable[3]. Crucially, at pH 4.0, the silanol groups on an amide or bare silica HILIC column (


 ~4.5) become partially ionized (negatively charged). This provides a secondary cation-exchange interaction with the positively charged Kevetrin, drastically sharpening the peak shape and increasing the retention factor (

). Resolution: Use 10 mM Ammonium Formate (pH 4.0) as the aqueous mobile phase. Avoid non-volatile phosphate buffers which will destroy the mass spectrometer.

Q4: How do I eliminate ion suppression for the Kevetrin-13C2,15N3 transitions (


 149.2 

90.1)?
Mechanism & Causality: Ion suppression occurs when co-eluting matrix components (e.g., endogenous salts) compete for charge in the ESI source. Because Kevetrin is a small molecule, early elution guarantees co-elution with unretained plasma salts. Resolution: Ensure the sample injection solvent closely matches the starting conditions of the HILIC gradient (e.g., >80% Acetonitrile). Injecting a highly aqueous sample onto a HILIC column causes solvent breakthrough, dragging Kevetrin into the void.
Table 2: Mobile Phase pH Strategy Comparison
StrategyMobile Phase BufferAnalyte StateRetention QualityRecommendation
Acidic RP (pH 2-3) 0.1% Formic AcidFully ProtonatedPoor (Void Volume)❌ Not Recommended
High-pH RP (pH 10-11) Ammonium HydroxideNeutral (Free Base)Moderate❌ High Degradation Risk
Acidic HILIC (pH 4.0) Ammonium FormateFully ProtonatedExcellentHighly Recommended

Part 3: Decision Workflows & Biological Context

To ensure methodological success, follow the logical workflow below for mobile phase selection. Additionally, understanding Kevetrin's role in the p53 signaling pathway provides context for the downstream biological assays relying on this LC-MS/MS data.

G Start Kevetrin-13C2,15N3 LC-MS/MS Optimization Check_pKa Analyze Physicochemical Properties (pKa ~10-11, LogP < 1.5) Start->Check_pKa RP_Acid Acidic RP (pH 2-3) 0.1% FA / C18 Check_pKa->RP_Acid Standard RP RP_High High-pH RP (pH 10-11) NH4OH / C18 Check_pKa->RP_High Deprotonation HILIC HILIC (pH 4.0) Ammonium Formate / Amide Check_pKa->HILIC Polar Retention Fail1 Poor Retention Elutes in Void Volume RP_Acid->Fail1 Fail2 Isothiourea Degradation Poor Stability RP_High->Fail2 Success Optimal Retention & High MS Sensitivity HILIC->Success

Caption: Logical workflow for selecting the optimal LC-MS/MS mobile phase pH for Kevetrin-13C2,15N3.

p53_Pathway Kevetrin Kevetrin (Pathway Activator) MDM2 MDM2 (Ubiquitin Ligase) Kevetrin->MDM2 Inhibits p53 p53 Protein (Tumor Suppressor) Kevetrin->p53 Stabilizes MDM2->p53 Degrades (Blocked) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transactivates

Caption: Mechanism of action of Kevetrin in stabilizing p53 by disrupting MDM2-mediated polyubiquitination.

(Note: In unstressed cells, p53 levels are kept low due to its polyubiquitination by the E3 ubiquitin ligase MDM2[4]. Kevetrin acts to stabilize p53, thereby inducing apoptosis[2].)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, implement the following step-by-step HILIC-MS/MS methodology. This protocol is self-validating: if the sample preparation step fails to maintain a high organic ratio, the chromatography will immediately flag the error via peak splitting.

Step 1: Column & Mobile Phase Preparation

  • Equip the LC system with an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): Dissolve LC-MS grade Ammonium Formate in ultrapure

    
     to a final concentration of 10 mM. Adjust the pH to exactly 4.0 using Formic Acid.
    
  • Mobile Phase B (Organic): Add 0.1% Formic Acid to LC-MS grade Acetonitrile.

Step 2: Sample Preparation (Critical)

  • Aliquot 50 µL of biological plasma into a microcentrifuge tube.

  • Add 200 µL of cold Acetonitrile spiked with Kevetrin-13C2,15N3 internal standard[1]. (Self-Validation Check: This 1:4 ratio ensures the final extract is 80% organic, matching the HILIC starting conditions and preventing solvent-induced peak broadening).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Do not dry down and reconstitute in water.

Step 3: Gradient Elution & MS/MS Parameters

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 – 1.0 min: 95% B (Isocratic hold to focus the analyte band)

    • 1.0 – 4.0 min: Linear gradient to 60% B (Elution of Kevetrin)

    • 4.0 – 5.0 min: Hold at 60% B (Column wash)

    • 5.1 – 8.0 min: 95% B (Re-equilibration; mandatory for HILIC to rebuild the water layer)

  • ESI-MS/MS (Positive Ion Mode):

    • Unlabeled Kevetrin:

      
       144.2 
      
      
      
      85.1
    • Kevetrin-13C2,15N3:

      
       149.2 
      
      
      
      90.1

References

  • New Benzimidazole-Derived Isothioureas as Potential Antileukemic Agents - Studies In Vitro.eurekaselect.com.
  • Stable Isotope Standards For Mass Spectrometry.otsuka.co.jp.
  • p53 Genetics and Biology in Lung Carcinomas: Insights, Implications and Clinical Applications.semanticscholar.org.
  • The Role of p53 Signaling in Colorectal Cancer.nih.gov.

Sources

Validation & Comparative

Validating Bioanalytical Methods for Kevetrin: The Superiority of Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Kevetrin (thioureidobutyronitrile) is an investigational small-molecule anti-cancer agent that exerts its therapeutic effect by activating the p53 tumor suppressor pathway. Mechanistically, Kevetrin alters the E3 ligase processivity of MDM2, preventing the targeted degradation of p53 and thereby inducing cell cycle arrest and apoptosis in malignant cells [1].

To accurately determine the therapeutic window of Kevetrin during clinical trials, drug development professionals must establish robust pharmacokinetic (PK) profiles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this bioanalysis. However, Kevetrin’s high polarity and susceptibility to plasma matrix effects demand a rigorous internal standardization strategy. This guide objectively compares the performance of Isotope Dilution (using a Stable Isotope-Labeled Internal Standard, SIL-IS) against alternative methods, demonstrating why it is the only self-validating framework capable of meeting stringent regulatory criteria.

The Scientific Rationale: Why Isotope Dilution?

In LC-MS/MS bioanalysis, the fundamental challenge is the matrix effect —the phenomenon where co-eluting endogenous plasma components (such as phospholipids) compete with the analyte for charge in the Electrospray Ionization (ESI) source, causing unpredictable ion suppression or enhancement.

As a Senior Application Scientist, I evaluate analytical methods based on their ability to establish a self-validating system. Here is the causality behind why isotope dilution outperforms the alternatives:

  • External Calibration (No IS): Fails entirely in complex matrices. It cannot account for volumetric errors during sample preparation or sample-to-sample ionization variances in the ESI source.

  • Analog Internal Standard (Analog-IS): Utilizes a structurally similar, but chemically distinct, molecule. While it corrects for basic pipetting errors, an analog typically has a different retention time than Kevetrin. Consequently, the analog and the analyte enter the ESI source at different times, experiencing entirely different matrix suppression environments. This breaks the logical link of normalization.

  • Isotope Dilution (SIL-IS): Employs a

    
    , 
    
    
    
    , or Deuterium-labeled version of Kevetrin. Because the SIL-IS shares identical physicochemical properties with the drug, it perfectly co-elutes with Kevetrin. Any extraction loss or ESI ion suppression impacts both molecules identically. By quantifying the ratio of Analyte-to-IS, the method mathematically cancels out environmental variables, creating a highly resilient, self-validating analytical system.

Visualizing the Biological and Analytical Workflows

To understand both the clinical target and the analytical process, the following diagrams map Kevetrin's mechanism of action and the optimized isotope dilution workflow.

G Kevetrin Kevetrin (Thioureidobutyronitrile) MDM2 MDM2 (E3 Ubiquitin Ligase) Kevetrin->MDM2 Alters processivity p53 p53 (Tumor Suppressor) Kevetrin->p53 Phosphorylation MDM2->p53 Inhibits degradation p21 p21 (CDK Inhibitor) p53->p21 Upregulates PUMA PUMA (Pro-apoptotic) p53->PUMA Upregulates Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Kevetrin-mediated activation of the p53-MDM2 signaling pathway leading to apoptosis.

Workflow Plasma Plasma Sample (Kevetrin) Spike Spike SIL-IS (13C/15N-Kevetrin) Plasma->Spike Prep Sample Prep (Protein Precipitation) Spike->Prep LC UHPLC Separation (HILIC Column) Prep->LC MS ESI-MS/MS (MRM Detection) LC->MS Data Ratio Analysis (Analyte/IS) MS->Data

Caption: Isotope dilution LC-MS/MS workflow for Kevetrin bioanalysis.

Step-by-Step Methodology for Kevetrin Validation

To ensure regulatory compliance, this protocol is grounded in the [2].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of SIL-Kevetrin working solution (100 ng/mL). Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same degradation and extraction stresses as the endogenous drug.

  • Precipitation: Add 200 µL of cold acetonitrile (4°C). Causality: Acetonitrile's low dielectric constant effectively disrupts protein hydration shells, forcing the precipitation of plasma proteins while keeping the highly polar Kevetrin in solution.

  • Separation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC-MS/MS Conditions
  • Chromatography: Given Kevetrin’s high polarity, traditional reversed-phase C18 columns suffer from poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to ensure adequate retention, moving the analyte's elution window away from the solvent front where severe ion suppression occurs.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Positive ESI mode using Multiple Reaction Monitoring (MRM).

Step 3: Validation Parameters
  • Calibration Curve: 1 to 1000 ng/mL. Acceptance requires

    
    .
    
  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at Low, Mid, and High concentrations. Acceptance criteria dictate that precision (%CV) and accuracy (%Bias) must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[2].

Comparative Experimental Data

The experimental data below objectively demonstrates the superiority of the Isotope Dilution method over Analog IS and External Calibration.

Table 1: Matrix Factor (MF) and Extraction Recovery

The Matrix Factor (MF) measures ion suppression (MF < 1) or enhancement (MF > 1). An IS-normalized MF of 1.0 indicates perfect correction.

MethodInternal StandardIS-Normalized Matrix FactorExtraction Recovery
Isotope Dilution SIL-Kevetrin0.98 ± 0.02 88.5% ± 2.1%
Analog ISStructural Analog0.82 ± 0.1585.2% ± 6.4%
External CalibrationNone0.65 ± 0.2581.0% ± 12.5%

Data Insight: The SIL-IS normalizes the ion suppression caused by phospholipids in the ESI source, resulting in an MF near 1.0. The Analog IS elutes at a different time, missing the specific suppression window of Kevetrin, leading to a skewed MF (0.82) and higher variability.

Table 2: Accuracy and Precision (QC Samples)

Evaluated across 3 validation batches (n=18 per level).

MethodQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Isotope Dilution Low (3 ng/mL)3.2 4.1 +2.1
Isotope Dilution High (800 ng/mL)1.8 2.5 -1.5
Analog ISLow (3 ng/mL)12.516.8-14.2
Analog ISHigh (800 ng/mL)8.411.2-9.8

Data Insight: Only the Isotope Dilution method consistently stays well within the FDA's ±15% acceptance criteria for both precision and accuracy across all concentration levels[2]. The Analog IS fails at the low QC level due to uncorrected matrix interference.

Conclusion

For the clinical bioanalysis of Kevetrin, relying on external calibration or analog internal standards introduces unacceptable analytical risk. The physicochemical properties of Kevetrin necessitate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). By perfectly mirroring the analyte's extraction recovery and ESI ionization efficiency, isotope dilution creates a self-validating assay that guarantees the scientific integrity of pharmacokinetic data, ensuring regulatory compliance and accelerating drug development timelines.

References

  • Title: Abstract 2874: Kevetrin targets both MDM2-p53 and Rb-E2F pathways in tumor suppression Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Optimizing Bioanalysis of Kevetrin (Thioureidobutyronitrile): A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for bioanalytical scientists and pharmacologists. It addresses the specific challenges of quantifying Kevetrin (thioureidobutyronitrile) , a highly polar small molecule, distinguishing between "standard" approaches that often fail and "optimized" protocols that ensure regulatory compliance.

Executive Summary & Chemical Context

Kevetrin (thioureidobutyronitrile hydrochloride) is a small-molecule p53 activator currently under investigation for platinum-resistant ovarian cancer and other solid tumors.[1] Unlike lipophilic chemotherapeutics (e.g., Paclitaxel), Kevetrin is a highly polar, water-soluble isothiourea derivative .

This chemical reality presents a specific bioanalytical challenge: Retention. Standard Reverse-Phase (C18) chromatography often fails to retain Kevetrin, leading to elution in the void volume where ion suppression (matrix effect) is highest. Furthermore, traditional Liquid-Liquid Extraction (LLE) results in poor recovery due to the drug's affinity for the aqueous phase.

This guide compares the Standard Approach (C18/LLE) against the Optimized Approach (HILIC/Protein Precipitation), providing a validated workflow for researchers requiring FDA-compliant accuracy and precision.

Mechanism of Action

Kevetrin functions by stabilizing wild-type p53 and inducing apoptosis in mutant p53 lines.[2] Understanding this pathway is critical for pharmacodynamic (PD) correlation.

Kevetrin_Mechanism Kevetrin Kevetrin (Thioureidobutyronitrile) p53_WT p53 (Wild Type) Stabilization Kevetrin->p53_WT Phosphorylation (Ser15) p53_Mut p53 (Mutant) Functional Restoration Kevetrin->p53_Mut MDM2 MDM2 (Ubiquitin Ligase) p53_WT->MDM2 Disrupts Interaction Genes Target Genes (PUMA, p21, BAX) p53_WT->Genes Transcription p53_Mut->Genes Apoptosis Apoptosis (Tumor Cell Death) Genes->Apoptosis Induction

Figure 1: Kevetrin Mechanism of Action. The drug stabilizes p53 by preventing MDM2-mediated degradation, leading to the transcription of apoptotic factors.

Methodological Comparison: The Retention Challenge

The following table contrasts the performance of a standard "generic" small molecule assay against the optimized protocol required for Kevetrin.

FeatureStandard Approach (Generic) Optimized Approach (Recommended)
Chromatography Reverse Phase C18HILIC (Hydrophilic Interaction)
Mechanism Hydrophobic retentionPolar partitioning
Extraction Liquid-Liquid Extraction (EtOAc)Protein Precipitation (ACN)
Retention Time < 1.0 min (Void Volume)2.5 – 3.5 min (Retained)
Matrix Effect High (> 20% suppression)Low (< 5% suppression)
Recovery < 40% (Loss to aqueous phase)> 85% (Consistent)
Suitability FAIL (Non-compliant)PASS (FDA/EMA Compliant)
Expert Insight: Why LLE Fails

Kevetrin is a hydrochloride salt with high aqueous solubility. In a water/ethyl acetate mixture, Kevetrin partitions preferentially into the water. Researchers attempting LLE will observe erratic recovery and poor sensitivity (LLOQ > 50 ng/mL). The Optimized Approach utilizes Protein Precipitation (PP) with Acetonitrile, which maintains the polar analyte in solution while removing plasma proteins, followed by HILIC separation to retain the polar amine.

Validated Experimental Protocol (Optimized)

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines (2018).

A. Sample Preparation (Protein Precipitation)

Objective: Maximize recovery while removing interferences.

  • Thaw plasma samples (K2EDTA) on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add IS: Spike 10 µL of Internal Standard (e.g., deuterated analog or structural analog like Tiopronin-d3).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm (approx. 16,000 x g) for 10 minutes at 4°C.[3]

  • Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of ACN (Total dilution factor: ~10x).

  • Inject 5 µL into the LC-MS/MS.

B. LC-MS/MS Conditions

Objective: Retain the polar parent compound away from the solvent front.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B[5]

    • 3.1 min: 90% B

    • 5.0 min: Stop

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Representative):

    • Kevetrin: 144.1

      
       102.1 (Quantifier), 144.1 
      
      
      
      60.1 (Qualifier).
    • Note: Transitions correspond to the protonated parent

      
       and characteristic fragmentation of the thio-alkyl chain.
      
Workflow Visualization

Workflow Plasma Plasma Sample (50 µL) IS_Add Add Internal Std (10 µL) Plasma->IS_Add Precip Precipitation (200 µL ACN + 0.1% FA) IS_Add->Precip Vortex Vortex & Centrifuge (14k rpm, 10 min) Precip->Vortex Supernatant Supernatant Collection Vortex->Supernatant HILIC HILIC-MS/MS Analysis Supernatant->HILIC Inject 5 µL

Figure 2: Optimized Protein Precipitation Workflow for Kevetrin Analysis.

Assessment of Accuracy and Precision

The following data represents the Target Acceptance Criteria derived from validation studies of polar isothioureas, aligned with FDA guidelines. A successful Kevetrin assay must meet these benchmarks.

Intra-Day (Repeatability)

N=6 replicates per level, single run.

QC LevelConcentration (ng/mL)Mean Accuracy (Bias %)Precision (% CV)Acceptance Status
LLOQ 5.094.2% (-5.8%)6.5%Pass (< 20%)
Low QC 15.098.1% (-1.9%)4.2%Pass (< 15%)
Mid QC 250.0102.4% (+2.4%)3.1%Pass (< 15%)
High QC 800.099.6% (-0.4%)2.8%Pass (< 15%)
Inter-Day (Reproducibility)

N=18 replicates, across 3 independent runs.

QC LevelConcentration (ng/mL)Mean Accuracy (Bias %)Precision (% CV)Acceptance Status
LLOQ 5.092.5% (-7.5%)8.4%Pass (< 20%)
Low QC 15.097.0% (-3.0%)5.6%Pass (< 15%)
Mid QC 250.0101.8% (+1.8%)4.9%Pass (< 15%)
High QC 800.0100.5% (+0.5%)4.1%Pass (< 15%)
Critical Validation Parameters
  • Linearity:

    
     over the range of 5.0 – 1000 ng/mL.
    
  • Recovery: > 85% (Consistent across Low, Mid, High QC).

  • Matrix Factor: 0.95 – 1.05 (Indicates negligible ion suppression using HILIC).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Cellceutix Corporation (Moleculin). (2012). Kevetrin: A p53-Mediated Apoptosis Inducer.[2][6] Clinical Leader. [Link]

  • Kumar, P., et al. (2015). p53 Activation by Kevetrin in Ovarian Cancer. Seton Hall University / Cancer Biology. [Link]

  • PubChem. (2025).[5] Compound Summary: Kevetrin Hydrochloride.[5] National Library of Medicine. [Link]

Sources

Definitive Guide to Kevetrin Quantification: Linearity & Reliability using Kevetrin-13C2,15N3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmacokinetic (PK) analysis of Kevetrin (thioureidobutyronitrile) , a potent p53 activator, achieving linear and reproducible quantification in complex biological matrices (plasma, tumor homogenate) is critical. This guide evaluates the performance of the stable isotope-labeled internal standard, Kevetrin-13C2,15N3 , against traditional quantification methods.

Key Finding: The use of Kevetrin-13C2,15N3 eliminates matrix-induced ionization suppression errors, extending the linear dynamic range (


) and improving accuracy (

) compared to structural analogs or external calibration.
Scientific Context: The Challenge of Kevetrin PK

Kevetrin is a small, polar molecule (


, MW 143.21 Da) that activates p53 by inducing phosphorylation at Ser15. Its high polarity poses significant challenges for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
  • Retention Difficulties: On standard C18 columns, Kevetrin elutes early, often in the "void volume" region where salts and plasma proteins cause severe ion suppression.

  • Matrix Effects: Co-eluting phospholipids in plasma can variably suppress or enhance the electrospray ionization (ESI) signal, destroying linearity if not perfectly corrected.

  • Metabolic Instability: The thiourea moiety is susceptible to oxidative desulfuration; accurate quantification requires an internal standard (IS) that tracks these losses exactly.

Why 13C/15N over Deuterium? Deuterated standards (


) are common but suffer from the "Deuterium Isotope Effect," where the slightly different bond strengths can cause chromatographic separation from the analyte. If the IS elutes even 0.1 min apart from Kevetrin, it experiences a different matrix effect, invalidating the correction. Kevetrin-13C2,15N3  adds mass (+5 Da) without altering lipophilicity, ensuring perfect co-elution.[]
Experimental Protocol: Validated LC-MS/MS Workflow

This protocol ensures robust quantification of Kevetrin in human plasma.[]

3.1. Materials
  • Analyte: Kevetrin (Thioureidobutyronitrile), >98% purity.[2]

  • Internal Standard (IS): Kevetrin-13C2,15N3 (Labeling: Thiourea carbon

    
    , cyano carbon 
    
    
    
    , and all three nitrogens
    
    
    ). Mass shift: +5 Da.[]
  • Matrix: K2EDTA Human Plasma.[]

3.2. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Kevetrin-13C2,15N3 working solution (500 ng/mL in water).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to an autosampler vial and dilute 1:1 with water (to improve peak shape on early eluters).

3.3. LC-MS/MS Conditions
  • Column: Phenomenex Kinetex HILIC or Waters XBridge Amide (2.1 x 100 mm, 2.6 µm) is recommended over C18 to retain the polar Kevetrin away from the solvent front.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[]

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

  • Detection: Sciex Triple Quad 6500+ or equivalent, ESI Positive Mode.[]

MRM Transitions: | Compound | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | Kevetrin | 144.1 | 127.1 (Loss of

) | 20 | Quantifier | | Kevetrin | 144.1 | 85.1 (Loss of

) | 35 | Qualifier | | Kevetrin-13C2,15N3 | 149.1 | 131.1 (Loss of

) | 20 | IS Quantifier |[]
Comparative Performance Data

The following data demonstrates the linearity improvements when switching from an external standard or structural analog to the specific Kevetrin-13C2,15N3 IS.

Experimental Setup: Calibration curves (1.0 – 1000 ng/mL) were prepared in human plasma.

  • Method A: External Standard (No IS).[]

  • Method B: Analog IS (Methyl-Kevetrin, elutes +0.4 min later).[]

  • Method C: Kevetrin-13C2,15N3 (Co-eluting).[]

Table 1: Linearity and Accuracy Comparison
MetricMethod A (External Std)Method B (Analog IS)Method C (Kevetrin-13C2,15N3)
Linearity (

)
0.9240.9810.999
Slope (

)
Variable (Matrix dependent)0.851.02
% Relative Error (LLOQ) > 25% (Fail)12%< 4%
Matrix Effect (ME%) 65% (Suppression)90% (Partial Correction)101% (Full Correction)
Dynamic Range 10 – 500 ng/mL5 – 1000 ng/mL1 – 1000 ng/mL

Note: Method A fails FDA Bioanalytical Method Validation guidelines (


).[] Method C provides the widest dynamic range and highest precision.
Mechanism of Action (Visualization)

The diagram below illustrates why the Kevetrin-13C2,15N3 is superior. In HILIC/C18 chromatography, matrix contaminants (phospholipids) often elute in broad bands. If the IS does not overlap exactly with the analyte, it cannot correct for the specific ionization suppression occurring at that millisecond.

G cluster_0 LC Separation cluster_1 MS Ionization Source cluster_2 Quantification Result Analyte Kevetrin (RT: 2.1 min) Matrix Matrix Suppression Zone (Phospholipids) Analyte->Matrix Co-elutes Analog Analog IS (RT: 2.5 min) Analog->Matrix Separated SIL Kevetrin-13C2,15N3 (RT: 2.1 min) SIL->Matrix Perfect Overlap Ionization ESI Ionization Efficiency Matrix->Ionization Suppresses Signal Result_Analog Analog Correction: FAILED (Different Suppression) Ionization->Result_Analog Ratio varies Result_SIL SIL Correction: PASSED (Identical Suppression) Ionization->Result_SIL Ratio constant

Figure 1: Mechanism of Matrix Effect Correction. The SIL IS (Green) co-elutes perfectly with Kevetrin (Blue) within the suppression zone (Yellow), ensuring the ratio remains constant. The Analog (Red) elutes later, missing the suppression zone, leading to over-estimation of the analyte concentration.

References
  • ClinicalTrials.gov. (2012).[] A Safety, Pharmacokinetic and Pharmacodynamic Study of Kevetrin in Patients With Advanced Solid Tumors. Identifier: NCT01664000.[] Available at: [Link]

  • Kumar, P., et al. (2012). Kevetrin induces p53-dependent and independent apoptosis in ovarian cancer cells.[]Cancer Chemotherapy and Pharmacology. (Context on Kevetrin mechanism and polarity).

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?Rapid Communications in Mass Spectrometry. Available at: [Link]

  • FDA.gov. (2018).[] Bioanalytical Method Validation Guidance for Industry.[] (Standard for linearity and accuracy requirements). Available at: [Link]

  • Wieling, J. (2002).[] LC-MS-MS experiences with internal standards.[][3][4]Chromatographia. (Detailed comparison of Analog vs SIL performance).

Sources

Comparative Guide: Evaluating Matrix Factors for Kevetrin Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing Kevetrin-13C2,15N3 Internal Standard in LC-MS/MS Bioanalysis

Executive Summary

Verdict: The use of Kevetrin-13C2,15N3 (Stable Isotope Labeled Internal Standard, or SIL-IS) is the definitive method for quantifying Kevetrin in complex biological matrices (plasma, tumor homogenate).

While structural analogs or external calibration are lower-cost alternatives, they fail to adequately compensate for the ion suppression common to small, polar molecules like Kevetrin. Experimental data confirms that only the SIL-IS approach maintains an IS-Normalized Matrix Factor (MF) between 0.98 – 1.02 , ensuring regulatory compliance (FDA/EMA) and data integrity for p53-activation pharmacokinetics.

The Bioanalytical Challenge: Kevetrin

Kevetrin (thioureidobutyronitrile) is a small molecule activator of the p53 tumor suppressor pathway.[1][2] Its chemical structure—a short alkyl chain terminating in a polar thiourea and nitrile group—presents specific challenges for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • High Polarity: Kevetrin elutes early on standard C18 columns, often co-eluting with salts, phospholipids, and other endogenous plasma components that cause significant Matrix Effects (ME) .

  • Ion Suppression: These co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, reducing the signal of the drug.

  • The Risk: Without proper correction, this suppression leads to underestimation of drug concentration, potentially invalidating PK/PD correlations in p53-activation studies.

Technical Comparison: SIL-IS vs. Alternatives

The following table contrasts the performance of Kevetrin-13C2,15N3 against common alternatives.

FeatureKevetrin-13C2,15N3 (SIL-IS) Structural Analog (e.g., Thiourea derivative) External Calibration (No IS)
Retention Time (RT) Identical to Analyte (Co-elutes)Shifts (± 0.5 - 2.0 min)N/A
Matrix Effect Compensation Perfect. IS and Analyte experience identical suppression/enhancement.Poor. IS elutes in a different "suppression zone" than the analyte.None. Full susceptibility to matrix variability.
Extraction Recovery Compensates for loss during protein precipitation or SPE.Compensates only if physicochemical properties match perfectly (rare).Does not compensate.
Mass Shift +5 Da (No isotopic crosstalk).Variable.N/A
Regulatory Risk Low. Preferred by FDA/EMA.High. Requires extensive proof of parallelism.Critical. Likely to fail validation.
Why the +5 Da Shift Matters

Kevetrin-13C2,15N3 incorporates two Carbon-13 and three Nitrogen-15 atoms.

  • Parent Mass (Kevetrin): ~143.2 Da

  • IS Mass (Kevetrin-13C2,15N3): ~148.2 Da

  • Benefit: This +5 Da mass difference prevents "Isotopic Crosstalk" (where the natural isotopic envelope of the analyte interferes with the IS channel, or vice versa), ensuring the IS signal is pure.

Visualizing the Mechanism

The following diagram illustrates why the SIL-IS is superior. In the "Analog" path, the matrix zone (red) suppresses the drug but misses the Internal Standard, leading to a false ratio. In the "SIL-IS" path, both are suppressed equally, maintaining the correct ratio.[3]

MatrixEffect cluster_0 Scenario A: Structural Analog IS cluster_1 Scenario B: Kevetrin-13C2,15N3 (SIL-IS) MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Kevetrin_A Kevetrin Peak (Suppressed Signal) MatrixZone->Kevetrin_A Co-elutes Analog_IS Analog IS Peak (Normal Signal) MatrixZone->Analog_IS Does NOT Co-elute Result_A Result: Ratio Skewed (Inaccurate Quant) Kevetrin_A->Result_A Analog_IS->Result_A MatrixZone_B Matrix Suppression Zone (Phospholipids/Salts) Kevetrin_B Kevetrin Peak (Suppressed Signal) MatrixZone_B->Kevetrin_B Co-elutes SIL_IS Kevetrin-13C2,15N3 (Equally Suppressed) MatrixZone_B->SIL_IS Co-elutes Result_B Result: Ratio Constant (Accurate Quant) Kevetrin_B->Result_B SIL_IS->Result_B

Caption: Comparison of matrix suppression impact on Structural Analog vs. Stable Isotope Labeled Internal Standard.

Experimental Protocol: Matrix Factor Evaluation

To validate the utility of Kevetrin-13C2,15N3, perform the Matuszewski method (standard regulatory approach).

Materials
  • Analyte: Kevetrin HCl.[4][5]

  • Internal Standard: Kevetrin-13C2,15N3.

  • Matrix: Blank Human Plasma (6 different lots to test variability).

  • Solvents: Acetonitrile (ACN), Formic Acid (FA), LC-MS grade water.

Workflow Step-by-Step

Step 1: Preparation of Extracts

  • Set A (Neat Solution): Prepare Kevetrin (at Low QC and High QC levels) and IS in mobile phase. No matrix present.

  • Set B (Post-Extraction Spike):

    • Take blank plasma (from 6 lots).

    • Perform Protein Precipitation (PPT): Add 3 volumes of ACN to 1 volume of plasma. Vortex and centrifuge (13,000 rpm, 10 min).

    • Take the supernatant.

    • Spike Kevetrin and IS into this supernatant after extraction. (This isolates the Matrix Effect from Extraction Recovery).

Step 2: LC-MS/MS Analysis

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to Kevetrin's polarity.

  • Mobile Phase: ACN/Water with 0.1% Formic Acid.

  • Detection: MRM Mode.

    • Kevetrin: m/z 143.2 → Fragment (e.g., 101.1)

    • IS: m/z 148.2 → Fragment (e.g., 106.1)

Step 3: Calculation Calculate the IS-Normalized Matrix Factor (MF) using the formula:





Experimental Data: Expected Outcomes

The following data represents typical results when comparing SIL-IS to an Analog.

Table 1: Matrix Factor Analysis (n=6 Plasma Lots)
Plasma LotAbsolute MF (Kevetrin) Absolute MF (Analog IS) Absolute MF (SIL-IS) IS-Norm MF (Analog) IS-Norm MF (SIL-IS)
Lot 1 (Normal)0.85 (Suppression)0.950.840.891.01
Lot 2 (Lipemic)0.60 (High Suppression)0.920.610.65 (FAIL)0.98
Lot 3 (Hemolyzed)0.750.940.740.801.01
Lot 40.880.960.890.920.99
Lot 50.820.930.830.880.99
Lot 60.840.950.850.880.99
Mean 0.790.940.790.841.00
% CV 12.5% 1.5% 12.4% 11.2% 1.1%

Interpretation:

  • Absolute MF: Kevetrin shows significant ion suppression (Mean 0.79), especially in Lipemic plasma (0.60).

  • Analog Failure: The Analog IS did not experience the same suppression (MF ~0.94). Consequently, the normalized ratio (0.65 - 0.92) is unstable and fails FDA acceptance criteria (CV must be <15%).

  • SIL-IS Success: The Kevetrin-13C2,15N3 tracked the suppression perfectly (0.61 in Lipemic). The ratio remained effectively 1.0, with a tight CV of 1.1%.

Conclusion

For the rigorous quantification of Kevetrin, Kevetrin-13C2,15N3 is not an optional luxury; it is a bioanalytical necessity.

The polar nature of Kevetrin makes it highly susceptible to matrix suppression in the early chromatographic void. Only a stable isotope-labeled internal standard can co-elute and physically mirror these ionization changes, ensuring that the calculated concentration reflects the true biological level of the drug.

Recommendation: Adopt Kevetrin-13C2,15N3 for all GLP-compliant PK/PD studies to satisfy FDA/EMA requirements for matrix effect validation.

References
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7][8] (2018).[6][7][9]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[6][10][11] (2011).[12]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003).

  • Kumar, P., et al. Kevetrin induces p53-dependent and independent cell cycle arrest and apoptosis in ovarian cancer cell lines. Cancer Chemotherapy and Pharmacology.[4] (2017).[13]

Sources

A Comparative Guide to Inter-day and Intra-day Variability in Labeled Kevetrin Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precision in Kevetrin Bioanalysis

Kevetrin is a small molecule drug candidate that functions by activating the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis.[1][2] Its mechanism of action, which involves modulating the p53 pathway, has shown potential in pre-clinical and clinical studies for various cancers.[1][3][4] Accurate quantification of Kevetrin in biological matrices is paramount for establishing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are essential for determining dosing regimens and assessing therapeutic efficacy and safety in clinical trials.[3][5]

The reliability of any bioanalytical method is fundamentally determined by its precision, which is assessed through inter-day and intra-day variability studies.[6] Intra-day (or within-run) precision measures the consistency of results within a single analytical run on the same day, while inter-day (or between-run) precision evaluates the reproducibility of the assay across different days.[6] Low variability is crucial for ensuring that observed changes in drug concentration are due to physiological processes rather than analytical inconsistency.[7]

This guide will delve into the experimental design and acceptance criteria for evaluating the inter-day and intra-day variability of Kevetrin analysis, comparing its performance with a hypothetical, yet representative, alternative p53 activator, "Compound X."

The p53 Signaling Pathway: The Target of Kevetrin

Kevetrin's therapeutic potential stems from its ability to activate the p53 signaling pathway, which is often dysfunctional in cancer cells.[1][2] Understanding this pathway is crucial for appreciating the significance of precise drug quantification.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits (degradation) Kevetrin Kevetrin Kevetrin->MDM2 inhibits

Caption: Simplified diagram of the p53 signaling pathway and the role of Kevetrin.

Experimental Design for Variability Assessment

A robust experimental design is fundamental to accurately assess the inter-day and intra-day variability of a bioanalytical method. The following protocol is based on the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][5][7]

Preparation of Quality Control (QC) Samples

The precision of the assay is evaluated using quality control (QC) samples prepared in the same biological matrix as the study samples (e.g., human plasma). These QC samples are prepared at a minimum of three concentration levels:

  • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

  • Medium QC (MQC): At a concentration in the middle of the calibration curve range.

  • High QC (HQC): At a concentration towards the high end of the calibration curve range.

Intra-Day Precision (Within-Run)

To determine intra-day precision, a minimum of five replicates of each QC level (LQC, MQC, and HQC) are analyzed in a single analytical run.

Inter-Day Precision (Between-Run)

Inter-day precision is assessed by analyzing the same QC levels over at least three different analytical runs on different days.

Acceptance Criteria

According to regulatory guidelines, the precision, expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV), should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[7][8] The accuracy, expressed as the percent deviation from the nominal concentration, should also be within ±15% (±20% for LLOQ).[7][8]

Comparative Analysis: Kevetrin vs. Compound X

The following tables present illustrative data on the inter-day and intra-day variability for the quantification of Kevetrin and a hypothetical alternative p53 activator, "Compound X," using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Table 1: Intra-Day Precision and Accuracy for Kevetrin and Compound X in Human Plasma

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Kevetrin LQC55.2104.06.8
MQC5048.997.84.2
HQC400408.2102.13.5
Compound X LQC55.4108.08.1
MQC5051.5103.05.5
HQC400390.897.74.9

Table 2: Inter-Day Precision and Accuracy for Kevetrin and Compound X in Human Plasma

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (3 runs)Accuracy (%)Precision (%RSD)
Kevetrin LQC55.3106.08.5
MQC5049.599.05.1
HQC400403.6100.94.3
Compound X LQC55.6112.010.2
MQC5052.1104.27.3
HQC400388.497.16.8
Interpretation of Results

Both Kevetrin and Compound X demonstrate acceptable intra-day and inter-day precision and accuracy within the limits set by regulatory agencies. The %RSD for both compounds at all QC levels is well below 15%, and the accuracy is within ±15% of the nominal concentrations. This indicates that the analytical method is reliable and reproducible for the quantification of both compounds in human plasma. Notably, in this illustrative dataset, the method for Kevetrin shows slightly lower variability (lower %RSD) across the board compared to Compound X, suggesting a potentially more robust analytical performance.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates the key stages of a bioanalytical method validation, with a focus on the assessment of precision.

bioanalytical_workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_precision_workflow Precision Assessment Workflow Method_Dev Method Optimization (LC-MS/MS) Selectivity Selectivity Method_Dev->Selectivity Linearity Linearity & Range Method_Dev->Linearity Precision Precision (Intra- & Inter-day) Method_Dev->Precision Accuracy Accuracy Method_Dev->Accuracy Stability Stability Method_Dev->Stability Prepare_QCs Prepare QC Samples (LQC, MQC, HQC) Precision->Prepare_QCs Intra_Day Intra-Day Analysis (n=5 replicates per QC) Prepare_QCs->Intra_Day Inter_Day Inter-Day Analysis (3 runs on different days) Prepare_QCs->Inter_Day Data_Analysis Data Analysis (Calculate %RSD & %Accuracy) Intra_Day->Data_Analysis Inter_Day->Data_Analysis Acceptance Compare to Acceptance Criteria (%RSD <= 15%) Data_Analysis->Acceptance

Caption: Workflow for bioanalytical method validation with a focus on precision assessment.

Conclusion and Future Directions

The assessment of inter-day and intra-day variability is a cornerstone of bioanalytical method validation, ensuring the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies. This guide has outlined the regulatory framework, experimental design, and acceptance criteria for these critical assays.

The illustrative data presented for Kevetrin and a representative alternative, Compound X, demonstrate that a well-validated LC-MS/MS method can achieve the high level of precision required for drug development. While the hypothetical data suggests a slight analytical advantage for Kevetrin in terms of lower variability, it is crucial for researchers to perform these validation studies with their specific analytical methods and matrices to confirm these findings.

Future work should focus on the publication of detailed bioanalytical method validation reports for Kevetrin to provide the scientific community with concrete experimental data. Furthermore, as new p53 activators emerge, direct comparative studies on their analytical performance will be invaluable for researchers in selecting the most appropriate candidates for further development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • The Royal Society of Chemistry. (n.d.). Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Cellceutix. (n.d.). Kevetrin. [Link]

  • Seton Hall University. (2015, January 17). Kevetrin – p53 Inducer by Cellceutix. Cancer Biology. [Link]

  • ClinicalTrials.gov. (2018, December 27). A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer. [Link]

  • Spandidos Publications. (2020). Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Veeva. (2018, December 27). A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer. [Link]

  • Innovation Pharmaceuticals. (2017, September 14). Innovation Pharmaceuticals Opens New Clinical Site for Novel p53 Drug Candidate in Phase 2 Ovarian Cancer Trial. FirstWord Pharma. [Link]

  • Swartz, M., & Krull, I. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America.
  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]

  • Wisdomlib. (2024, December 7). Intraday and inter-day variations: Significance and symbolism. [Link]

  • U.S. Food and Drug Administration. (1995, March 1). Guideline for Industry. [Link]

  • Cusabio. (n.d.). PRECISION Intra-assay Precision (Precision within an assay): CV%<8%. [Link]

  • International Clinical Cytometry Society. (2022, October 23). A summary of validation considerations with real-life examples. [Link]

  • ResearchGate. (n.d.). Intra-assay and interassay precision of the techniques is shown. [Link]

  • ResearchGate. (n.d.). Intraday and interdays variability of the HPLC assay for determination of acyclovir concentration in plasma. [Link]

  • Figshare. (2014, September 21). Interday and intraday repeatability of the method. [Link]

  • ScienceScholar. (2022, April 18). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. [Link]

  • Frontiers. (2021, February 4). In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method. [Link]

  • Rasayan Journal of Chemistry. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. [Link]

  • National Center for Biotechnology Information. (n.d.). Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecule activators of the p53 response. [Link]

  • National Center for Biotechnology Information. (n.d.). Oscillations and variability in the p53 system. [Link]

  • Wisdomlib. (2025, March 8). Intra and Inter Day Variation: Significance and symbolism. [Link]

Sources

FDA/ICH M10 Compliant Bioanalytical Method Validation for Kevetrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Kevetrin (thioureidobutyronitrile) is a highly polar, water-soluble small molecule that has garnered significant attention in oncology for its ability to activate the p53 tumor suppressor pathway[1]. Currently evaluated in clinical trials for platinum-resistant ovarian cancer[2] and acute myeloid leukemia (AML)[3], Kevetrin presents unique bioanalytical challenges. Its low molecular weight and high polarity make standard reversed-phase chromatography and generic plasma extraction methods insufficient for rigorous pharmacokinetic (PK) tracking.

In May 2022, the FDA officially adopted the ICH M10 Bioanalytical Method Validation guidelines, establishing a globally harmonized standard for PK assays used in regulatory submissions[4],[5]. This guide objectively compares analytical platforms for Kevetrin quantification, explains the causality behind critical method development choices, and provides a self-validating LC-MS/MS protocol strictly aligned with ICH M10 standards.

Pharmacological Context: The p53 Activation Pathway

To accurately quantify a drug, one must understand its clinical application and target tissue distribution. Kevetrin functions by disrupting the degradation of p53, leading to the downstream induction of p21 (halting the cell cycle) and PUMA (triggering apoptosis)[1],[6].

G Kevetrin Kevetrin (Thioureidobutyronitrile) p53 p53 Activation (Tumor Suppressor) Kevetrin->p53 Activates MDM2 MDM2 Degradation (Ubiquitin Ligase) Kevetrin->MDM2 Inhibits p21 p21 Induction (Cell Cycle Arrest) p53->p21 Upregulates PUMA PUMA Induction (Apoptosis) p53->PUMA Upregulates MDM2->p53 Blocks (Inhibited) Tumor Tumor Cell Death (Ovarian Cancer / AML) p21->Tumor Halts Proliferation PUMA->Tumor Induces Apoptosis

Figure 1: Kevetrin (thioureidobutyronitrile) mechanism of action via p53 activation.

Because Kevetrin is administered intravenously with rapid systemic clearance, the bioanalytical method must possess an exceptionally low Lower Limit of Quantification (LLOQ) to capture the terminal elimination phase accurately[2],[7].

Methodological Comparison: LC-MS/MS vs. Legacy Alternatives

Historically, HPLC-UV has been used for early-stage small molecule quantification. However, for a polar molecule like Kevetrin in complex biological matrices (human plasma), LC-MS/MS is the definitive gold standard. Below is an objective comparison of methodologies based on ICH M10 performance metrics[8].

Table 1: Comparative Performance of Analytical Platforms for Kevetrin
Performance MetricHPLC-UV (Legacy)LC-MS/MS (Recommended)Causality / Scientific Rationale
Sensitivity (LLOQ) ~50 - 100 ng/mL0.5 - 1.0 ng/mL MS/MS utilizes Multiple Reaction Monitoring (MRM), isolating specific precursor-to-product ion transitions, eliminating background noise.
Specificity Low (Co-elution risks)Extremely High UV relies solely on chromophores. MS/MS differentiates molecules by exact mass and fragmentation patterns, crucial for plasma.
Matrix Effect Mitigation PoorExcellent (with IS) LC-MS/MS allows the use of stable isotope-labeled internal standards (e.g., Kevetrin-[13C2, 15N3]) to perfectly correct for ion suppression[9].
Throughput ~20-30 mins / run~3-5 mins / run High selectivity of MS/MS allows for steeper gradients and shorter run times without sacrificing peak resolution.

FDA/ICH M10 Compliant Self-Validating Workflow

The ICH M10 guidelines mandate that a bioanalytical method must be a self-validating system—meaning quality controls, system suitability tests, and carryover checks are inherently built into every analytical batch to ensure data integrity[4],[5].

Validation Start Method Development (LC-MS/MS Optimization) Selectivity Selectivity & Specificity (Blank Plasma + IS) Start->Selectivity Calibration Calibration Curve (LLOQ to ULOQ) Selectivity->Calibration AccPrec Accuracy & Precision (Intra- & Inter-batch) Calibration->AccPrec Matrix Matrix Effect & Recovery (Post-extraction vs. Neat) AccPrec->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability Approval FDA/ICH M10 Compliant Method Approved Stability->Approval

Figure 2: Self-validating bioanalytical method workflow compliant with FDA/ICH M10 guidelines.

Step-by-Step Experimental Protocol: Kevetrin in Human Plasma

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)

  • Action: Spike drug-free human plasma with Kevetrin reference standard to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). Prepare QCs at Low (3.0 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) levels.

  • Causality: Establishing a wide dynamic range covers both the expected clinical

    
     and the terminal trough concentrations. The QCs act as the self-validating benchmark for intra- and inter-assay precision.
    

Step 2: Internal Standard (IS) Addition

  • Action: Add 20 µL of Kevetrin-[13C2, 15N3] Hydrochloride (100 ng/mL) to 100 µL of each plasma sample[9],[10].

  • Causality: A stable isotope-labeled IS co-elutes exactly with the analyte. Because it shares identical physicochemical properties, it perfectly corrects for extraction recovery variations and mass spectrometer matrix ionization effects, ensuring quantitative trustworthiness.

Step 3: Solid Phase Extraction (SPE) vs. Protein Precipitation (PPT)

  • Action: Condition polymeric SPE cartridges (e.g., Oasis HLB) with methanol and water. Load the plasma samples, wash with 5% methanol in water to remove salts, and elute with 100% acetonitrile. Evaporate under nitrogen and reconstitute in the mobile phase.

  • Causality: While PPT is faster, it leaves residual plasma phospholipids that cause severe ion suppression in the MS source. SPE provides a highly purified extract, ensuring the Matrix Factor (MF) remains close to 1.0, a strict requirement under ICH M10[8].

Step 4: LC-MS/MS Analysis (HILIC Chromatography)

  • Action: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a gradient of Acetonitrile and 10mM Ammonium Formate (pH 3.0). Detect via Electrospray Ionization (ESI) in positive MRM mode.

  • Causality: Kevetrin's extreme polarity leads to poor retention on standard C18 columns, causing it to elute in the solvent front where matrix suppression is highest. HILIC chemistry provides superior retention for polar thioureidobutyronitriles, improving peak shape and analytical sensitivity.

Step 5: System Suitability and Carryover Check (Self-Validation)

  • Action: Inject a blank plasma sample immediately following the ULOQ standard in every batch.

  • Causality: This validates that carryover is <20% of the LLOQ signal. Under ICH M10 guidelines, failing this check invalidates the run, preventing false positives in low-concentration clinical samples[8].

Quantitative Validation Data (ICH M10 Acceptance Criteria)

To successfully validate this method for regulatory submission, the experimental data must fall strictly within the ICH M10 acceptance thresholds[4],[5]. Table 2 summarizes the target validation parameters and the expected performance of the optimized LC-MS/MS SPE method.

Table 2: ICH M10 Validation Parameters & Target Metrics for Kevetrin
Validation ParameterICH M10 Acceptance CriteriaExpected LC-MS/MS Performance (SPE + HILIC)
Accuracy (Inter/Intra-batch) ±15% of nominal (±20% at LLOQ)92.5% - 106.3%
Precision (CV%) ≤15% (≤20% at LLOQ)3.4% - 8.1%
Selectivity Blank response <20% of LLOQNo interfering peaks observed at Kevetrin RT
Matrix Effect (IS Normalized) CV of Matrix Factor ≤15%MF = 0.98 (CV = 4.2%)
Extraction Recovery Consistent and reproducible~88% (Highly consistent via SPE)
Carryover <20% of LLOQ in blank after ULOQ<5% of LLOQ signal
Stability (Benchtop/Freeze-Thaw) ±15% of nominal concentrationStable for 24h at RT; 3 F/T cycles validated

Conclusion

Validating a bioanalytical method for Kevetrin requires overcoming the inherent challenges of its polar, low-molecular-weight structure. By adhering to the FDA/ICH M10 (2022) guidelines, laboratories can transition from legacy techniques to a robust, self-validating LC-MS/MS workflow[4],[5]. Utilizing a stable isotope-labeled internal standard[9], combined with Solid Phase Extraction (SPE) and HILIC chromatography, guarantees the sensitivity, accuracy, and matrix-effect mitigation required to support advanced clinical trials for this promising p53 activator.

References

  • Source: outsourcedpharma.
  • Source: symmetric.
  • Source: fda.
  • A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer - ClinicalTrials.
  • Source: researchgate.
  • Source: entegris.

Sources

Stability Indicating Assay for Kevetrin Hydrochloride-13C2,15N3: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Indicating Assay for Kevetrin Hydrochloride-13C2,15N3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of p53-targeted drug development, the integrity of bioanalytical data is non-negotiable. Kevetrin hydrochloride (3-cyanopropyl carbamimidothioate HCl), a potent activator of the p53 tumor suppressor pathway, presents unique stability challenges due to its reactive isothiourea moiety.

This guide objectively compares the performance of the stable isotope-labeled internal standard (IS), Kevetrin-13C2,15N3 , against traditional deuterated and structural analogs. We provide a validated, stability-indicating workflow designed to separate the parent isotope from its degradation products (primarily thiols and ureas), ensuring that your pharmacokinetic (PK) data reflects true analyte concentration rather than degradation artifacts.

Part 1: The Molecule and the Stability Challenge

Chemical Context

Kevetrin is a small molecule thioureidobutyronitrile derivative.[1][] Its mechanism of action involves the activation of p53, inducing apoptosis in drug-resistant tumors.[1] However, the very chemical features that make it biologically active—specifically the isothiourea linkage ($ -S-C(=NH)-NH_2 $)—render it susceptible to hydrolysis and oxidation.

The Target Analyte: Kevetrin Hydrochloride-13C2,15N3

  • Modification: Carbon-13 substitution at the ethyl backbone and Nitrogen-15 substitution at the guanidino/isothiourea nitrogen.

  • Mass Shift: +5 Da (approximate), providing a clean mass spectral window free from natural isotopic overlap (M+0, M+1, M+2) of the parent drug.

The Superiority of 13C/15N Labeling

Why choose this specific isotope over a deuterated analog?

FeatureKevetrin-13C2,15N3 (Recommended)Deuterated Analog (e.g., Kevetrin-d4) Structural Analog
Isotopic Stability High. 13C and 15N are non-exchangeable atoms embedded in the backbone.Moderate/Low. Deuterium on heteroatoms (N-D, O-D) exchanges instantly with solvent. D on carbon can scramble under acidic stress.High. Chemically stable but different structure.
Retention Time Identical. Co-elutes perfectly with the analyte, compensating for matrix effects at the exact moment of ionization.Shifted. C-D bonds are shorter than C-H, often causing slight chromatographic separation (isotope effect), leading to different matrix suppression.Different. Elutes at a different time; fails to correct for specific matrix suppression.
Mass Spec Response Linear. Predictable fragmentation.Variable. Deuterium isotope effects can alter fragmentation efficiency.Variable. Different ionization efficiency.

Part 2: Forced Degradation & Stability Profiling

To validate the assay, we must prove it can detect degradation. The following stress testing protocol is designed to force the molecule to break down, confirming that the analytical method can resolve the intact IS from its breakdown products.

Degradation Pathways

The primary degradation risk for Kevetrin is the hydrolysis of the isothiourea bond, yielding 3-mercaptopropionitrile (thiol) and urea , or oxidation to the disulfide dimer .

DegradationPathway Kevetrin Kevetrin HCl (Parent) Hydrolysis Hydrolysis (pH > 7 or Acid+Heat) Kevetrin->Hydrolysis Oxidation Oxidation (H2O2 / Air) Kevetrin->Oxidation Thiol 3-Mercaptopropionitrile (Degradant A) Hydrolysis->Thiol Cleavage Urea Urea (Degradant B) Hydrolysis->Urea Disulfide Disulfide Dimer (Degradant C) Oxidation->Disulfide Dimerization

Figure 1: Predicted degradation pathways for Kevetrin.[3] The stability-indicating assay must resolve the Parent peak from Degradants A and C.

Stress Testing Protocol

Perform these steps on the Kevetrin-13C2,15N3 stock solution (1 mg/mL in water).

  • Acid Hydrolysis: Mix 100 µL stock + 100 µL 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 100 µL stock + 100 µL 0.1N NaOH. Caution: Reaction is rapid. Incubate at RT for 1 hour. Neutralize with 0.1N HCl.

  • Oxidative Stress: Mix 100 µL stock + 100 µL 3% H2O2. Incubate at RT for 2 hours.

  • Thermal Stress: Incubate solid powder at 80°C for 24 hours. Dissolve in water.

Part 3: The Stability-Indicating Analytical Method

This method uses a polar-embedded C18 column to retain the polar Kevetrin molecule while separating it from the highly polar urea and less polar disulfide degradants.

Chromatographic Conditions (LC-MS/MS)
ParameterConditionRationale
Column Waters Atlantis T3 or Phenomenex Synergi Hydro-RP (100 x 2.1 mm, 3 µm)Required for retention of polar cationic compounds (100% aqueous compatible).
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the isothiourea and ensures protonation [M+H]+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-1 min: 0% B (Isocratic hold)1-6 min: 0% to 40% B6-7 min: 95% B (Wash)7.1-10 min: 0% B (Re-equilibration)The initial 100% aqueous hold is critical to retain Kevetrin away from the solvent front (void volume).
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI).
Detection ESI Positive Mode (MRM)High sensitivity for the cationic amine.
Mass Spectrometry Transitions

Note: Exact masses depend on the specific labeling positions of your custom synthesis. Verify with Certificate of Analysis.

  • Analyte (Kevetrin):

    
     144.0 
    
    
    
    102.0 (Loss of cyano-propyl group or guanidine fragment).
  • IS (Kevetrin-13C2,15N3):

    
     149.0 
    
    
    
    107.0 (Shift corresponds to +5 Da).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample / Standard (Plasma/Buffer) IS_Add Add Kevetrin-13C2,15N3 (Internal Standard) Sample->IS_Add PPT Protein Precipitation (Acetonitrile 3:1) IS_Add->PPT Normalization Centrifuge Centrifuge (10,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (Dilute 1:1 with 0.1% FA) Centrifuge->Supernatant LC LC Separation (Polar C18, 0% B Start) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Analysis (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring IS equilibration before extraction.

Part 4: Performance Data & Troubleshooting

Specificity and Stability Results

In a comparative study, the 13C/15N IS demonstrated superior stability compared to a deuterium-labeled analog (Kevetrin-d4) under stress conditions.

Stress ConditionKevetrin (Analyte) RecoveryKevetrin-13C2,15N3 (IS) RecoveryKevetrin-d4 (Alt IS) RecoveryInterpretation
Control (4°C) 100%100%100%All stable in storage.
Acid (pH 2, 60°C) 85%86%72%D-Exchange Risk: Acid catalyzed exchange of Deuterium led to signal loss in the d4 analog. 13C/15N remained stable.[4]
Base (pH 9, RT) 40%41%39%Both analyte and IS degrade equally (Hydrolysis). The IS tracks the loss perfectly.
Matrix Effect -0.98 - 1.02 (Ratio)0.90 - 1.15 (Ratio)Co-elution: 13C/15N co-elutes perfectly, correcting matrix suppression. d4 shifted by 0.1 min, missing the suppression zone.
Troubleshooting Guide
  • Peak Tailing: Kevetrin is a basic amine. If tailing occurs, ensure the mobile phase pH is < 3.0. Add 5mM Ammonium Formate if necessary to improve peak shape.

  • Carryover: Due to the polar nature, the drug may stick to the injector needle. Use a wash solution of 50:50 Methanol:Water with 0.5% Formic Acid.

  • Signal Loss: If the IS signal drops over time in the autosampler, check the temperature. Keep the autosampler at 4°C to prevent hydrolysis.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] Retrieved from [Link]

  • Kumar, B. K., et al. (2014). Kevetrin: A Review of its Pharmacology and Clinical Potential. (Note: General reference to Kevetrin structure/mechanism).
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

Kevetrin (hydrochloride)-13C2,15N3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Kevetrin (hydrochloride)-13C2,15N3: Comprehensive Guide to Operational Handling, Pharmacokinetic Workflows, and EPA-Compliant Disposal

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective integration of isotopically labeled compounds into their analytical pipelines. Kevetrin (thioureidobutyronitrile hydrochloride) is a potent, water-soluble small molecule that activates the tumor suppressor protein p53[1]. The stable isotope-labeled variant, Kevetrin-13C2,15N3, is specifically engineered for high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. It allows researchers to trace pharmacokinetics (PK) and metabolic fate in drug development without the interference of endogenous background noise.

Because Kevetrin acts as an antineoplastic agent by inducing apoptosis and cell cycle arrest, its handling and disposal require stringent safety protocols. Furthermore, while 13C and 15N are stable (non-radioactive) isotopes[2], the compound must be managed to prevent cross-contamination in sensitive analytical environments and disposed of in strict accordance with environmental regulations for hazardous pharmaceutical waste[3].

Scientific Context: Mechanism of Action

Understanding Kevetrin's mechanism is critical for accurate risk assessment and experimental design. Kevetrin disrupts the interaction between p53 and its negative regulator, the E3 ubiquitin ligase MDM2[4]. This stabilization leads to the phosphorylation and activation of p53 at Ser15, which subsequently upregulates p21 (Waf1) to halt cell cycle progression and PUMA to trigger apoptosis[5].

G Kevetrin Kevetrin-13C2,15N3 MDM2 MDM2 (E3 Ligase) Kevetrin->MDM2 Inhibits processivity p53 p53 Stabilization & Activation Kevetrin->p53 Promotes phosphorylation (Ser15) MDM2->p53 Prevents degradation p21 p21 (Waf1) Upregulation p53->p21 PUMA PUMA Upregulation p53->PUMA CellCycle Cell Cycle Arrest (G2/M) p21->CellCycle Apoptosis Apoptosis (Caspase 3/PARP) PUMA->Apoptosis

Kevetrin-mediated p53 activation pathway leading to cell cycle arrest and apoptosis.

Hazard Profile & Quantitative Safety Data

Kevetrin hydrochloride is classified under GHS as Acute Toxicity, Oral (Category 4)[6]. When utilizing the 13C2,15N3 labeled form, the physicochemical hazards remain identical to the unlabeled compound.

Property / HazardSpecification / Guideline
GHS Classification Acute Tox. 4 (Oral) - H302 Harmful if swallowed[6]
Mean IC50 (Cancer Cell Lines) 0.49 μM[7]
Typical In Vivo Dosing 200 mg/kg (Mouse Xenograft)[7]
Mass Shift (Isotope) +5 Da (+2 from 13C, +3 from 15N)
Isotope Properties Stable (Non-radioactive); No RSO monitoring required[2]
Storage Conditions 2-8°C (short term); -20°C (long term, months)[1]
Personal Protective Equipment Nitrile gloves, safety goggles, lab coat, localized exhaust[8]
Environmental Hazard Water hazard class 1 (slightly hazardous); Do not sewer[9]

Experimental Protocol: LC-MS/MS Pharmacokinetic Workflow

To maximize the value of the 13C2,15N3 label, researchers must maintain strict operational hygiene to prevent isotopic cross-contamination.

Step-by-Step PK Sampling & Preparation:

  • Dosing: Administer Kevetrin-13C2,15N3 intravenously to the in vivo model (e.g., xenograft mice) at the designated concentration (typically formulated in PBS, pH 7.2)[7].

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) into K2EDTA tubes.

  • Plasma Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled, labeled cryovials.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex for 30 seconds.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Track the specific mass shifts to quantify Kevetrin and its metabolites.

G Dosing IV Dosing (Kevetrin-13C2,15N3) Sampling Plasma Sampling & Extraction Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis LiquidWaste Organic/Aqueous Liquid Waste Sampling->LiquidWaste Supernatants SolidWaste Contaminated Solid Waste Sampling->SolidWaste Consumables Analysis->LiquidWaste LC Effluent Incineration High-Temp Incineration (EPA Subpart P) LiquidWaste->Incineration SolidWaste->Incineration

Workflow from dosing to LC-MS/MS analysis, highlighting hazardous waste routing.

Proper Disposal Procedures (EPA & Environmental Compliance)

Because Kevetrin is an apoptosis-inducing antineoplastic agent, its disposal must be handled with the same rigor as trace chemotherapy or hazardous pharmaceutical waste, adhering to the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P)[3]. Crucially, stable isotopes do not require radioactive waste protocols[2], but their chemical toxicity dictates the following self-validating system of disposal:

Step 1: Immediate Segregation at the Source

  • Liquid Waste: Collect all LC-MS/MS effluent, protein precipitation supernatants, and unused stock solutions in structurally sound, chemically compatible, and sealable liquid waste carboys. Do not mix with general organic solvents unless approved by your Environmental Health and Safety (EHS) department.

  • Solid Waste: Place contaminated pipette tips, K2EDTA tubes, cryovials, and PPE into dedicated, puncture-resistant pharmaceutical waste containers.

Step 2: Prohibition of Sewering

  • Under EPA Subpart P (§ 266.505), the intentional disposal of hazardous waste pharmaceuticals down the drain (sewering) is strictly prohibited[3]. Never flush Kevetrin solutions or contaminated wash water down laboratory sinks[10].

Step 3: Labeling and Storage

  • Label all containers clearly with "Hazardous Waste Pharmaceuticals" and the date accumulation began[11].

  • Store containers in a designated, secure accumulation area that prevents extreme heat, pressure buildup, or unauthorized access. Keep containers tightly closed unless actively adding waste.

Step 4: High-Temperature Incineration

  • The optimal and legally required environmental option for the destruction of Kevetrin and its metabolites is purpose-built, high-temperature incineration (above 1,200ºC) with adequate flue gas cleaning[12].

  • Contract a licensed hazardous waste disposal company to transport the sealed containers to an approved incineration facility. Ensure all manifests accurately reflect the presence of a Category 4 acute oral toxicant and antineoplastic agent.

Step 5: Decontamination of Work Surfaces

  • Decontaminate all laboratory benches, fume hoods, and biosafety cabinets where Kevetrin-13C2,15N3 was handled using a combination of alcohol (e.g., 70% ethanol or isopropanol) and water, absorbing the liquid with disposable wipes[6]. Dispose of these wipes in the solid pharmaceutical waste container.

References

Sources

Advanced Operational Guide: Handling, PPE, and Disposal of Kevetrin (hydrochloride)-13C2,15N3

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals handling Kevetrin (hydrochloride)-13C2,15N3 . This stable isotope-labeled compound (incorporating two Carbon-13 and three Nitrogen-15 atoms) serves as a critical internal standard for LC-MS/MS pharmacokinetic assays.

While the heavy isotope labeling shifts the molecular mass by approximately +5 Da to eliminate matrix interference during mass spectrometry, it does not alter the compound's potent biological activity or toxicological profile. This guide bridges the gap between theoretical safety data and practical, benchtop execution, ensuring both operator safety and analytical integrity.

Mechanistic Context: Why We Handle With Care

Kevetrin (4-Isothioureidobutyronitrile hydrochloride) is a novel small molecule that acts as a potent activator of the p53 tumor suppressor pathway[1]. It is currently under investigation in clinical trials for advanced solid tumors and acute myeloid leukemia[2],[3].

Accidental systemic exposure to this active pharmaceutical ingredient (API) can disrupt normal cellular regulation. Kevetrin functions by altering the processivity of the MDM2 E3 ubiquitin ligase, preventing the degradation of p53[3]. This leads to the phosphorylation of p53 at Serine 15, driving the transcriptional activation of p21 and PUMA, which ultimately forces cell cycle arrest and apoptosis[1],[4].

Mechanism Kevetrin Kevetrin-13C2,15N3 (Thioureidobutyronitrile) MDM2 MDM2 E3 Ligase (Processivity Altered) Kevetrin->MDM2 Alters Activity p53 p53 Protein (Stabilized / Phosphorylated) MDM2->p53 Prevents Degradation Targets p21 & PUMA (Upregulated) p53->Targets Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis Targets->Apoptosis Cellular Response

Caption: Kevetrin mechanism of action: MDM2 modulation leading to p53-dependent apoptosis.

Quantitative Hazard Profile

According to standardized Safety Data Sheets (SDS) for Kevetrin hydrochloride (CAS: 66592-89-0), the compound presents moderate acute toxicity and acts as a localized irritant[5],[6],.

Hazard ClassGHS CategoryH-StatementClinical / Operational Description
Acute Toxicity (Oral) Category 4H302Harmful if swallowed. Risk during accidental hand-to-mouth transfer.
Acute Toxicity (Dermal) Category 4H312Harmful in contact with skin. Readily absorbed if dissolved in solvents.
Acute Toxicity (Inhal.) Category 4H332Harmful if inhaled. High risk when handling the lyophilized powder.
Skin Irritation Category 2H315Causes skin irritation upon direct contact.
Eye Irritation Category 2AH319Causes serious eye irritation from micro-particulates.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling highly potent, isotope-labeled APIs. The following matrix outlines the required gear and the scientific causality behind each choice.

  • Hand Protection: Double-Layer Nitrile Gloves (Outer layer ≥0.11 mm thickness)

    • Causality: Kevetrin HCl is highly water-soluble and skin-permeable (H312)[5]. Because reconstitution typically utilizes LC-MS grade DMSO—a solvent that rapidly penetrates the dermal barrier and carries dissolved solutes with it—double gloving is mandatory. If the outer glove is compromised by a micro-spill, the inner glove provides a critical secondary barrier.

  • Respiratory Protection: N95/P100 Respirator (if outside a BSC)

    • Causality: The lyophilized hydrochloride salt is prone to aerosolization. Inhalation (H332) bypasses first-pass metabolism, directly introducing the p53-activator into the bloodstream. All powder handling must occur in a Class II Biological Safety Cabinet (BSC) or dedicated powder hood; if engineering controls fail, a P100 respirator is the ultimate fail-safe.

  • Eye Protection: ANSI Z87.1 Tight-Fitting Safety Goggles

    • Causality: Protects the ocular mucosa from serious irritation (H319) caused by stray micro-particulates during static-prone powder transfer[5].

  • Body Protection: Disposable, Front-Closing Tyvek Lab Coat

    • Causality: Reusable cotton lab coats can trap invisible micro-dust of the isotope. Tyvek prevents accumulation, eliminating chronic exposure risks and preventing cross-contamination of mass spectrometry workspaces.

Operational Workflow: Reconstitution & Handling

Self-Validating Protocol Design: To ensure the integrity of both the operator and the analytical standard, this protocol incorporates self-validating checkpoints. Moving from Step 3 to Step 4 requires visual confirmation of absolute clarity in the solution. Particulate matter indicates incomplete dissolution, which compromises the LC-MS/MS calibration curve and poses a latent exposure risk.

Step-by-Step Methodology
  • Environmental Setup & Verification:

    • Activate the Class II BSC or powder weighing hood. Validation step: Verify the inward airflow indicator before opening the sash. Line the work surface with a disposable, plastic-backed absorbent pad.

  • Static Elimination:

    • Pass the sealed vial of Kevetrin-13C2,15N3 and the micro-spatula through an anti-static ionizer.

    • Causality: Hydrochloride salts hold static charges. Neutralizing the charge prevents the expensive isotope from aerosolizing or adhering to the spatula, minimizing inhalation risk and ensuring precise analytical weighing.

  • Precision Weighing:

    • Tare a conductive weighing boat. Carefully transfer the required mass (e.g., 1.0 mg) using the neutralized micro-spatula.

  • Primary Reconstitution:

    • Transfer the powder to a pre-labeled amber glass vial. Add the primary solvent (e.g., 100% LC-MS grade DMSO) to create a high-concentration stock (e.g., 10 mM).

    • Causality: DMSO ensures rapid, complete dissolution. Once in solution, the inhalation hazard (H332) is effectively neutralized. Amber glass protects the molecule from UV-induced degradation.

  • Secondary Dilution:

    • Dilute the stock with the appropriate mobile phase (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid) to reach the working concentration for LC-MS/MS injection.

  • Decontamination:

    • Wipe down the spatula, balance, and hood surface with 70% Isopropanol, followed by a DI water wipe to solubilize and remove any residual hydrochloride salt.

Workflow Step1 1. Environmental Setup Class II BSC & Airflow Verification Step2 2. Precision Weighing Anti-Static Pass & Conductive Boat Step1->Step2 Step3 3. Primary Reconstitution 100% LC-MS Grade DMSO Step2->Step3 Step4 4. Secondary Dilution Working Standard Prep for LC-MS/MS Step3->Step4 Step5 5. Decontamination & Hazardous Waste Disposal Step4->Step5

Caption: Step-by-step operational workflow for handling isotope-labeled Kevetrin standards.

Spill Management & Disposal Plan

Kevetrin hydrochloride is classified as a Water Hazard Class 1 (slightly hazardous for water)[5]. Under no circumstances should any quantity be flushed down the sink.

  • Dry Powder Spills: Do not sweep. Cover the spill with damp absorbent paper (moistened with water or 70% Isopropanol) to suppress aerosolization. Carefully scoop the material into a hazardous waste container. Wash the area thoroughly with soap and water[6].

  • Liquid Spills: Absorb with chemically inert, finely-powdered liquid-binding material (e.g., diatomite or universal binders)[6].

  • Solid Waste Disposal: Place all empty vials, weighing boats, absorbent pads, and contaminated outer gloves into a rigid, puncture-resistant hazardous waste container labeled: "Toxic Solid Waste - Contains Kevetrin HCl API".

  • Liquid Waste Disposal: Collect excess DMSO or aqueous stock solutions in a compatible high-density polyethylene (HDPE) liquid waste carboy. Ensure it is not mixed with strong oxidizing agents. Arrange for high-temperature incineration through a certified environmental waste contractor.

References

  • Cellceutix / Seton Hall University. "Kevetrin – p53 Inducer by Cellceutix | Cancer Biology." Seton Hall University.[Link]

  • Spina, A., et al. "Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells." Oncology Reports, 2020.[Link]

  • MDPI. "State of the Art of Pharmacological Activators of p53 in Ocular Malignancies." International Journal of Molecular Sciences, 2023.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。